4-Chlorobenzalacetophenone
Description
BenchChem offers high-quality 4-Chlorobenzalacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzalacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H11ClO |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H |
InChI Key |
ABGIIXRNMHUKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Chlorobenzalacetophenone via Claisen-Schmidt Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-chlorobenzalacetophenone, a chalcone (B49325) derivative of significant interest in medicinal chemistry, through the Claisen-Schmidt condensation. This base-catalyzed reaction provides a robust and versatile method for the formation of α,β-unsaturated ketones. This document provides detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathway and experimental workflow.
Core Concepts
The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone.[1] In the synthesis of 4-chlorobenzalacetophenone, 4-chlorobenzaldehyde (B46862) reacts with acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) (NaOH), to yield the target chalcone. The reaction proceeds via the formation of a reactive enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the stable α,β-unsaturated ketone.[2]
Quantitative Data Summary
The yield and physical properties of the synthesized 4-chlorobenzalacetophenone can vary based on the reaction conditions, including the choice of solvent (or lack thereof), catalyst, and reaction time. The following table summarizes quantitative data from representative protocols.
| Protocol Type | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Conventional | 4-Chlorobenzaldehyde, Acetophenone | NaOH | Ethanol | 2-4 hours | 74.1 (pure) | 113-117 | [3] |
| Solvent-Free | 4-Chlorobenzaldehyde, Acetophenone | Solid NaOH | None | 10 minutes (grinding) | 91.0 (crude) | Not Reported | [4][5] |
| Micellar | Benzaldehyde, Acetophenone | NaOH | CTAB/Water | 24 hours | Good to Very Good | Not Applicable | [6] |
Experimental Protocols
Two primary methodologies for the synthesis of 4-chlorobenzalacetophenone are presented below: a conventional approach using an alcohol solvent and a solvent-free "green" chemistry approach.
Protocol 1: Conventional Synthesis in Ethanol
This widely used method involves the reaction in an ethanolic solution.
Materials:
-
4-Chlorobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-chlorobenzaldehyde and acetophenone in ethanol.
-
Cool the mixture in an ice bath while stirring continuously.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 25°C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.[2] The formation of a precipitate is indicative of product formation.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[2]
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-chlorobenzalacetophenone crystals.[4]
Protocol 2: Solvent-Free Synthesis
This environmentally friendly approach minimizes waste by eliminating the need for an organic solvent.[4]
Materials:
-
4-Chlorobenzaldehyde
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellet or powder
-
Mortar and pestle
-
Cold water
-
Büchner funnel and filter paper
Procedure:
-
Place equimolar amounts of 4-chlorobenzaldehyde and acetophenone into a porcelain mortar.[4]
-
Add one equivalent of solid sodium hydroxide to the mortar.[4]
-
Grind the mixture vigorously with a pestle for approximately 10 minutes. The mixture will typically form a yellow paste and may solidify.[4]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid mass.
-
Isolate the crude product by suction filtration and wash thoroughly with water.[4]
-
The crude product is often of sufficient purity; however, for higher purity, it can be recrystallized from 95% ethanol.[4]
Reaction Mechanism and Experimental Workflow
To visually represent the processes involved in the synthesis of 4-chlorobenzalacetophenone, the following diagrams have been generated using Graphviz.
References
- 1. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. studylib.net [studylib.net]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of 4-chlorochalcone (NMR, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-chlorochalcone (B1237703), a versatile organic compound with significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for acquiring these spectra.
Introduction to 4-Chlorochalcone
4-Chlorochalcone, with the chemical formula C₁₅H₁₁ClO, belongs to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids.[1] These compounds are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the chloro-substituent on one of the aromatic rings significantly influences its electronic properties and biological activities, making its thorough characterization essential for research and development.
Spectroscopic Data
The following sections present the key spectroscopic data for 4-chlorochalcone in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of 4-chlorochalcone.
¹H NMR Spectral Data of 4-Chlorochalcone (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.01 | d | 8.4 | 2H, H-2', H-6' |
| 7.74 | d | 15.7 | 1H, H-β |
| 7.59 - 7.50 | m | - | 3H, H-3', H-4', H-5' |
| 7.50 | d | 15.7 | 1H, H-α |
| 7.38 | d | 8.4 | 2H, H-2, H-6 |
Data sourced from publicly available spectral databases.[2][3]
¹³C NMR Spectral Data of 4-Chlorochalcone (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.4 | C=O |
| 143.3 | C-β |
| 138.0 | C-1' |
| 136.1 | C-4 |
| 133.4 | C-1 |
| 132.9 | C-4' |
| 129.3 | C-2, C-6 |
| 128.9 | C-3, C-5 |
| 128.6 | C-2', C-6' |
| 122.5 | C-α |
Data compiled from various spectroscopic resources.[1][4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 4-chlorochalcone are summarized below.
IR Absorption Data for 4-Chlorochalcone (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | C-H stretching (aromatic) |
| ~1660 | Strong | C=O stretching (α,β-unsaturated ketone) |
| ~1595 | Medium | C=C stretching (aromatic) |
| ~1570 | Medium | C=C stretching (alkene) |
| ~1280 | Medium | C-C stretching |
| ~1090 | Medium | C-Cl stretching |
| ~820 | Strong | C-H bending (p-substituted benzene) |
Characteristic absorption bands are compiled from typical values for chalcones and substituted benzenes.[1][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maximum for 4-chlorochalcone is indicative of its conjugated system.
UV-Vis Absorption Data for 4-Chlorochalcone
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Methanol (B129727) | ~310 | Not widely reported | π → π* |
The absorption maximum can vary slightly depending on the solvent.[6][7]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: A solution of 4-chlorochalcone (5-10 mg) is prepared by dissolving it in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument operating at a frequency of 400 MHz or higher for ¹H NMR, is used.[2]
-
¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of 4-chlorochalcone (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of 4-chlorochalcone is prepared by dissolving a precisely weighed amount in a suitable UV-grade solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The spectrophotometer is first zeroed using a cuvette containing the pure solvent (blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-600 nm) to determine the wavelength of maximum absorption (λmax).[8]
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 4-chlorochalcone.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic analysis of 4-chlorochalcone.
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational understanding of the structural and electronic properties of 4-chlorochalcone. Accurate and reproducible spectroscopic characterization is paramount for ensuring the purity and identity of this compound in research, particularly in the fields of drug discovery and materials science, where structure-activity relationships are critically important.
References
- 1. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR [m.chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of 4-Chlorobenzalacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chlorobenzalacetophenone, a chalcone (B49325) derivative of significant interest in medicinal chemistry and drug development. This document details experimental protocols, fragmentation patterns, and quantitative data to aid in the structural elucidation and characterization of this compound.
Introduction to 4-Chlorobenzalacetophenone
4-Chlorobenzalacetophenone, systematically named (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the chlorine substituent on the benzylidene ring significantly influences its physicochemical and biological properties, making its precise characterization crucial for research and development. Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis.
Mass Spectral Data
The mass spectrum of 4-Chlorobenzalacetophenone provides a unique fragmentation pattern that serves as a fingerprint for its identification. The quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis under electron ionization (EI) is summarized below.
Electron Ionization (EI) Mass Spectrum
The molecular formula of 4-Chlorobenzalacetophenone is C₁₅H₁₁ClO, with a molecular weight of approximately 242.7 g/mol .[1] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion is observed as a characteristic isotopic cluster.
Table 1: GC-MS Fragmentation Data for 4-Chlorobenzalacetophenone
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 51 | 15.2 | [C₄H₃]⁺ |
| 77 | 30.4 | [C₆H₅]⁺ |
| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 139 | 21.7 | [ClC₆H₄CH=CH]⁺ |
| 207 | 43.5 | [M - Cl]⁺ |
| 242 | 87.0 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 244 | 28.3 | [M+2]⁺ (Molecular ion, ³⁷Cl) |
Data sourced from NIST Mass Spectrometry Data Center, accessed via PubChem CID 5377022.[1]
Fragmentation Pathway
Under electron ionization, 4-Chlorobenzalacetophenone undergoes characteristic fragmentation, primarily involving cleavage of the bonds adjacent to the carbonyl group and within the propenone linkage. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of 4-Chlorobenzalacetophenone under EI-MS.
Experimental Protocols
This section outlines a typical experimental protocol for the analysis of 4-Chlorobenzalacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolution: Prepare a stock solution of 4-Chlorobenzalacetophenone at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for GC-MS analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
MSD Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: 50–350 amu.
Data Analysis
-
Total Ion Chromatogram (TIC): Acquire the TIC to determine the retention time of 4-Chlorobenzalacetophenone.
-
Mass Spectrum: Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Library Search: Compare the acquired mass spectrum with a reference library (e.g., NIST) for compound identification.
-
Fragmentation Analysis: Interpret the fragmentation pattern to confirm the structure of the compound. Key fragments to look for include the molecular ion peak, the benzoyl cation (m/z 105), and fragments corresponding to the chlorostyrene moiety.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of 4-Chlorobenzalacetophenone.
Caption: General workflow for GC-MS analysis of 4-Chlorobenzalacetophenone.
This technical guide provides a foundational understanding of the mass spectrometric analysis of 4-Chlorobenzalacetophenone. The provided data and protocols can be adapted and optimized for specific research applications, aiding in the reliable identification and characterization of this important chalcone derivative.
References
Unveiling the Solid-State Landscape of 4-Chlorochalcone: A Technical Guide to its Crystal Structure and Polymorphic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic and polymorphic characteristics of 4-chlorochalcone (B1237703), a halogenated derivative of the chalcone (B49325) backbone with significant interest in medicinal chemistry and materials science. While a single crystalline form has been predominantly reported, this document explores the potential for polymorphism, drawing parallels with structurally related compounds and outlining experimental strategies for the discovery and characterization of novel solid forms. Understanding the solid-state properties of this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its application in drug development.
Known Crystal Structure of 4-Chlorochalcone
Currently, the crystallographic literature primarily describes a single crystalline form of 4-chlorochalcone. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2][3] This structure has been well-characterized by single-crystal X-ray diffraction.
Table 1: Crystallographic Data for the Known Form of 4-Chlorochalcone [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.211 |
| b (Å) | 5.869 |
| c (Å) | 25.291 |
| α (°) | 90 |
| β (°) | 99.18 |
| γ (°) | 90 |
| Z | 4 |
The Potential for Polymorphism in 4-Chlorochalcone
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and functional materials. Although polymorphism is considered relatively rare in chalcones due to the conformational rigidity of their open-chain framework, several studies have demonstrated its existence in substituted chalcone derivatives.[2] The presence of different functional groups and their positions on the phenyl rings can influence intermolecular interactions, leading to different packing arrangements and, consequently, polymorphism.[1][4]
Factors that can induce polymorphism in chalcones include:
-
Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can significantly influence the nucleation and growth of different crystalline forms.[1]
-
Temperature of Crystallization: Temperature can affect the thermodynamic and kinetic favorability of different polymorphs.
-
Supersaturation: The rate of supersaturation during crystallization can dictate which polymorphic form nucleates.
Given that other substituted chalcones exhibit polymorphism, it is plausible that 4-chlorochalcone may also exist in multiple crystalline forms that have not yet been discovered. The exploration of different crystallization conditions is therefore a crucial step in fully characterizing its solid-state landscape.
Experimental Protocols for Polymorph Screening and Characterization
A systematic approach is required to induce and identify potential polymorphs of 4-chlorochalcone. The following experimental protocols provide a framework for such an investigation.
Synthesis of 4-Chlorochalcone
The most common method for the synthesis of 4-chlorochalcone is the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde (B46862) and acetophenone (B1666503) in the presence of a base catalyst, typically sodium hydroxide (B78521) in an alcoholic solvent.[5][6]
Protocol 3.1.1: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve equimolar amounts of 4-chlorobenzaldehyde and acetophenone in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours until a precipitate forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Filter the solid product using vacuum filtration and wash thoroughly with cold water to remove any remaining base.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-chlorochalcone.[7]
Polymorph Screening via Crystallization
To screen for polymorphs, 4-chlorochalcone should be crystallized from a variety of solvents with different polarities and hydrogen bonding capabilities under various temperature conditions.
Protocol 3.2.1: Solvent-Based Polymorph Screening
-
Solvent Selection: Choose a diverse range of solvents, including but not limited to:
-
Protic solvents: Methanol, ethanol, isopropanol
-
Aprotic polar solvents: Acetone, acetonitrile, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)
-
Aprotic nonpolar solvents: Toluene, hexane, dichloromethane
-
-
Crystallization Methods:
-
Slow Evaporation: Prepare saturated solutions of 4-chlorochalcone in the selected solvents at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Anti-Solvent Addition: Dissolve 4-chlorochalcone in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce precipitation.
-
Characterization of Crystalline Forms
The solid forms obtained from the polymorph screen must be thoroughly characterized to identify and differentiate between potential polymorphs.
Protocol 3.3.1: Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder.
-
Data Collection: Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.
Protocol 3.3.2: Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and detect any solid-state phase transitions. Different polymorphs will typically have different melting points and may exhibit enantiotropic or monotropic relationships.
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (2-5 mg) into an aluminum pan and seal it.
-
Thermal Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.
Protocol 3.3.3: Single-Crystal X-ray Diffraction (SC-XRD)
If suitable single crystals can be grown, SC-XRD provides definitive structural information, including the unit cell parameters, space group, and atomic arrangement of a specific polymorph.
Protocol 3.3.4: Spectroscopic Techniques
Vibrational spectroscopy (FT-IR and FT-Raman) can be used to probe differences in the molecular environment and intermolecular interactions between polymorphs, which will result in distinct spectral features.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of 4-chlorochalcone's crystal structure and polymorphism.
Caption: Experimental workflow for the synthesis, polymorph screening, and characterization of 4-chlorochalcone.
Caption: Factors influencing the potential polymorphism of 4-chlorochalcone and its consequences.
Conclusion
While the current body of literature predominantly describes a single crystal form of 4-chlorochalcone, the phenomenon of polymorphism in structurally related chalcones suggests a high probability of discovering novel solid forms. A systematic investigation employing a range of crystallization techniques and thorough characterization is warranted. The identification and control of polymorphism are paramount for the successful development of 4-chlorochalcone in pharmaceutical and materials science applications, ensuring consistent product quality and performance. This guide provides the foundational knowledge and experimental framework to embark on such an endeavor.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Polymorphism and conformerism in chalcones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. jetir.org [jetir.org]
- 7. Effect of configurational isomerism and polymorphism on chalcone fluorescent properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Solubility Profile of 4-Chlorobenzalacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Chlorobenzalacetophenone, a chalcone (B49325) derivative of significant interest in medicinal chemistry and materials science. Understanding its solubility is critical for applications ranging from reaction kinetics and purification to formulation and drug delivery. This document outlines the qualitative solubility, presents illustrative quantitative data for structurally similar chalcones, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
General Solubility Profile
4-Chlorobenzalacetophenone, also known as 4'-chlorochalcone (B1662104), is an organic compound that is generally soluble in many organic solvents but exhibits limited solubility in water due to its predominantly hydrophobic structure.[1] Qualitative assessments indicate its solubility in solvents such as ethanol (B145695) and acetone.[1] The solubility of chalcones is influenced by the polarity of the solvent; they tend to be more soluble in nonprotic organic solvents like dichloromethane (B109758) and chloroform (B151607), with moderate solubility in polar protic solvents such as methanol (B129727) and ethanol.[2]
Quantitative Solubility Data
Table 1: Mole Fraction Solubility (x) of Selected Chalcones in Chloroform and Dichloromethane (DCM) at Various Temperatures [3][4]
| Chalcone Derivative | Solvent | T (K) | Mole Fraction (x) x 10³ |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Chloroform | 293.15 | 9.9591 |
| 303.15 | 10.1120 | ||
| 313.15 | 10.2632 | ||
| DCM | 293.15 | 4.5115 | |
| 303.15 | 6.4837 | ||
| 313.15 | 8.7093 | ||
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Chloroform | 293.15 | 16.321 |
| 303.15 | 16.417 | ||
| 313.15 | 18.458 | ||
| DCM | 293.15 | 9.2359 | |
| 303.15 | 14.639 | ||
| 313.15 | 20.380 |
Data extracted from "Chalcones: A Solubility study at different temperatures" by Bhalu, et al.[3][4]
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed methodology for determining the solubility of a chalcone in an organic solvent, based on the gravimetric method.[3][5]
Materials and Equipment
-
4-Chlorobenzalacetophenone (or other chalcone)
-
Selected organic solvents (e.g., ethanol, acetone, dichloromethane, chloroform)
-
Analytical balance (uncertainty ±0.0001 g)
-
Thermostatic water bath
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Membrane filters (0.22 µm)
-
Syringes
-
Pre-weighed vials
-
Vacuum oven
Procedure
-
Sample Preparation : Add an excess amount of the solid chalcone to a known mass of the selected organic solvent in a sealed container.
-
Equilibration : Place the container in a thermostatic water bath set to the desired temperature. Stir the mixture continuously for approximately 5 hours to ensure the solution reaches saturation.
-
Sedimentation : Stop the stirring and allow the solution to stand for at least 2 hours to allow the undissolved solid to settle.
-
Sampling : Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a membrane filter.
-
Solvent Evaporation : Transfer the filtered solution to a pre-weighed vial and weigh it to determine the exact mass of the solution. Place the vial in a vacuum oven at a suitable temperature (e.g., 323.15 K) until the solvent has completely evaporated and the mass of the residue is constant.
-
Mass Determination : Record the final mass of the vial containing the dry chalcone residue.
-
Replication : Repeat the measurement at least three times for each solvent and temperature to ensure accuracy.
Data Calculation
The mole fraction solubility (x) of the chalcone in the solvent is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ = mass of the dissolved chalcone (solute)
-
M₁ = molar mass of the chalcone
-
m₂ = mass of the solvent
-
M₂ = molar mass of the solvent
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of chalcone solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
This guide provides a foundational understanding of the solubility of 4-Chlorobenzalacetophenone. For precise applications, it is highly recommended that experimental solubility studies are conducted for this specific compound in the solvents of interest.
References
An In-depth Technical Guide on the Aldol Condensation Mechanism for 4-Chlorochalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chlorochalcone (B1237703) via the Aldol (B89426) condensation mechanism, a cornerstone reaction in organic synthesis. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are pivotal precursors in the biosynthesis of flavonoids and serve as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document details the reaction mechanism, provides experimental protocols, and presents key quantitative data for the synthesis of 4-chlorochalcone.
The Core Mechanism: Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)
The most prevalent and efficient method for synthesizing 4-chlorochalcone is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between 4-chloroacetophenone and benzaldehyde.[1][3][5] The reaction proceeds in three key steps, facilitated by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][6][7]
Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of 4-chloroacetophenone by a hydroxide ion (OH⁻), forming a resonance-stabilized enolate ion.[1][6][7] This step is crucial as it generates the nucleophile required for the subsequent carbon-carbon bond formation.
Step 2: Nucleophilic Attack The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.[1][6][7] This results in the formation of a tetrahedral alkoxide intermediate.
Step 3: Protonation and Dehydration The alkoxide intermediate is protonated by a water molecule to yield a β-hydroxy ketone (aldol adduct).[1][7] This adduct is often unstable and readily undergoes dehydration (elimination of a water molecule) under the basic conditions to form the final, highly conjugated and stable 4-chlorochalcone.[1]
Below is a diagram illustrating the base-catalyzed aldol condensation mechanism for the synthesis of 4-chlorochalcone.
References
Physicochemical properties of 4-Chlorobenzalacetophenone
An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorobenzalacetophenone
Introduction
4-Chlorobenzalacetophenone, also known as 4-chlorochalcone, is an α,β-unsaturated ketone belonging to the chalcone (B49325) family of compounds.[1][2][3] Chalcones consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which forms the core scaffold for a wide variety of biologically active molecules.[4][5] They serve as important precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[5] The presence of the chloro-substituent on one of the phenyl rings significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and known biological relevance of 4-Chlorobenzalacetophenone, intended for researchers in organic chemistry, materials science, and drug development.
Physicochemical Properties
4-Chlorobenzalacetophenone is typically a pale yellow or off-white crystalline solid at room temperature.[6] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Systematic IUPAC Name | (2E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | Inferred from chalcone nomenclature |
| Common Names | 4-Chlorochalcone, 4-Chlorobenzalacetophenone | [3] |
| CAS Number | 956-04-7 | [3] |
| Molecular Formula | C₁₅H₁₁ClO | [1] |
| Molecular Weight | 242.70 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 113-117 °C | [3] |
| Boiling Point | Data not available | |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference / Rationale |
| Water | Insoluble | Chalcones are generally insoluble in water.[7] |
| Organic Solvents | ||
| Ethanol (B145695) | Soluble | [4][8] |
| Methanol | Soluble | |
| Acetone | Soluble | [9] |
| Chloroform | Soluble | [7] |
| Hexane | Sparingly soluble | Used in chromatography elution systems.[10] |
| Ethyl Acetate | Soluble | Used in chromatography elution systems.[10] |
Experimental Protocols
The primary method for synthesizing 4-Chlorobenzalacetophenone is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an appropriate benzaldehyde (B42025) and an acetophenone (B1666503).
Synthesis via Claisen-Schmidt Condensation
This reaction involves the condensation of 4-chlorobenzaldehyde (B46862) with acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
Materials:
-
4-Chlorobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
Protocol:
-
Prepare a solution of sodium hydroxide in a mixture of water and 95% ethanol in a flask suitable for stirring and cooling.[11]
-
Cool the alkaline solution in an ice bath.
-
Add equimolar amounts of acetophenone and 4-chlorobenzaldehyde to the cooled solution with continuous stirring. The temperature should be maintained, ideally around 25°C, to prevent side reactions.[11]
-
Continue stirring for several hours until a solid product precipitates. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[10]
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with cold water until the washings are neutral to litmus (B1172312) paper to remove excess NaOH.[11]
-
Perform a final wash with a small amount of cold ethanol to remove unreacted starting materials.[12]
-
Purify the crude product by recrystallization from a suitable solvent, typically hot ethanol.[8][11] The product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[8]
-
Determine the melting point and perform spectroscopic analysis to confirm the structure and purity of the final product.
A solvent-free variation of this protocol involves grinding the reactants (4´-chloroacetophenone and benzaldehyde) with solid NaOH in a mortar and pestle, which forms a paste that solidifies upon reaction completion.[8]
Spectroscopic Characterization
The structure of 4-Chlorobenzalacetophenone is confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Characteristic Features |
| UV-Visible Spectroscopy | Chalcones typically exhibit two major absorption bands. Band I (π→π* transition of the cinnamoyl system) appears around 340-370 nm, while Band II (π→π* transition of the benzoyl system) is observed between 220-280 nm.[2][13] |
| Infrared (IR) Spectroscopy | - C=O stretch (ketone): A strong absorption band for the α,β-unsaturated ketone is expected around 1630-1660 cm⁻¹.- C=C stretch (alkene): A sharp band for the trans-alkene is expected around 1580-1625 cm⁻¹.- C-Cl stretch: A band in the region of 1090-1100 cm⁻¹ and/or 700-850 cm⁻¹ can indicate the C-Cl bond.- Aromatic C-H and C=C stretches: Multiple bands characteristic of the two aromatic rings. |
| ¹H NMR Spectroscopy | - Vinylic Protons (Hα, Hβ): Two doublets are expected in the range of δ 7.1–8.2 ppm. The large coupling constant (J ≈ 15-16 Hz) between these protons is characteristic of a trans configuration of the double bond.[13]- Aromatic Protons: Complex multiplets in the aromatic region (δ 7.3–8.1 ppm) corresponding to the protons on the two phenyl rings. |
| ¹³C NMR Spectroscopy | - Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically >190 ppm.- Vinylic Carbons (Cα, Cβ): Signals expected between δ 120-145 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm), including the carbon attached to the chlorine atom (ipso-carbon). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 242 and an M+2 peak at m/z 244 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] |
Biological Activity
Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities. Halogenated chalcones, including 4-Chlorobenzalacetophenone, have been investigated for various biological effects.
-
Antifungal and Antibacterial Activity: Many chalcone derivatives exhibit significant antimicrobial properties.[4] Specifically, some halogenated benzalacetophenones have been found to be active against fungi, although their antibacterial activity can be variable.[14]
-
Anticancer and Anti-inflammatory Potential: The core chalcone structure is a scaffold found in many compounds with reported anticancer, antioxidant, and anti-inflammatory activities.[4][15]
-
Enzyme Inhibition: Certain chalcones have been identified as inhibitors of various enzymes and modulators of cellular transport proteins, such as P-glycoprotein, which is involved in multidrug resistance in cancer.[16]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 4-Chlorobenzalacetophenone.
Logical Diagram: Spectroscopic Characterization
Caption: Relationship between spectroscopic methods and structural elucidation.
References
- 1. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chalcone - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. trans-Chalcone CAS#: 614-47-1 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 4-Chlorochalcone: A Technical Guide
Introduction
4-Chlorochalcone (B1237703), a derivative of the chalcone (B49325) family, is a subject of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, features an α,β-unsaturated ketone system that links two aromatic rings.[2] Understanding the intricate relationship between its molecular structure and chemical reactivity is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to elucidate the electronic structure, spectroscopic properties, and reactivity of 4-chlorochalcone, providing insights that are often complementary to experimental data.[1][3] This guide provides a technical overview of the computational methodologies, key findings, and their implications for researchers in drug development and related scientific fields.
Computational and Experimental Protocols
The theoretical investigation of 4-chlorochalcone predominantly employs Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.
Computational Methodology
A typical computational protocol for analyzing 4-chlorochalcone involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with a split-valence basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution.[3][4]
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical FT-IR and Raman spectra, which are crucial for the assignment of experimental vibrational bands.[5]
-
Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which are essential for understanding chemical reactivity, and the generation of Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.[4][6]
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum, predicting electronic transition energies and oscillator strengths.[3] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR (¹H and ¹³C) chemical shifts.[7]
Experimental Validation
The computational results are typically validated by comparing them with experimental data obtained from various spectroscopic techniques:
-
Synthesis: 4-Chlorochalcone is commonly synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between 4-chlorobenzaldehyde (B46862) and acetophenone.[8][9]
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule's functional groups.[1]
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.[1][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.
-
X-Ray Diffraction (XRD): Single-crystal XRD provides precise experimental data on bond lengths and angles, which serve as a benchmark for the optimized geometry.[10]
Data Presentation
The quantitative data derived from quantum chemical calculations are summarized below for clarity and comparative analysis.
Table 1: Calculated and Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) (FT-IR) |
| C=O Stretch | Carbonyl | ~1650-1660 | ~1650 |
| C=C Stretch | Alkene | ~1590-1610 | ~1599 |
| C-Cl Stretch | Chloroalkane | ~530-540 | ~534-538 |
| Aromatic C-H Stretch | Phenyl Rings | ~3050-3110 | ~3060 |
(Note: Calculated frequencies are often scaled to better match experimental values. The values presented are typical ranges found in computational studies of chalcones.)[8][11]
Table 2: Key Quantum Chemical Descriptors
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.49 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.245 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.045 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.045 eV |
| Electrophilicity Index (ω) | μ² / 2η | 3.64 eV |
(Data compiled from representative studies on chalcone derivatives.)[8][12][13]
Table 3: Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Method | Calculated Value | Experimental Value |
| λmax (UV-Vis) | TD-DFT | ~300-310 nm | ~297-310 nm |
| ¹H NMR (δ, ppm) | GIAO | Varies by proton | Varies by proton (e.g., α,β protons ~7.5-7.8 ppm) |
| ¹³C NMR (δ, ppm) | GIAO | Varies by carbon | Varies by carbon (e.g., C=O ~190 ppm) |
(Note: NMR chemical shifts are highly dependent on the solvent used in both calculation and experiment.)[7][9][14]
Visualizations
Molecular Structure and Computational Workflow
Diagrams created using the DOT language provide a clear visual representation of the molecular structure and the logical flow of the computational analysis.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[13][15]
For 4-chlorochalcone, the HOMO is typically localized on the cinnamoyl fragment, while the LUMO is distributed over the entire π-conjugated system. This distribution suggests that the molecule can engage in charge transfer interactions, which is a key aspect of its biological activity.[6]
Conclusion
Quantum chemical calculations provide indispensable insights into the molecular properties of 4-chlorochalcone. By employing methods like DFT, researchers can accurately predict its geometry, vibrational spectra, electronic characteristics, and reactivity.[4] The strong correlation between theoretical predictions and experimental findings validates the computational models, establishing them as a reliable tool in the study of chalcone derivatives.[1][3] This in-depth understanding of structure-property relationships is critical for the targeted design and development of new 4-chlorochalcone-based compounds with enhanced therapeutic potential and specific material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 956-04-7: 4-Chlorochalcone | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Chemistry and Technology » Submission » Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR spectrum [chemicalbook.com]
- 15. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Chlorobenzalacetophenone
For Researchers, Scientists, and Drug Development Professionals
Thermal Stability Analysis
The thermal stability of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. For chloro-substituted chalcones, the presence of the halogen atom can affect intermolecular interactions and decomposition pathways. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures and the presence of volatile components.
Table 1: TGA Data for a Representative Chloro-Substituted Chalcone (B49325)
| Parameter | Value | Reference |
| Initial Decomposition Temperature (Tonset) | 179 °C | [1] |
| Temperature of Maximum Degradation (Tmax) | 250 - 450 °C (multi-step) | [1] |
| Final Decomposition Temperature (Toffset) | 782 °C | [1] |
| Percent Weight Loss | Varies considerably | [1] |
Note: The data presented is for a chloro-substituted acetophenone-based chalcone (AC-3) as a proxy for 4-Chlorobenzalacetophenone. The decomposition of this compound was observed to be a multi-step process.[1]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides information on melting point, glass transitions, and polymorphic transformations.
Table 2: DSC Data for Representative Chloro-Substituted Chalcones
| Compound | Melting Point (°C) | Reference |
| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 97-101 | [2] |
| 3-(4-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | 190 | [3] |
| 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | 180 | [3] |
Note: The melting points of chalcones can vary depending on the specific substitution pattern and crystalline form.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following protocols are based on standard procedures for the analysis of organic compounds like chalcones.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small amount of the 4-Chlorobenzalacetophenone sample (typically 2-5 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1]
-
Temperature Range: The analysis is run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Instrument: A calibrated differential scanning calorimeter.
-
Atmosphere: A purge of inert gas, such as nitrogen, is maintained.
-
Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle. For example, heat from ambient to a temperature above the melting point, cool down, and then reheat. A typical heating rate is 10 °C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like melting and exothermic events like crystallization.
Degradation Pathway
The thermal degradation of halogenated aromatic compounds can proceed through complex reaction pathways. While specific studies on the decomposition products of 4-Chlorobenzalacetophenone are scarce, a plausible degradation mechanism involves the cleavage of the chalcone backbone and the release of chlorinated aromatic fragments.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of 4-Chlorobenzalacetophenone.
Plausible Thermal Degradation Relationship
Caption: Simplified relationship in the thermal degradation of 4-Chlorobenzalacetophenone.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation of 4-Chlorobenzalacetophenone, based on available data for structurally similar compounds. The provided TGA and DSC data, along with detailed experimental protocols, offer a valuable resource for researchers in drug development and materials science. Further experimental studies on 4-Chlorobenzalacetophenone are warranted to establish its precise thermal profile.
References
The Photochemical Landscape of 4-Chlorochalcone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the photochemical behavior of 4-chlorochalcone (B1237703), a halogenated derivative of the chalcone (B49325) scaffold, which is of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the synthesis, spectroscopic properties, and the key photochemical reactions of 4-chlorochalcone, namely E/Z photoisomerization and [2+2] photocycloaddition. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further research and application.
Introduction
Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system connecting two aromatic rings. Their versatile biological activities and interesting photochemical properties have made them a focal point of extensive research. The introduction of a chlorine atom at the 4-position of one of the phenyl rings, as in 4-chlorochalcone, can significantly influence its electronic properties and, consequently, its photochemical reactivity. This guide will delve into the core aspects of 4-chlorochalcone's behavior upon exposure to light.
Synthesis of trans-4-Chlorochalcone
The most common and efficient method for the synthesis of trans-4-chlorochalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde (B46862) with acetophenone (B1666503).
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-Chlorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Glacial acetic acid
Procedure:
-
Dissolve 4-chlorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a minimal amount of deionized water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the stirred ethanolic solution of the aldehyde and ketone.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid to precipitate the product.
-
Filter the crude product using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure trans-4-chlorochalcone as a crystalline solid.
Photochemical Behavior of 4-Chlorochalcone
Upon irradiation with ultraviolet (UV) light, 4-chlorochalcone primarily undergoes two competing photochemical reactions: E/Z isomerization around the central carbon-carbon double bond and [2+2] photocycloaddition to form cyclobutane (B1203170) dimers.
E/Z Photoisomerization
The more stable trans (E) isomer of 4-chlorochalcone can be converted to the less stable cis (Z) isomer upon UV irradiation. This process is reversible, and upon irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the two isomers.
dot
Caption: E/Z Photoisomerization of 4-Chlorochalcone.
Table 1: Photoisomerization Data for Chalcone Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (ΦE→Z) | Reference |
| Chalcone | Ethanol | 313 | 0.26 | F. D. Lewis et al. (1970) |
| (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | Not Specified | 365 | 50.06% Conversion | [1] |
[2+2] Photocycloaddition (Photodimerization)
In concentrated solutions or in the solid state, photoexcited 4-chlorochalcone molecules can undergo a [2+2] cycloaddition reaction to yield various cyclobutane dimers. The stereochemistry of the resulting dimers (syn-head-to-head, syn-head-to-tail, anti-head-to-head, anti-head-to-tail) is dependent on the reaction conditions, particularly the solvent and the crystalline packing in the solid state.
dot
Caption: [2+2] Photocycloaddition of 4-Chlorochalcone.
Quantitative data such as the quantum yield for the photodimerization of 4-chlorochalcone in solution is not well-documented. However, the photodimerization of other chalcone derivatives has been studied, particularly in the solid state where the reaction can be highly efficient and stereospecific.
Experimental Protocols for Photochemical Reactions
General Protocol for E/Z Photoisomerization in Solution
Materials:
-
trans-4-Chlorochalcone
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, cyclohexane)
-
Quartz cuvette or photoreactor
-
UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of trans-4-chlorochalcone in the chosen solvent (e.g., 10-4 to 10-5 M).
-
Transfer the solution to a quartz cuvette or photoreactor.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 313 nm or 365 nm). The solution should be stirred or agitated during irradiation.
-
Monitor the progress of the isomerization by periodically recording the UV-Vis absorption spectrum. The appearance of an isosbestic point indicates a clean conversion.
-
Continue irradiation until the photostationary state is reached (i.e., no further changes in the absorption spectrum are observed).
-
The ratio of E and Z isomers at the photostationary state can be determined by 1H NMR spectroscopy by integrating the characteristic signals of the vinylic protons for both isomers.
General Protocol for Photodimerization
In Solution:
-
Prepare a more concentrated solution of trans-4-chlorochalcone (e.g., > 10-2 M) in a suitable solvent (e.g., benzene, dichloromethane).
-
Degas the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp, as described for photoisomerization.
-
Monitor the reaction by TLC or NMR spectroscopy to observe the formation of new, less polar products (the dimers).
-
Upon completion, remove the solvent under reduced pressure and separate the different stereoisomers of the photodimers by column chromatography on silica (B1680970) gel.
In the Solid State:
-
Crystallize trans-4-chlorochalcone from a suitable solvent.
-
Spread the fine crystals on a glass plate or in a quartz tube.
-
Irradiate the crystals with a UV lamp.
-
The progress of the reaction can be monitored by dissolving a small sample and analyzing it by NMR or by changes in the melting point.
-
The resulting photodimers can be purified by recrystallization.
Characterization of Photoproducts
The photoproducts of 4-chlorochalcone can be characterized using a variety of spectroscopic techniques:
-
UV-Vis Spectroscopy: To monitor the course of the photochemical reactions and observe the changes in the electronic absorption spectra.
-
1H and 13C NMR Spectroscopy: To determine the structure and stereochemistry of the cis-isomer and the cyclobutane dimers. The coupling constants of the cyclobutane ring protons are particularly informative for assigning the stereochemistry.
-
Mass Spectrometry: To confirm the molecular weight of the starting material and the photodimers.
-
X-ray Crystallography: To unambiguously determine the solid-state structure of the starting material and the stereochemistry of the photodimers obtained from solid-state irradiation.
Conclusion and Future Outlook
4-Chlorochalcone exhibits a rich and interesting photochemical behavior, primarily involving reversible E/Z isomerization and [2+2] photocycloaddition. While the general principles of these reactions are understood, a significant gap exists in the literature regarding specific quantitative data for this particular compound. Future research should focus on determining the quantum yields of these processes in various solvents, mapping the photostationary state compositions as a function of irradiation wavelength, and fully characterizing the different photodimer stereoisomers. Such data will be invaluable for the rational design of photoswitchable materials, photochemically-triggered drug delivery systems, and novel phototherapeutic agents based on the 4-chlorochalcone scaffold. This guide provides a foundational framework and detailed methodologies to stimulate and support these future investigations.
References
The Chemical Reactivity of the Enone System in 4-Chlorochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity centered on the α,β-unsaturated ketone (enone) system of 4-chlorochalcone (B1237703). Chalcones, as precursors to flavonoids, are a significant class of naturally occurring compounds whose derivatives are widely explored in medicinal chemistry for their broad biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The reactivity of the enone moiety is fundamental to its biological action and its utility as a versatile synthetic intermediate.[1][4]
The core structure of 4-chlorochalcone features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This conjugated system dictates the molecule's reactivity, creating electrophilic centers at the carbonyl carbon and the β-carbon, making it susceptible to a variety of chemical transformations.
Key Reactive Pathways of the Enone System
The enone functionality is the primary locus of reactivity in 4-chlorochalcone, participating in several important classes of organic reactions.
dot
Caption: Core reactive pathways of the 4-chlorochalcone enone system.
Michael Addition (1,4-Conjugate Addition)
The most characteristic reaction of the chalcone (B49325) enone system is the Michael or 1,4-conjugate addition. The electron-withdrawing carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to both its synthetic utility and its mechanism of biological action.[5]
-
Thiol Nucleophiles : 4-Chlorochalcone readily reacts with cellular thiols like glutathione (B108866) and cysteine residues in proteins.[6] This reactivity is believed to be a key mechanism for its biological effects. The reaction involves the addition of the thiol to the β-carbon of the enone system.[6]
-
Nitrogen Nucleophiles : Amines and other nitrogen-based nucleophiles, such as pyrrole, can add to the enone system to form various adducts.[7]
-
Carbon Nucleophiles : Carbanions, such as those derived from nitroalkanes, are effective nucleophiles in Michael additions to chalcones, providing a route to novel carbon-carbon bond formation.[8][9]
Reduction Reactions
The double bond and the carbonyl group of the enone system can be selectively or fully reduced.
-
Selective C=C Reduction : Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond, yielding the corresponding dihydrochalcone.[10]
-
Selective C=O Reduction : Specific reducing agents can target the carbonyl group, producing an allylic alcohol.
-
Complete Reduction : More powerful reducing systems, such as transfer hydrogenation with Wilkinson's catalyst and isopropanol (B130326), can reduce both the C=C and C=O bonds to yield the corresponding saturated alcohol, 3-(4-chlorophenyl)-1-phenyl-1-propanol.[10]
Cycloaddition Reactions
The activated double bond of the enone system can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, to form cyclohexene (B86901) derivatives.[11] This provides a powerful tool for constructing complex cyclic systems. Chalcone imines have also been shown to undergo formal [4+2]-cycloaddition with homophthalic anhydrides to produce dihydropyridin-2(1H)-ones.[12]
Heterocycle Formation
The enone scaffold of 4-chlorochalcone is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in drug discovery.[13] For example, reaction with hydrazines can yield pyrazoline derivatives, while reactions with amidines can produce pyrimidines.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to 4-chlorochalcone and its derivatives.
Table 1: Spectroscopic Data for 4-Chlorochalcone
| Technique | Key Signals / Wavenumbers | Reference |
| ¹H NMR (CDCl₃) | Signals for α- and β-protons of the enone system are typically observed as doublets in the range of δ 7.0-8.0 ppm. Aromatic protons appear as multiplets in a similar range. | [14][15] |
| ¹³C NMR | The carbonyl carbon (C=O) signal appears around δ 190 ppm. The α- and β-carbon signals are also characteristic. | [16][17] |
| IR (KBr) | Strong absorption band for the C=O stretch of the conjugated ketone typically appears around 1660 cm⁻¹. The C=C stretch is observed near 1600 cm⁻¹. | [18][19] |
| Mass Spec (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of C₁₅H₁₁ClO. | [16][20] |
Table 2: Biological Activity Data for Chlorochalcone Derivatives
| Compound/Derivative | Assay | Result (IC₅₀ / LC₅₀) | Reference |
| 4-chloro-2'-hydroxychalcone | Antiproliferative (HMEC-1 cells) | IC₅₀ = 15.3 ± 0.7 µM | [2] |
| 2'-hydroxy-5'-chloro-4-methoxychalcone | Brine Shrimp Lethality Test (BSLT) | LC₅₀ = 75.07 ppm | [19][21] |
| 2'-hydroxy-5'-chloro-4-methoxychalcone | DPPH Antioxidant Assay | IC₅₀ = 45.99 ppm | [19][21] |
| Vanillin-based 4-chlorochalcone hybrid | Antiplasmodial (PfK1 strain) | IC₅₀ = 3.14 µM | [22] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 4-chlorochalcone are provided below.
Synthesis of 4-Chlorochalcone via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of acetophenone (B1666503) and 4-chlorobenzaldehyde (B46862).[14][23]
dot
Caption: Experimental workflow for the synthesis of 4-chlorochalcone.
Protocol:
-
Preparation: Dissolve equimolar amounts of acetophenone and 4-chlorobenzaldehyde in ethanol in a flask equipped with a magnetic stirrer.
-
Reaction Initiation: While stirring at room temperature, add an aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the mixture. The mixture typically turns into a yellow paste or slurry.[14]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[23]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl). A solid precipitate of crude 4-chlorochalcone will form.
-
Isolation: Collect the solid product by vacuum filtration on a Büchner funnel and wash it thoroughly with cold distilled water to remove any remaining NaOH and other water-soluble impurities.[14]
-
Purification: Recrystallize the crude solid from 95% ethanol to obtain pure, pale yellow crystals of 4-chlorochalcone.[14][23]
-
Characterization: Dry the purified product and characterize it using melting point determination, IR, and NMR spectroscopy.
Michael Addition of a Thiol to 4-Chlorochalcone
This protocol describes a general procedure for the conjugate addition of a thiol, such as 4-chlorothiophenol (B41493), to a chalcone analogue.[24]
Protocol:
-
Reactant Setup: In a suitable solvent, dissolve the thiophene-containing chalcone analogue (1 equivalent).
-
Addition of Nucleophile: Add 4-chlorothiophenol (1 equivalent) to the solution.
-
Catalyst (if necessary): Depending on the specific substrates, a base catalyst may be added to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as determined by TLC analysis.
-
Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then purified using column chromatography to isolate the 1,4-adduct.
Reduction of 4-Chlorochalcone using Transfer Hydrogenation
This protocol outlines the complete reduction of both the double bond and carbonyl group using Wilkinson's catalyst.[10]
Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-chlorochalcone (1 equivalent) and Wilkinson's catalyst, [RhCl(PPh₃)₃], (a catalytic amount) in isopropanol, which also serves as the hydrogen-transfer agent.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the starting material via TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the isopropanol under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica (B1680970) gel to yield the pure 3-(4-chlorophenyl)-1-phenyl-1-propanol.[10]
Role in Drug Design and Development
The predictable reactivity of the enone system is crucial for the role of 4-chlorochalcone derivatives in drug development.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. westmont.edu [westmont.edu]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected formal [4 + 2]-cycloaddition of chalcone imines and homophthalic anhydrides: preparation of dihydropyridin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. 4-Chlorochalcone(956-04-7) 1H NMR [m.chemicalbook.com]
- 16. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. pubs.aip.org [pubs.aip.org]
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- 24. revroum.lew.ro [revroum.lew.ro]
Navigating the Nomenclature: A Technical Guide to 4-Chlorobenzalacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The term "4-Chlorobenzalacetophenone" is a common name that can lead to ambiguity in chemical literature due to the potential for isomeric structures. This guide provides a comprehensive overview of the synonyms, physicochemical properties, synthesis, and characterization of the two primary isomers, clarifying their distinct identities for accurate scientific communication and research. Furthermore, it delves into their biological significance, offering insights into their mechanisms of action.
Clarification of Isomeric Structures
The position of the chlorine atom on the chalcone (B49325) backbone dictates the specific isomer. The two principal isomers often referred to as 4-Chlorobenzalacetophenone are:
-
4-Chlorochalcone : The chlorine atom is substituted at the 4-position of the benzaldehyde-derived phenyl ring. Its systematic IUPAC name is (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.
-
4'-Chlorochalcone (B1662104) : The chlorine atom is substituted at the 4-position of the acetophenone-derived phenyl ring. Its systematic IUPAC name is (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.[1]
This guide will address both isomers, providing distinct information for each to avoid confusion.
Synonyms and Chemical Identifiers
Accurate identification of chemical compounds is paramount in research and development. The following tables summarize the various synonyms and identifiers for 4-Chlorochalcone and 4'-Chlorochalcone.
Table 1: Synonyms and Identifiers for 4-Chlorochalcone
| Identifier Type | Value |
| IUPAC Name | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one[1] |
| Common Names | 4-Chlorochalcone, p-Chlorochalcone, trans-4-Chlorochalcone[1] |
| CAS Number | 956-04-7[1] |
| Molecular Formula | C15H11ClO[1] |
| Molecular Weight | 242.70 g/mol [1] |
| Other Synonyms | (E)-p-Chlorostyryl phenyl ketone, 4-Chlorobenzylidene acetophenone[1][2] |
Table 2: Synonyms and Identifiers for 4'-Chlorochalcone
| Identifier Type | Value |
| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one[3] |
| Common Names | 4'-Chlorochalcone[3] |
| CAS Number | 956-02-5[3] |
| Molecular Formula | C15H11ClO[3] |
| Molecular Weight | 242.70 g/mol [3] |
| Other Synonyms | Benzylidene(4-chloroacetophenone), Ketone, p-chlorophenyl styryl[4][5] |
Physicochemical Data
A summary of the key physicochemical properties is presented below for straightforward comparison.
Table 3: Physicochemical Properties
| Property | 4-Chlorochalcone | 4'-Chlorochalcone |
| Appearance | Yellow solid[6] | Yellow to orange solid[5] |
| Melting Point | 113-117 °C[6] | 97-101 °C[7] |
| Crystal System | Monoclinic, Space Group P2₁/c[8] | Monoclinic, Space Group P21/c[7] |
Experimental Protocols
The synthesis of both 4-Chlorochalcone and 4'-Chlorochalcone is most commonly achieved through the Claisen-Schmidt condensation.[1][9] This reaction involves the base-catalyzed condensation of an appropriate aromatic aldehyde with an aromatic ketone.
General Synthesis of Chlorochalcones via Claisen-Schmidt Condensation
Objective: To synthesize 4-Chlorochalcone or 4'-Chlorochalcone.
Materials:
-
For 4-Chlorochalcone: 4-chlorobenzaldehyde (B46862) and acetophenone.
-
For 4'-Chlorochalcone: Benzaldehyde and 4-chloroacetophenone.[1]
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (95%)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the appropriate aldehyde and ketone in ethanol with stirring.
-
Slowly add a 10% aqueous solution of NaOH or KOH dropwise to the stirred mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24-72 hours depending on the specific reactants.[10]
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[3]
Characterization Methods
The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group (C=O stretching typically around 1650-1700 cm⁻¹) and C-Cl bonds.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, including the stereochemistry of the double bond (trans-isomer is typically favored and has a characteristic coupling constant for the vinylic protons).[13][14][15]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualizing Synthesis and Biological Activity
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for chalcone synthesis and a simplified representation of a signaling pathway influenced by chlorochalcones.
Caption: General workflow for the synthesis and characterization of chlorochalcones.
Caption: Simplified EGFR signaling pathway inhibited by some chalcone derivatives.
Biological Significance and Mechanism of Action
Chalcones, including their chlorinated derivatives, have garnered significant attention for their wide range of pharmacological activities.[16] These compounds have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[16][17][18]
The biological activity of chlorochalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins. The position of the chlorine atom can significantly influence the compound's potency and selectivity.
Several studies have indicated that chlorochalcones can induce apoptosis and cell cycle arrest in cancer cells.[1] Their mechanism of action can involve the modulation of various signaling pathways critical for cancer cell proliferation and survival, such as the EGFR/AKT/ERK1/2 and NF-κB pathways.[19][20] For instance, some chalcone derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.[19] This inhibition can lead to the downregulation of downstream signaling cascades, ultimately suppressing tumor growth.
This technical guide provides a foundational understanding of 4-Chlorobenzalacetophenone isomers, offering a clear and concise resource for researchers in the field of medicinal chemistry and drug discovery. The detailed information on nomenclature, synthesis, and biological activity aims to facilitate further investigation into the therapeutic potential of these promising compounds.
References
- 1. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]
- 2. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 6. jetir.org [jetir.org]
- 7. Buy 4'-Chlorochalcone | 956-02-5 [smolecule.com]
- 8. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. 4-Chlorochalcone(956-04-7) 1H NMR [m.chemicalbook.com]
- 14. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Storage of 4-Chlorochalcone
For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical compounds are paramount to ensuring laboratory safety and maintaining the integrity of experimental results. This guide provides a comprehensive overview of the essential precautions and protocols for managing 4-chlorochalcone (B1237703) in a laboratory setting.
Introduction to 4-Chlorochalcone
4-Chlorochalcone is a chemical compound belonging to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids. It is a solid, typically appearing as a yellow to orange crystalline powder.[1] Due to its chemical structure, it is investigated for various potential biological activities. As with any active chemical compound, understanding its properties and associated hazards is crucial for safe handling.
Hazard Identification and Safety Precautions
4-Chlorochalcone is classified as an irritant and may cause harm if not handled correctly. The primary hazards are associated with skin contact, eye contact, and inhalation of dust particles.
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Wash skin thoroughly after handling.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Store in a well-ventilated place. Keep container tightly closed.[3]
-
Store locked up.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for 4-chlorochalcone.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClO | [4] |
| Molecular Weight | 242.70 g/mol | [4] |
| Appearance | Solid | [2] |
| Melting Point | 97-101 °C or 113-117 °C | [5][6] |
Table 2: Fire and Exposure Ratings (NFPA 704)
| Category | Rating | Description |
| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[7][8] |
| Flammability | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.[7][8] |
| Instability | 0 | Normally stable, even under fire conditions.[7] |
Detailed Handling and Storage Protocols
Engineering Controls:
-
Provide appropriate exhaust ventilation at places where dust is formed.[2][8]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][9]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Wear appropriate protective gloves and clothing to prevent skin exposure.[2][7]
-
Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[2][8]
Storage Conditions:
Experimental Protocols: Safe Handling in a Laboratory Setting
The following are generalized protocols for handling 4-chlorochalcone powder in a research environment.
Protocol 5.1: Weighing and Transferring
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood or on a bench with adequate ventilation.
-
Weighing: Use a clean, tared weigh boat or paper. Carefully scoop the desired amount of 4-chlorochalcone powder using a clean spatula. Avoid creating dust clouds.
-
Transfer: Gently tap the spatula to transfer the powder into the receiving vessel. If transferring to a flask with a narrow neck, use a powder funnel.
-
Cleaning: After transfer, carefully clean the spatula and weighing vessel. Dispose of any contaminated weigh paper in a designated solid waste container.
Protocol 5.2: Dissolving the Compound
-
Solvent Selection: 4-chlorochalcone is soluble in organic solvents such as ethanol (B145695) and acetone.[1] Select an appropriate solvent for the intended experiment.
-
Procedure: In a well-ventilated area, add the weighed 4-chlorochalcone to the reaction vessel. Slowly add the solvent while stirring or agitating to facilitate dissolution.
-
Heating: If gentle heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer. Avoid open flames.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation persists, call a physician.[2][3][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3][7]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][10]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[8]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2][7]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7][9]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Containment and Cleanup: Sweep up and shovel the spilled material. Keep in suitable, closed containers for disposal.[2][7]
Workflow for Safe Handling of 4-Chlorochalcone
The following diagram illustrates a logical workflow for the safe handling of 4-chlorochalcone from receipt to disposal.
Caption: Workflow for the safe handling of 4-chlorochalcone.
References
- 1. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]
- 6. Buy 4'-Chlorochalcone | 956-02-5 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chlorochalcone - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 4-Chlorobenzalacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrimidine (B1678525) derivatives, specifically 4-(4-chlorophenyl)-6-phenylpyrimidin-2(1H)-one and 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine, using 4-Chlorobenzalacetophenone as the starting material. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.
Introduction
Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of various heterocyclic compounds. 4-Chlorobenzalacetophenone, a substituted chalcone, serves as a key building block for the synthesis of pyrimidine derivatives through cyclocondensation reactions with urea (B33335) or guanidine (B92328). These reactions provide an efficient route to functionalized pyrimidines, which are valuable intermediates in drug discovery and development. This document outlines the synthetic procedures, presents key quantitative data, and visualizes the experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the target pyrimidine derivatives.
Table 1: Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2(1H)-one from 4-Chlorobenzalacetophenone and Urea
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 4 hours | 7-10 minutes |
| Yield (%) | 58-65% | 85% |
| Molecular Formula | C₁₆H₁₁ClN₂O | C₁₆H₁₁ClN₂O |
| Molecular Weight | 282.72 g/mol [1] | 282.72 g/mol [1] |
| Melting Point (°C) | Not explicitly reported | Not explicitly reported |
Table 2: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine from 4-Chlorobenzalacetophenone and Guanidine Hydrochloride
| Parameter | Value |
| Reaction Time | Not explicitly reported |
| Yield (%) | Not explicitly reported |
| Molecular Formula | C₁₆H₁₂ClN₃ |
| Molecular Weight | 281.74 g/mol |
| Melting Point (°C) | Not explicitly reported |
Table 3: Spectroscopic Data for Representative Pyrimidine Derivatives
| Compound | Spectroscopic Data |
| 4-(4-chlorophenyl)-6-phenylpyrimidin-2(1H)-one | IR (KBr, cm⁻¹): Expected peaks around 3320 (N-H stretch), 1650 (C=O stretch), 1600 (C=N stretch), 1580 (C=C stretch), 700 (C-Cl stretch).¹H-NMR (DMSO-d₆, δ ppm): Expected aromatic protons in the range of 7.0-8.5 ppm and a singlet for the pyrimidine C-H proton. A broad singlet for the N-H proton is also expected. |
| 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine | IR (KBr, cm⁻¹): Expected peaks around 3450-3300 (N-H stretch of NH₂), 1640 (C=N stretch), 1580 (C=C stretch), 700 (C-Cl stretch).¹H-NMR (DMSO-d₆, δ ppm): Expected aromatic protons in the range of 7.0-8.5 ppm, a singlet for the pyrimidine C-H proton, and a broad singlet for the NH₂ protons. |
Note: Specific spectral data for the target compounds were not available in the searched literature. The data presented is based on characteristic values for similar pyrimidine derivatives.
Experimental Protocols
Synthesis of 4-Chlorobenzalacetophenone (Chalcone)
This initial step involves the Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde (B42025).
Materials:
-
4-chloroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (10% w/v)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve equimolar amounts of 4-chloroacetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add the 10% NaOH solution to the stirred mixture at room temperature.
-
Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-Chlorobenzalacetophenone.
Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2(1H)-one
Conventional Method [2]
-
In a round-bottom flask, dissolve 0.01 mol of 4-Chlorobenzalacetophenone and 0.01 mol of urea in 10 mL of 95% ethanol.
-
To this solution, slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours. Monitor the reaction completion using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent like rectified spirit.
Microwave-Assisted Method [2]
-
In a microwave-safe vessel, dissolve 0.01 mol of 4-Chlorobenzalacetophenone and 0.01 mol of urea in 10 mL of 95% ethanol.
-
Slowly add 10 mL of a 40% aqueous KOH solution with constant stirring.
-
Place the reaction vessel in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
Recrystallize from a suitable solvent.
Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of 4-Chlorobenzalacetophenone in 25 mL of ethanol.
-
Add 0.01 mol of guanidine hydrochloride and 5 mL of a potassium hydroxide (KOH) solution.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
The solid product that precipitates is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Overall workflow for the synthesis of pyrimidine derivatives.
Caption: Reaction pathway with urea.
Caption: Reaction pathway with guanidine.
References
Application Notes and Protocols: 4-Chlorobenzalacetophenone as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Chlorobenzalacetophenone in the preparation of diverse heterocyclic compounds with significant biological activities. Detailed protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles are presented, along with quantitative data and visualizations of the synthetic pathways.
Introduction
4-Chlorobenzalacetophenone, a chalcone (B49325) derivative, serves as a versatile and readily accessible precursor for the synthesis of a wide array of heterocyclic compounds. The presence of an α,β-unsaturated ketone moiety makes it highly reactive towards various nucleophiles, facilitating the construction of five and six-membered heterocyclic rings. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, exhibiting a range of activities including antimicrobial and antitumor properties.[1][2] This document outlines the synthesis of key heterocyclic families—pyrazoles, pyrimidines, and isoxazoles—starting from 4-Chlorobenzalacetophenone.
Synthesis of Heterocyclic Compounds
The general synthetic strategy involves a two-step process:
-
Synthesis of 4-Chlorobenzalacetophenone (Chalcone): The Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde.
-
Cyclization Reactions: The reaction of the resulting chalcone with various binucleophiles to yield the desired heterocyclic rings.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The synthesis of pyrazoles from 4-Chlorobenzalacetophenone is achieved through its reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chlorobenzalacetophenone (1 mmol) in ethanol (B145695) (20 mL).
-
Addition of Reagent: To this solution, add hydrazine hydrate (1.5 mmol).
-
Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with cold water, and dried. The crude product is then recrystallized from ethanol to afford the pure pyrazole derivative.
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole | 4-Chlorobenzalacetophenone | Hydrazine Hydrate | Ethanol | 4-6 | 85-92 | [6] |
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are key constituents of nucleic acids and are associated with a broad spectrum of pharmacological activities, including antitumor and antimicrobial properties.[2][7][8] The synthesis of pyrimidine-2-one or pyrimidine-2-thione derivatives from 4-Chlorobenzalacetophenone involves its reaction with urea or thiourea, respectively, in the presence of a base.[9][10]
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-phenyl-dihydropyrimidin-2(1H)-one
-
Reaction Setup: A mixture of 4-Chlorobenzalacetophenone (0.01 mol) and urea (0.01 mol) is dissolved in ethanol (20 mL) in a round-bottom flask.
-
Addition of Base: To this solution, an aqueous solution of potassium hydroxide (B78521) (40%) is added slowly with constant stirring.
-
Reaction Conditions: The reaction mixture is refluxed for 4 hours.[10] The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled and poured into ice-cold water, followed by neutralization with dilute HCl. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.[10]
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-(4-chlorophenyl)-6-phenyl-dihydropyrimidin-2(1H)-one | 4-Chlorobenzalacetophenone | Urea | Ethanol | 4 | 78-85 | [10] |
| 4-(4-chlorophenyl)-6-phenyl-dihydropyrimidine-2(1H)-thione | 4-Chlorobenzalacetophenone | Thiourea | Ethanol | 5-7 | 75-82 | [11] |
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They are found in a number of pharmacologically active compounds. The synthesis of isoxazole derivatives from 4-Chlorobenzalacetophenone is carried out by reacting it with hydroxylamine hydrochloride in the presence of a base.[12][13][14]
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chlorobenzalacetophenone (1 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 mmol) and a base such as sodium acetate (B1210297) or potassium hydroxide to the solution.
-
Reaction Conditions: The mixture is refluxed for 3-5 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water. The solid product that separates out is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields the pure isoxazole derivative.
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazole | 4-Chlorobenzalacetophenone | Hydroxylamine HCl | Ethanol | 3-5 | 80-88 | [12] |
Biological Applications and Signaling Pathways
The heterocyclic compounds synthesized from 4-Chlorobenzalacetophenone have been evaluated for various biological activities.
Antimicrobial Activity: Pyrazole and pyrimidine derivatives have shown promising activity against a range of bacterial and fungal strains.[1][3][4][5] The mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some pyrazole derivatives have been reported to target bacterial DNA gyrase, an enzyme crucial for DNA replication.[1]
Antitumor Activity: Several pyrimidine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][7][8] While the exact signaling pathways are often complex and compound-specific, potential mechanisms include the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, and the induction of apoptosis. For example, some pyrano[2,3-d]pyrimidine derivatives have been identified as potent PARP-1 inhibitors, which interfere with DNA repair mechanisms in cancer cells.[8]
Conclusion
4-Chlorobenzalacetophenone is a valuable and versatile precursor for the efficient synthesis of a variety of biologically active heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of pyrazoles, pyrimidines, and isoxazoles make this starting material highly attractive for applications in medicinal chemistry and drug discovery. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives is warranted to develop novel therapeutic agents.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. search.library.uq.edu.au [search.library.uq.edu.au]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. ijres.org [ijres.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Benzalacetophenone-based Isoxazoline and Isoxazole Derivatives | Bentham Science [benthamscience.com]
- 14. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Michael Addition Reactions Involving 4-Chlorochalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Michael addition reactions utilizing 4-chlorochalcone (B1237703) as an electrophilic acceptor. The protocols cover a range of nucleophiles, including nitrogen, sulfur, and carbon-based donors. Additionally, this guide summarizes the biological activities of the resulting Michael adducts, offering valuable insights for drug discovery and development programs.
Introduction to Michael Addition Reactions with 4-Chlorochalcone
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). 4-Chlorochalcone, with its electrophilic β-carbon, serves as an excellent Michael acceptor. The resulting adducts are versatile intermediates for the synthesis of various heterocyclic compounds and have shown a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The electron-withdrawing nature of the chlorine atom on the chalcone's B-ring can influence the reactivity of the α,β-unsaturated system and the biological profile of the resulting adducts.
Synthesis of Michael Adducts of 4-Chlorochalcone
The general scheme for the Michael addition to 4-chlorochalcone involves the reaction of the chalcone (B49325) with a suitable nucleophile, often in the presence of a base or an acid catalyst.
Caption: General workflow of the Michael addition reaction with 4-chlorochalcone.
Michael Addition of Nitrogen Nucleophiles (Aza-Michael Addition)
The aza-Michael addition of amines and hydrazines to 4-chlorochalcone is a key step in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazolines, which are known for their diverse pharmacological activities.
Table 1: Synthesis of Pyrazoline Derivatives from 4-Chlorochalcone
| Nucleophile | Catalyst/Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Hydrazine (B178648) Hydrate (B1144303) | Acetic Acid | 8 | Reflux | Not Specified | [1] |
| Hydrazine Hydrate | Ethanol (B145695) / NaOH | 4 | Reflux | Not Specified | [2] |
| Phenylhydrazine | Acetic Acid | 6-8 | Reflux | Not Specified | [3] |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorochalcone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.
Michael Addition of Sulfur Nucleophiles (Thia-Michael Addition)
The addition of thiols to 4-chlorochalcone proceeds readily to form β-thioether ketones. These compounds are of interest in medicinal chemistry due to the biological significance of organosulfur compounds.
Table 2: Thia-Michael Addition to Chalcone Analogues
| Nucleophile | Catalyst/Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 4-Chlorothiophenol (B41493) | Triethylamine (B128534) / Ethanol | 2 | Reflux | >90 | [4] |
Experimental Protocol: Synthesis of 3-((4-chlorophenyl)thio)-1,3-diphenylpropan-1-one (General Protocol Adaptation)
-
Reaction Setup: Dissolve 4-chlorochalcone (1 equivalent) and 4-chlorothiophenol (1.1 equivalents) in ethanol in a round-bottom flask.
-
Catalysis: Add triethylamine (1.2 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
Work-up: After cooling, the product may precipitate. If so, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Michael Addition of Carbon Nucleophiles
Active methylene compounds, such as malononitrile (B47326) and diethyl malonate, are common carbon nucleophiles used in Michael additions with chalcones. These reactions are valuable for constructing new carbon-carbon bonds.
Table 3: Michael Addition of Active Methylene Compounds to Chalcones
| Nucleophile | Catalyst/Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Malononitrile | I2 / K2CO3 / Methanol (B129727) | 0.5 | Room Temp. | 92 | [5] |
| Diethyl Malonate | Cinchona-thiourea / Toluene | 24 | Room Temp. | 95 | [6] |
| Diethyl Malonate | Ni(acac)2-Sparteine / Toluene | 12 | Room Temp. | 90 | [7] |
Experimental Protocol: Michael Addition of Malononitrile to 4-Chlorochalcone
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorochalcone (1 mmol) and malononitrile (1 mmol) in methanol (10 mL).
-
Catalysis: Add potassium carbonate (0.1 mmol) and a catalytic amount of iodine (0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Isolation and Purification: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.
Biological Activities of 4-Chlorochalcone Michael Adducts
Michael adducts derived from 4-chlorochalcone have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
The presence of the chlorine atom and the nature of the adducted nucleophile can significantly influence the antimicrobial and antifungal properties of these compounds.
Table 4: Antimicrobial and Antifungal Activity of Chloro-Substituted Chalcone Derivatives
| Compound Type | Organism | Activity Metric | Value | Reference |
| Chlorinated Pyrazine-based Chalcone (CH-0y) | Staphylococcus aureus | MIC | 15.625 - 62.5 µM | [8][9] |
| Chlorinated Pyrazine-based Chalcone (CH-0w) | Staphylococcus aureus | MIC | 31.25 - 125 µM | [8] |
| 4-chloro-2′-hydroxychalcone | Escherichia coli | Significant Inhibition | - | [10] |
| 4-chloro-2′-hydroxychalcone | Staphylococcus aureus | Significant Inhibition | - | [10] |
| 4-chloro-2′-hydroxychalcone | Candida albicans | Significant Inhibition | - | [10] |
| Imidazole-Chalcone (3c, 4-Cl derivative) | Candida krusei | MIC50 | 0.78 µg/mL | [11] |
| Imidazole-Chalcone (3c, 4-Cl derivative) | Candida glabrata | MIC50 | 0.78 µg/mL | [11] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized suspension of the microbial cells to each well.
-
Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxic Activity
Several studies have highlighted the cytotoxic potential of chalcone derivatives, including those with a 4-chloro substitution, against various cancer cell lines.
Table 5: Cytotoxicity of Chloro-Substituted Chalcone Derivatives
| Compound | Cell Line | IC50 | Reference |
| 4'-Chlorochalcone derivative (4l) | Acetylcholinesterase (AChE) | 0.17 ± 0.06 µmol/L | [1] |
| Chlorinated Chalcone (C0) | HMEC-1 | 17.9 ± 0.5 µM | [12] |
| Chlorinated Chalcone (C2) | HMEC-1 | 16.8 ± 0.4 µM | [12] |
| Chlorinated Chalcone (C4) | HMEC-1 | 15.3 ± 0.7 µM | [12] |
| Chalcone-like agent (4a) | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The biological activity of chalcones and their Michael adducts is often attributed to their ability to interact with various cellular targets. The α,β-unsaturated ketone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) in proteins.
Caption: Potential mechanisms of action for 4-chlorochalcone Michael adducts.
For instance, some chalcone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[14] Others can act as enzyme inhibitors, such as the inhibition of acetylcholinesterase by a tertiary amine derivative of 4'-chlorochalcone.[1] The antimicrobial and antifungal effects may arise from the disruption of microbial cell membranes or walls, or the inhibition of crucial enzymes.[11][15]
Conclusion
Michael addition reactions involving 4-chlorochalcone provide a versatile and efficient route to a diverse range of compounds with significant biological potential. The protocols and data presented in this document serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis, characterization, and evaluation of novel therapeutic agents based on the 4-chlorochalcone scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these Michael adducts is warranted to fully exploit their therapeutic potential.
References
- 1. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]
- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 9. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chlorochalcone in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant interest in oncology research due to their broad spectrum of biological activities, including potent anticancer properties. The introduction of a chlorine atom into the chalcone (B49325) structure, particularly as 4-chlorochalcone (B1237703), has been shown to enhance cytotoxic activity against various human cancer cell lines. This document provides detailed protocols and data for the synthesis of 4-chlorochalcone derivatives and the evaluation of their anticancer activity, with a focus on their mechanism of action involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Data Presentation
The anticancer efficacy of various 4-chlorochalcone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported cytotoxic activities of several 4-chlorochalcone derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 4-Chlorochalcone Derivatives against Human Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | MCF-7 | 4.19 ± 1.04 | [1] |
| 1 | MDA-MB-231 | 6.12 ± 0.84 | [1] |
| 2 | MCF-7 | 5.31 ± 0.26 µg/mL | [2] |
| 3a | MDA-MB-231 | 0.11 | [3][4] |
| 3a | Huh-7 | 0.18 | [3][4] |
Compound 1: 4-Chlorochalcone Compound 2: A tri-chalcone derivative Compound 3a: (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one
Table 2: Cytotoxicity of 4-Chlorochalcone Derivatives against Other Human Cancer Cell Lines
| Compound ID | Cancer Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Lung Carcinoma | A549 | 41.99 ± 7.64 | [1] |
| 1 | Colon Carcinoma | HCT116 | ~50 | [1] |
| 4 | Leukemia | HL-60 | 0.3 - 3.70 | |
| 4 | Colon Carcinoma | HCT-116 | 0.3 - 3.70 | |
| 5 | Ovarian Cancer | A2780 | 6.59 ± 0.57 | [5] |
| 5 | Cisplatin-resistant Ovarian Cancer | A2780cis | 6.98 ± 1.12 | [5] |
Compound 1: 4-Chlorochalcone Compound 4: Ciprofloxacin/Thiazole Chalcone hybrid Compound 5: (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorochalcone Derivatives via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025).
Materials:
-
4-chloroacetophenone
-
Substituted aromatic aldehydes
-
Methanol or Ethanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Thin Layer Chromatography (TLC) apparatus
-
Cold distilled water
-
Hydrochloric acid (HCl), 10% (v/v) solution
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 10 mmol of 4-chloroacetophenone and 10 mmol of the desired substituted benzaldehyde in 20 mL of methanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add 3 mL of a 40% (w/v) aqueous NaOH solution to the mixture. The reaction mixture will typically change color and may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The duration can range from a few hours to overnight. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold distilled water. A precipitate should form.
-
Neutralization: Acidify the mixture by slowly adding 10% HCl until the pH is neutral. This step helps to precipitate any remaining product and neutralize the excess base.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
4-chlorochalcone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 4-chlorochalcone derivative in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with the 4-chlorochalcone derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the 4-chlorochalcone derivative at the desired concentrations for 24 or 48 hours. Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of 4-chlorochalcone derivatives.
Caption: Proposed signaling pathway for 4-chlorochalcone-induced apoptosis in cancer cells.
Mechanism of Action
The anticancer activity of 4-chlorochalcone derivatives is primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[6][7] Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells.[1][3][8] This increase in intracellular ROS leads to oxidative stress and subsequently causes mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.
The disruption of mitochondrial integrity results in the release of pro-apoptotic factors, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. Furthermore, the ROS generated can activate mitogen-activated protein kinase (MAPK) signaling pathways, particularly JNK and p38.[8] The activation of these pathways, coupled with the caspase cascade, culminates in the execution of apoptosis, leading to the selective elimination of cancer cells.[8][9] Some chalcone derivatives have also been shown to induce cell cycle arrest, typically at the G2/M phase, further contributing to their antiproliferative effects.[6][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chlorochalcone Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 4-chlorochalcone (B1237703) derivatives. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with a summary of their reported biological activities. The information presented is intended to guide researchers in the exploration of 4-chlorochalcone derivatives as potential therapeutic agents.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The introduction of a chlorine atom, particularly at the 4-position of one of the aromatic rings, has been shown to significantly influence the biological activity of these molecules. 4-Chlorochalcone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities, making them attractive candidates for further investigation in the development of new anti-infective agents.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the reported in vitro antimicrobial and antifungal activities of various 4-chlorochalcone derivatives against a range of pathogenic microorganisms. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 4-Chlorochalcone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-Chlorochalcone | 12 (Zone of Inhibition in mm) | 12 (Zone of Inhibition in mm) | 13 (Zone of Inhibition in mm) | [2] |
| 4'-Chloro-2,4,6-trimethoxychalcone | 31.25 | 31.25 | 62.5 | [3] |
| (E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-2-(piperidin-1-yl)acetamide | 2.0 | - | - | [4] |
| 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 61.25 (MSSA), 125 (MRSA) | - | - | [5] |
Table 2: Antifungal Activity of 4-Chlorochalcone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Trichophyton rubrum | Reference |
| 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | No activity | No activity | > Ketoconazole | - | [6][7] |
| Amino-chalcone loaded hydrogel | 7.8 | - | - | - | [8] |
| Coumarin-chalcone derivative 5g (in combination with Fluconazole) | 5.60 (drug-resistant) | - | - | - | [9] |
| Imidazole-Chalcone Derivative 3c | 0.78-3.125 | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of 4-chlorochalcone derivatives are provided below.
Protocol 1: Synthesis of 4-Chlorochalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones through the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.
Materials:
-
Substituted acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol in a round bottom flask.
-
While stirring, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40%) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by adding dilute HCl dropwise until a precipitate forms.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any residual base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-chlorochalcone derivative.
-
Dry the purified crystals and determine the melting point.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 4-chlorochalcone derivatives
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the 4-chlorochalcone derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-72 hours (fungi).[11]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Protocol 3: Antimicrobial Susceptibility Testing by Agar (B569324) Well Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Synthesized 4-chlorochalcone derivatives
-
Bacterial or fungal strains
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Aseptically swab the entire surface of an agar plate with the standardized microbial inoculum to create a lawn of growth.
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells in the agar.
-
Application of Compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of the 4-chlorochalcone derivative solution (dissolved in a suitable solvent like DMSO) into each well.
-
Controls: Use a well with the solvent alone (e.g., DMSO) as a negative control and a well with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]
Mechanisms of Action
The biological activity of chalcones is often attributed to the presence of the α,β-unsaturated keto group.[6] While the precise mechanisms of action for all 4-chlorochalcone derivatives are not fully elucidated, several potential targets have been identified for chalcones in general.
Antifungal Mechanism of Action
A primary antifungal mechanism of chalcones involves the disruption of the fungal cell membrane.[13] This can occur through interaction with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of cellular contents.[13] Some chalcone (B49325) derivatives have also been shown to interfere with cell wall synthesis by modulating the expression of genes involved in this process.[14]
Caption: Antifungal mechanism of 4-chlorochalcone derivatives.
Antibacterial Mechanism of Action
The antibacterial action of chalcones is multifaceted and can involve several cellular targets. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[15] Other potential mechanisms include the disruption of the bacterial cell wall and membrane, leading to cell lysis, and the inhibition of efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell.
Caption: Potential antibacterial mechanisms of 4-chlorochalcone derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of 4-chlorochalcone derivatives as antimicrobial and antifungal agents.
Caption: Workflow for synthesis and evaluation of 4-chlorochalcone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antifungal evaluation of chalcone derivatives combined with fluconazole against drug-resistant <i>Candida albicans</i> [jcpu.cpu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chalcone Schiff bases disrupt cell membrane integrity of Saccharomyces cerevisiae and Candida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of chalcones in the modulation of Trichophyton rubrum cell wall synthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chlorobenzalacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for drug discovery.[2][3][4] 4-Chlorobenzalacetophenone, a chlorinated derivative of the basic chalcone (B49325) structure, has demonstrated notable potential in these therapeutic areas, with the chlorine substituent often enhancing its biological efficacy.[5][6]
These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-chlorobenzalacetophenone and its derivatives. Detailed protocols for synthesis and key biological assays are presented to facilitate further research and development in this promising area of medicinal chemistry.
Synthesis of 4-Chlorobenzalacetophenone Derivatives
The most common and efficient method for synthesizing chalcones, including 4-chlorobenzalacetophenone, is the Claisen-Schmidt condensation.[7][8][9] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone.[7][8]
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 4-chlorobenzalacetophenone derivatives.
Protocol for the Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one
Materials:
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Mortar and pestle or magnetic stirrer and flask
-
Filtration apparatus (e.g., Buchner funnel)
-
Beakers and other standard laboratory glassware
-
Reactant Preparation: In a mortar, combine equimolar amounts of 4'-chloroacetophenone and benzaldehyde.
-
Catalyst Addition: Add one equivalent of solid sodium hydroxide to the mixture.
-
Reaction: Grind the mixture with a pestle for 5-10 minutes. The reaction mixture will typically turn into a paste and then solidify. Alternatively, dissolve the reactants in ethanol and add an aqueous solution of NaOH dropwise while stirring.
-
Work-up: After the reaction is complete (as monitored by thin-layer chromatography), acidify the reaction mixture with dilute HCl in an ice bath.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with distilled water to remove any excess acid and salts.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the purified chalcone.
-
Characterization: Dry the purified crystals and characterize them by determining the melting point and using spectroscopic techniques such as IR and NMR.
Biological Activities and Protocols
4-Chlorobenzalacetophenone and its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Chlorinated chalcones exhibit potent antiproliferative activity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][5]
Table 1: Anticancer Activity of Selected Chlorochalcones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.5 | [5] |
| (E)-1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.2 | [5] |
| (E)-1-(2,4-dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | A549 (Lung) | 1.8 | [12] |
| Chalcone-imidazole hybrid | HCT116 (Colon) | 1.123 - 20.134 | [13] |
| Chalcone-1,2,3-triazole derivative | HepG2 (Liver) | 0.9 | [13] |
Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of chalcone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Chlorobenzalacetophenone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Chalcones can modulate inflammatory responses by inhibiting key inflammatory mediators and signaling pathways such as NF-κB.[14][15][16]
Table 2: Anti-inflammatory Activity of Selected Chalcones
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-dihydroxy-4-chlorochalcone | β-glucuronidase release inhibition | 1.6 | [17][18] |
| 2',5'-dialkoxychalcone derivative | Nitric oxide (NO) formation inhibition | 0.7 | [17] |
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of chalcones to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well plates
-
4-Chlorobenzalacetophenone derivative stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Microplate reader
Procedure: [15]
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity
Chlorinated chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[6][19]
Table 3: Antimicrobial Activity of Selected Chlorinated Chalcones
| Compound | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| 1-(4-chlorophenyl)-3-(2-chlorophenyl)-2-propen-1-one | Escherichia coli | MIC: 125 | [19] |
| 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one | Staphylococcus aureus | MIC: 62.5 | [19] |
| 4-chloro-2′-hydroxychalcone | Escherichia coli 10536 | Significant inhibition | [6] |
| 5′-chloro-2′-hydroxychalcone | Staphylococcus aureus DSM 799 | Significant inhibition | [6] |
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[20]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
4-Chlorobenzalacetophenone derivative stock solution (in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the chalcone derivative in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways Modulated by 4-Chlorobenzalacetophenone Derivatives
Chalcones exert their biological effects by modulating various intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by 4-chlorobenzalacetophenone.
PI3K/Akt Signaling Pathway in Cancer
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Chlorochalcone in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-chlorochalcone (B1237703) in reaction mixtures. The methods described herein are essential for monitoring reaction progress, determining yield, and ensuring the quality and purity of synthesized 4-chlorochalcone, a compound of interest in medicinal chemistry and drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction
4-Chlorochalcone is a chalcone (B49325) derivative with a wide range of reported biological activities, making it a valuable scaffold in drug discovery. Accurate quantification of 4-chlorochalcone in reaction mixtures is crucial for optimizing synthesis protocols and for the characterization of the final product. This application note outlines validated methods for the reliable determination of 4-chlorochalcone concentration.
Analytical Methods Overview
A summary of the key quantitative analytical methods for 4-chlorochalcone is presented below.
Table 1: Comparison of Analytical Methods for 4-Chlorochalcone Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility and mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Quantification, purity assessment, reaction monitoring. | Identification, quantification of volatile derivatives. | Absolute quantification, structural confirmation. |
| Sample Prep. | Simple dilution and filtration. | May require derivatization for non-volatile samples. | Simple dilution with a deuterated solvent and internal standard. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Moderate (mg/mL range). |
| Precision | High. | High. | Very high. |
| Accuracy | High. | High. | Very high. |
Experimental Workflow
The general workflow for the quantification of 4-chlorochalcone in a reaction mixture is depicted below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection is a robust and widely used method for the quantification of chalcones.
Instrumentation and Materials
-
HPLC System: An integrated HPLC system with a quaternary pump, degasser, autosampler, and a variable wavelength UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Standard: 4-Chlorochalcone reference standard (purity ≥98%).
Sample Preparation
-
Reaction Quenching: At a specific time point, take a known volume (e.g., 100 µL) of the reaction mixture and quench it by adding it to a known volume of a suitable solvent, which may contain an acid to neutralize the basic catalyst.
-
Dilution: Dilute the quenched sample with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions
The following conditions can be used as a starting point and should be optimized for the specific instrument and column.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution (e.g., 60-90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 310 nm |
Calibration
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the 4-chlorochalcone reference standard in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard and plot the peak area against the concentration to construct a calibration curve.
Quantification
Inject the prepared sample from the reaction mixture. Determine the peak area of 4-chlorochalcone and calculate the concentration using the linear regression equation from the calibration curve.
Method Validation Parameters (Illustrative)
A stability-indicating RP-HPLC method for a synthetic thiophene (B33073) chalcone was validated with the following parameters, which can be used as a reference for 4-chlorochalcone.[2]
Table 3: Illustrative HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.323 µg/mL |
| Limit of Quantification (LOQ) | 0.978 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique suitable for the analysis of thermally stable and volatile compounds.
Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Standard: 4-Chlorochalcone reference standard (purity ≥98%).
Sample Preparation
Sample preparation is similar to the HPLC protocol, involving quenching, dilution (with a GC-compatible solvent like ethyl acetate (B1210297) or dichloromethane), and filtration.
GC-MS Conditions
The following parameters are a good starting point for method development.
Table 4: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
Quantification
For quantification, Selected Ion Monitoring (SIM) of characteristic ions of 4-chlorochalcone (e.g., m/z 242, 207, 103) is recommended for higher sensitivity and selectivity. A calibration curve is constructed similarly to the HPLC method. The concentration in the reaction mixture is determined by comparing the peak area of the sample to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a powerful primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.
Instrumentation and Materials
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard (IS): A certified reference material with a known purity that has a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Tubes: High-precision NMR tubes.
Sample Preparation
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a known volume of the quenched and filtered reaction mixture to the vial.
-
Add a sufficient amount of deuterated solvent to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters
-
Pulse Program: A standard quantitative ¹H NMR pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
Quantification
The concentration of 4-chlorochalcone can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)
Where:
-
C_analyte = Concentration of 4-chlorochalcone
-
I_analyte = Integral of a specific, well-resolved proton signal of 4-chlorochalcone
-
N_analyte = Number of protons corresponding to the integrated signal of 4-chlorochalcone
-
I_IS = Integral of a specific proton signal of the internal standard
-
N_IS = Number of protons corresponding to the integrated signal of the internal standard
-
MW_analyte = Molecular weight of 4-chlorochalcone
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
V_sample = Volume of the reaction mixture sample added
Conclusion
The analytical methods detailed in this application note provide robust and reliable means for the quantification of 4-chlorochalcone in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC-MS), high throughput (HPLC), or absolute quantification (qNMR). Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Notes and Protocols for the Analysis of 4-Chlorobenzalacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Chlorobenzalacetophenone, a chalcone (B49325) derivative of interest in various research and development fields, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
Application Note
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis and quantification of chalcones and their derivatives.[1] This method offers excellent resolution, sensitivity, and reproducibility for the determination of 4-Chlorobenzalacetophenone in various matrices. The protocol outlined below is based on established methods for similar compounds and provides a strong starting point for method development and validation.[1][2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical standard of 4-Chlorobenzalacetophenone (≥98% purity)
-
0.45 µm syringe filters
2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorobenzalacetophenone standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-Chlorobenzalacetophenone in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
3. Chromatographic Conditions A typical starting point for the chromatographic conditions is detailed below. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 310 nm (based on the characteristic absorption of chalcones)[1] |
| Injection Volume | 10 µL |
4. Data Analysis
-
Identification: The 4-Chlorobenzalacetophenone peak is identified by comparing its retention time with that of the analytical standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of 4-Chlorobenzalacetophenone in the sample is then determined from this curve.
Quantitative Data Summary (Typical Values for Chalcone Analysis)
The following table presents typical validation parameters for HPLC methods used in the analysis of chalcone derivatives. These values can be used as a benchmark during method validation for 4-Chlorobenzalacetophenone.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/mL[1] |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2%[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of chalcones like 4-Chlorobenzalacetophenone, GC-MS provides high sensitivity and specificity, with the mass spectrometer offering definitive structural information. While some polar chalcones may require derivatization to improve volatility and thermal stability, 4-Chlorobenzalacetophenone is expected to be amenable to direct GC-MS analysis.[4][5]
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
High-purity helium as the carrier gas
-
Analytical standard of 4-Chlorobenzalacetophenone (≥98% purity)
-
GC-grade solvents (e.g., acetone, ethyl acetate)
2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorobenzalacetophenone standard in 10 mL of ethyl acetate (B1210297).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.
3. GC-MS Conditions The following instrumental parameters provide a starting point for the analysis.
| Parameter | Recommended Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes; Ramp: 10 °C/min to 300 °C; Final hold: Hold at 300 °C for 10 minutes.[4] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 m/z |
4. Data Analysis
-
Identification: The compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library. Key expected fragments for 4-Chlorobenzalacetophenone (C15H11ClO, MW: 242.7) would include the molecular ion [M]+ at m/z 242/244 (due to chlorine isotopes), and fragments corresponding to the loss of Cl, C6H4Cl, C6H5CO, and other characteristic cleavages.[6][7]
-
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion of the standards against their concentrations. The concentration in the sample is determined from this curve.
Quantitative Data Summary (Estimated Performance)
The following table provides estimated performance characteristics for a quantitative GC-MS method for 4-Chlorobenzalacetophenone, based on typical values for similar analytes.
| Parameter | Estimated Value |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | Intraday & Interday RSD ≤ 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Workflow for HPLC analysis of 4-Chlorobenzalacetophenone.
Caption: Logical workflow of GC-MS analysis for 4-Chlorobenzalacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of flavanones and chalcones from willow bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Anti-inflammatory Drugs Using a 4-Chlorochalcone Template
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of anti-inflammatory drugs based on the 4-chlorochalcone (B1237703) scaffold. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and a description of the key signaling pathways involved in their mechanism of action.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a chlorine atom at the 4-position of one of the aromatic rings has been shown to modulate the anti-inflammatory properties of these molecules. These 4-chlorochalcone derivatives often exhibit potent inhibitory effects on key inflammatory mediators and signaling pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.
The anti-inflammatory effects of chalcones are attributed to their ability to interfere with multiple signaling cascades. Notably, they have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3] Furthermore, some chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[4][5][6]
Data Presentation: Anti-inflammatory Activity of 4-Chlorochalcone Derivatives
The following table summarizes the reported in vitro anti-inflammatory activities of various 4-chlorochalcone derivatives. The data is presented to facilitate comparison of their potency in inhibiting key inflammatory markers.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxy-4-chlorochalcone | Inhibition of 15-LOX-1 and Lipoxidase | N/A | > 85% activity at 100 µM | [3] |
| 2',5'-Dihydroxy-4-chlorochalcone | Inhibition of hind-paw edema | In vivo (mice) | Not specified | [4] |
| 2'-Hydroxy-5'-chloro-4-methoxychalcone | Antioxidant activity (DPPH) | N/A | 45.99 ppm | [7] |
| 2'-Methoxy-3,4-dichlorochalcone | Inhibition of NO production | RAW 264.7 | 7.1 | [8] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | In vivo (rats) | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of 4-chlorochalcone derivatives are mediated through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[10] 4-Chlorochalcone derivatives can inhibit this pathway by preventing the degradation of IκBα.[7]
Caption: Inhibition of the NF-κB signaling pathway by 4-chlorochalcone derivatives.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[10] Activation of these kinases, often triggered by inflammatory stimuli, leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.[2] Some chalcone derivatives have been shown to suppress the phosphorylation of these MAPKs.[3]
Caption: Modulation of the MAPK signaling pathway by 4-chlorochalcone derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and in vitro evaluation of 4-chlorochalcone derivatives as anti-inflammatory agents.
Synthesis of 4-Chlorochalcone Derivatives (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of 4-chlorochalcones via a base-catalyzed Claisen-Schmidt condensation.[3][4][11]
Materials:
-
Substituted acetophenone (B1666503)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 20-40%)
-
Hydrochloric acid (HCl, dilute)
-
Crushed ice
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round bottom flask, dissolve equimolar amounts of the substituted acetophenone and 4-chlorobenzaldehyde in a minimal amount of ethanol or methanol with stirring.
-
Base Catalysis: Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: If necessary, acidify the mixture with dilute HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water or a cold ethanol-water mixture to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.
In Vitro Anti-inflammatory Activity Assays
The following protocols are designed to assess the anti-inflammatory potential of synthesized 4-chlorochalcone derivatives using the murine macrophage cell line RAW 264.7.
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[12]
It is crucial to determine the non-toxic concentrations of the test compounds before evaluating their anti-inflammatory activity.
Materials:
-
RAW 264.7 cells
-
96-well plates
-
4-Chlorochalcone derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-chlorochalcone derivatives for 24 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control group.
This assay measures the inhibitory effect of the compounds on NO production in LPS-stimulated RAW 264.7 cells.[13]
Materials:
-
RAW 264.7 cells
-
24-well plates
-
4-Chlorochalcone derivatives
-
LPS (1 µg/mL)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the 4-chlorochalcone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
This protocol measures the effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14]
Materials:
-
RAW 264.7 cells
-
24-well plates
-
4-Chlorochalcone derivatives
-
LPS (1 µg/mL)
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Treatment: Follow steps 1-3 of the NO Production Inhibition Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cytokines from the standard curve provided in the kit.
This protocol is used to investigate the effect of the compounds on the activation of key proteins in the NF-κB and MAPK signaling pathways.[2][10]
Materials:
-
RAW 264.7 cells
-
6-well plates
-
4-Chlorochalcone derivatives
-
LPS (1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.
Caption: A streamlined workflow for the development of 4-chlorochalcone-based anti-inflammatory drugs.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrazoline Derivatives from 4-Chlorochalcone
Introduction
Pyrazoline scaffolds are a significant class of five-membered, nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal and synthetic chemistry. Their derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] One of the most common and efficient methods for synthesizing pyrazoline derivatives is through the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives.[1][3]
4-Chlorochalcone (B1237703), in particular, serves as a versatile and readily accessible precursor for a variety of substituted pyrazolines. The presence of the chlorine atom provides a site for further functionalization and can influence the biological activity of the final molecule. This document provides detailed protocols and application notes for the synthesis of pyrazoline derivatives using 4-chlorochalcone as a key intermediate, aimed at researchers, scientists, and professionals in drug development.
General Synthesis Pathway
The synthesis is typically a two-stage process. The first stage involves the Claisen-Schmidt condensation of 4-chloroacetophenone with an appropriate aryl aldehyde to form the 4-chlorochalcone intermediate. The second stage is the cyclocondensation of the chalcone (B49325) with a hydrazine derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine) to yield the final pyrazoline product.[1][4]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-aryl-prop-2-en-1-one (4-Chlorochalcone Intermediate)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation to synthesize the chalcone precursor.
Materials:
-
4-Chloroacetophenone (1 mmol)
-
Substituted Benzaldehyde (B42025) (1 mmol)
-
Methanol (B129727) or Ethanol (10-20 mL)
Procedure:
-
Dissolve 4-chloroacetophenone (1 mmol) and the selected substituted benzaldehyde (1 mmol) in methanol or ethanol (10 mL) in a flask equipped with a magnetic stirrer.[5]
-
Slowly add the NaOH solution (e.g., 3.5 mL of 6M NaOH) to the mixture while stirring.[5]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Some reactions may require stirring for several hours (e.g., 10 minutes to 20 hours).[4][5]
-
Once the reaction is complete, cool the flask in an ice-water bath until crystal formation is complete.[5]
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold water, followed by a small amount of ice-cold methanol or ethanol to remove impurities.[5]
-
Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.
Protocol 2: Synthesis of 5-aryl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole Derivatives
This protocol describes the acid-catalyzed cyclization of a 4-chlorochalcone with hydrazine hydrate to form the pyrazoline ring.
Materials:
-
Synthesized 4-Chlorochalcone derivative (1 mmol)
-
Hydrazine Hydrate (80-100%) or Phenylhydrazine (1-1.2 mmol)[3][6]
Procedure:
-
In a round-bottom flask, dissolve the 4-chlorochalcone derivative (1 mmol) in a suitable solvent like glacial acetic acid or ethanol (20 mL).[6]
-
Add hydrazine hydrate (1.2 mmol) to the solution. If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst.[3][7]
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring for 4-8 hours.[3][4]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice or ice-cold water.[3][5]
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol to obtain the final product.[5]
Data Presentation
Quantitative data from various literature sources on the synthesis of pyrazoline derivatives from chalcone precursors are summarized below.
Table 1: Reaction Conditions and Yields for Pyrazoline Synthesis
| Chalcone Precursor | Reagent | Catalyst / Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted Chalcones | Hydrazine Hydrate | Glacial Acetic Acid | 8 | Not specified | [3] |
| Substituted Chalcones | Hydrazine Hydrate | Methanol | 3 | Not specified | [5] |
| Diacetyl-derived Chalcones | Hydrazine Hydrate (80%) | Glacial Acetic Acid | 2 | 65-85 | [6] |
| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Ethanol / Glacial Acetic Acid | 4 | 66.57 | [4] |
| 2-aminoacetophenone-derived Chalcones | Hydrazine Hydrate | Ethanol / Glacial Acetic Acid | Reflux | 40-55 | [7] |
| Chalcone from 2-hydroxyacetophenone (B1195853) | Phenylhydrazine | Ethanol / Acetic Acid | Microwave (85°C) | 64.35 |[8] |
Table 2: Representative Spectroscopic Data for the Pyrazoline Ring
| Data Type | Characteristic Signals & Descriptions | Reference |
|---|---|---|
| ¹H NMR | The three protons on the pyrazoline ring (C₄ and C₅) typically appear as three distinct signals, each as a doublet of doublets (dd).[9] | |
| HA at C₄: ~3.0-3.1 ppm (dd) | [1][9] | |
| HB at C₄: ~3.6-3.7 ppm (dd) | [1][9] | |
| HX at C₅: ~4.8-5.5 ppm (dd) | [1][9] | |
| ¹³C NMR | Characteristic chemical shifts for the carbon atoms of the pyrazoline ring. | [7] |
| C-3 (bearing the C=N bond): ~150-154 ppm | [7] | |
| C-4 (CH₂ group): ~40-44 ppm | [7] | |
| C-5 (CH group): ~57-63 ppm | [7] | |
| FT-IR (KBr, cm⁻¹) | Key vibrational frequencies indicating the formation of the pyrazoline ring. | |
| N-H stretching (for N-unsubstituted pyrazolines): ~3320-3460 cm⁻¹ (broad) | [7] | |
| C=N stretching (imine bond in the ring): ~1580-1651 cm⁻¹ | [4][7] |
| | C-N stretching: ~1160-1260 cm⁻¹ |[4][7] |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the specific substituents on the aromatic rings and the nitrogen atom of the pyrazoline.
Workflow and Applications
Applications in Drug Development
Pyrazoline derivatives synthesized from 4-chlorochalcone are of significant interest in drug discovery due to their broad spectrum of biological activities. The synthetic versatility allows for the creation of large libraries of compounds for high-throughput screening.
-
Antimicrobial Activity: Many pyrazoline derivatives have been investigated for their antibacterial and antifungal properties.
-
Anticancer Activity: Certain chalcone-pyrazoline hybrids have shown potent cytotoxic activity against various cancer cell lines.[1][2]
-
Anti-inflammatory and Analgesic Activity: The pyrazoline scaffold is a core component of several molecules exhibiting anti-inflammatory and analgesic effects.[1]
-
CNS Effects: Some pyrazolines have shown potential for treating central nervous system disorders.[1]
Experimental and Analytical Workflow
The overall process, from initial synthesis to final biological evaluation, follows a structured workflow.
The synthesis of pyrazoline derivatives from 4-chlorochalcone is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The protocols provided herein, along with the summarized data, offer a solid foundation for researchers to explore this important class of heterocyclic compounds in their drug discovery and development endeavors. The straightforward nature of the synthesis allows for the efficient generation of diverse chemical libraries, which are essential for modern medicinal chemistry research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Biological Activity of 4-Chlorochalcone Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of 4-chlorochalcone (B1237703) analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate the comparison of analog activity. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of their mechanisms of action and experimental design.
Introduction to 4-Chlorochalcone Analogs
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[2][3] The introduction of a chlorine atom at the 4-position of one of the aromatic rings, creating 4-chlorochalcone, and its subsequent derivatization have led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] These analogs offer a promising avenue for the development of novel therapeutics.
Quantitative Data Summary
The biological activity of 4-chlorochalcone analogs is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) or zone of inhibition for antimicrobial activity. A summary of reported values for representative analogs is presented below.
Table 1: Anticancer Activity of 4-Chlorochalcone Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-hydroxy-4-chloro-chalcone | - | - | - | [6] |
| 4'-amino-4-fluorochalcone | - | - | - | [7] |
| 4'-amino-4-methylchalcone | - | - | - | [7] |
| (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene (B151609) sulfonamide | MCF-7 | Breast Cancer | - | [8] |
| 2',5'-dihydroxy-4-chlorochalcone | - | - | - | [5] |
Table 2: Antimicrobial Activity of 4-Chlorochalcone Analogs
| Compound | Microorganism | Activity Metric | Value | Reference |
| 4-chlorochalcone | S. aureus | PID | 34.7% | [1] |
| Chlorinated Chalcone (B49325) Derivatives | E. coli | Zone of Inhibition | Comparable to sulfanilamide | [4] |
| Chlorinated Chalcone Derivatives | P. aeruginosa | Zone of Inhibition | Comparable to sulfanilamide | [4] |
| Chlorinated Chalcone Derivatives | S. aureus | Zone of Inhibition | Comparable to sulfanilamide | [4] |
Table 3: Anti-inflammatory Activity of 4-Chlorochalcone Analogs
| Compound | Assay | Inhibition | Reference |
| 2',5'-dihydroxy-4-chlorochalcone | Polymyxin B-induced hind-paw edema | Remarkable | [5] |
| Chalcone Analogues | NO production in RAW264.7 cells | Significant | [9] |
Experimental Protocols
Detailed protocols for the evaluation of the biological activity of 4-chlorochalcone analogs are provided below. These protocols are based on standard methodologies and can be adapted for specific research needs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
4-Chlorochalcone analog stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the 4-chlorochalcone analog in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle controls (DMSO) and untreated controls.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[2]
MTT Assay Workflow
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[7][11]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
4-Chlorochalcone analog solutions at various concentrations
-
Positive control (e.g., Amoxicillin)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the nutrient agar plates with a standardized bacterial culture.[11]
-
Well Creation: Aseptically punch wells of 6-8 mm diameter in the agar.[7]
-
Compound Addition: Add a defined volume of the 4-chlorochalcone analog solution, positive control, and negative control into separate wells.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[11]
Agar Well Diffusion Workflow
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[8][12]
Materials:
-
Wistar rats or mice
-
1% Carrageenan suspension in saline
-
4-Chlorochalcone analog solution
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide animals into control and test groups.
-
Compound Administration: Administer the 4-chlorochalcone analog or positive control to the test groups, typically 30-60 minutes before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.[8]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Paw Edema Assay Workflow
Signaling Pathways
The biological activities of 4-chlorochalcone analogs are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathway: Induction of Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This often involves the modulation of the NF-κB signaling pathway and the activation of caspases.[13]
Anticancer Apoptosis Pathway
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of chalcone analogs are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved, in part, by inhibiting the NF-κB and JNK signaling pathways.[9][14]
Anti-inflammatory Pathway
Conclusion
4-Chlorochalcone analogs represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. The protocols and data presented herein provide a valuable resource for researchers in the field, facilitating the systematic evaluation and development of these promising therapeutic agents.
References
- 1. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. hereditybio.in [hereditybio.in]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Chlorochalcone as a Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chlorochalcone (B1237703), a derivative of chalcone (B49325), is a versatile compound with significant applications in medicinal chemistry and drug development due to its wide range of biological activities. In analytical chemistry, its stability and distinct chromophore make it an excellent candidate for use as a reference standard in various analytical techniques. These application notes provide detailed protocols for the use of 4-chlorochalcone as a standard for the qualitative and quantitative analysis of related compounds.
Physicochemical Properties of 4-Chlorochalcone
Proper characterization of a reference standard is crucial for its effective use. The key physicochemical properties of 4-chlorochalcone are summarized below.
| Property | Value | Reference |
| Chemical Name | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | [1] |
| CAS Number | 956-04-7 | [1] |
| Molecular Formula | C₁₅H₁₁ClO | [1] |
| Molecular Weight | 242.70 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 113-117 °C | |
| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), acetonitrile, and chloroform (B151607). |
Application in High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis and purification of chalcones.[2] 4-Chlorochalcone can be used as a reference standard to determine the purity and concentration of other chalcone derivatives and related compounds.
Quantitative Data Summary for HPLC Analysis
The following table summarizes typical validation parameters for an HPLC method using a chalcone standard. These values can serve as a benchmark when developing and validating a method with 4-chlorochalcone.
| Parameter | Typical Values |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/mL |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol: Quantitative Analysis by HPLC
This protocol outlines the steps for using 4-chlorochalcone as an external standard for the quantitative analysis of a sample containing a related chalcone.
2.2.1. Materials and Instrumentation
-
4-Chlorochalcone reference standard (≥98% purity)
-
HPLC grade methanol and water
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-chlorochalcone and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.2.3. Sample Preparation
-
Dissolve the sample containing the analyte of interest in methanol to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2.2.4. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 20 µL |
2.2.5. Analysis and Data Processing
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow: HPLC Quantification
Caption: Workflow for quantitative analysis using 4-chlorochalcone as an HPLC standard.
Application in UV-Vis Spectrophotometry
The conjugated system of the α,β-unsaturated ketone in 4-chlorochalcone results in strong UV absorbance, making it suitable as a standard for UV-Vis spectrophotometric analysis.
Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy
This protocol describes the use of 4-chlorochalcone to create a standard curve for the quantification of a chalcone-based analyte.
3.1.1. Materials and Instrumentation
-
4-Chlorochalcone reference standard (≥98% purity)
-
Spectrophotometric grade methanol
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
3.1.2. Determination of Maximum Wavelength (λmax)
-
Prepare a dilute solution of 4-chlorochalcone in methanol (e.g., 5 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The typical λmax for chalcones is between 300 and 380 nm.
3.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-chlorochalcone and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL).
3.1.4. Sample Preparation
-
Dissolve the sample in methanol to an estimated concentration that falls within the range of the standard curve.
3.1.5. Analysis and Data Processing
-
Measure the absorbance of each working standard solution and the sample solution at the predetermined λmax, using methanol as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Experimental Workflow: UV-Vis Quantification
Caption: Workflow for quantitative analysis using 4-chlorochalcone as a UV-Vis standard.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. 4-Chlorochalcone can be used as a reference standard to confirm the identity and purity of synthesized chalcone derivatives.
Experimental Protocol: Structural Characterization by ¹H and ¹³C NMR
4.1.1. Materials and Instrumentation
-
4-Chlorochalcone reference standard (≥98% purity)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
4.1.2. Sample Preparation
-
Dissolve 5-10 mg of the 4-chlorochalcone standard or the sample in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
Ensure the sample is completely dissolved.
4.1.3. NMR Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
4.1.4. Data Interpretation
-
¹H NMR: The spectrum of 4-chlorochalcone will show characteristic signals for the aromatic protons and the vinylic protons of the α,β-unsaturated system. The two vinylic protons will appear as doublets with a coupling constant of approximately 15-16 Hz, confirming the trans configuration. The aromatic protons will appear as multiplets in the range of 7.3-8.1 ppm.[3]
-
¹³C NMR: The spectrum will show distinct signals for all 15 carbon atoms, including the carbonyl carbon (around 190 ppm), the vinylic carbons, and the aromatic carbons.
By comparing the NMR spectra of an unknown sample with that of the 4-chlorochalcone standard, one can confirm the presence of the chalcone scaffold and the substitution pattern.
Application in Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. 4-Chlorochalcone can serve as a reference for identifying related compounds by comparing their mass spectra.
Mass Spectral Fragmentation of 4-Chlorochalcone
The electron ionization (EI) mass spectrum of 4-chlorochalcone is characterized by a prominent molecular ion peak [M]⁺ and several fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M peak.
Common fragmentation pathways for chalcones include cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and styryl-derived cations.[4][5]
Experimental Protocol: GC-MS Analysis
5.2.1. Materials and Instrumentation
-
4-Chlorochalcone reference standard (≥98% purity)
-
GC-MS grade solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms)
5.2.2. Sample Preparation
-
Prepare a dilute solution of 4-chlorochalcone (e.g., 100 µg/mL) in the chosen solvent.
5.2.3. GC-MS Conditions
| Parameter | Recommended Conditions |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 m/z |
5.2.4. Data Analysis
-
Identify the peak corresponding to 4-chlorochalcone in the total ion chromatogram.
-
Analyze the mass spectrum of this peak and compare it to the expected fragmentation pattern to confirm the identity.
Logical Relationship: MS Fragmentation
References
Application Notes and Protocols: In Vitro Cytotoxicity of 4-Chlorochalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro cytotoxic effects of 4-chlorochalcone (B1237703) derivatives against various cancer cell lines. It includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for commonly used assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Both naturally occurring and synthetic chalcones have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-cancer properties.[1][2][3] The introduction of a chlorine atom at the fourth position of one of the aromatic rings, creating 4-chlorochalcone derivatives, has been shown to modulate the cytotoxic potential of these compounds. These derivatives have demonstrated promising activity against a range of human cancer cell lines, primarily by inducing apoptosis.[4][5] The mechanism of action often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key apoptotic signaling pathways.[2][4]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of 4-chlorochalcone and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of 4-chlorochalcone and its derivatives against various human cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Chlorochalcone | MCF-7 | Breast Adenocarcinoma | 4.19 ± 1.04 to 21.55 ± 2.71 | [4] |
| 4-Chlorochalcone | MDA-MB-231 | Breast Adenocarcinoma | 6.12 ± 0.84 to 18.10 ± 1.65 | [4] |
| 4-Chlorochalcone | A549 | Lung Carcinoma | 41.99 ± 7.64 to >100 | [4] |
| 4-Chlorochalcone | HCT116 | Colon Carcinoma | ~50 | [4] |
| 4-Chlorochalcone | ZR-75-1 | Breast Carcinoma | 8.75 ± 2.01 to 9.40 ± 1.74 | [4] |
| Chloro chalcone (B49325) derivative 3 | MCF7 | Breast Cancer | 0.8 µg/mL | [6] |
| Chloro chalcone derivative 3 | T47D | Breast Cancer | 0.34 µg/mL | [6] |
| Chloro chalcone derivative 3 | HeLa | Cervical Cancer | 4.78 µg/mL | [6] |
| Chloro chalcone derivative 3 | WiDr | Colorectal Cancer | 5.98 µg/mL | [6] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D | Breast Cancer | >30.4 µg/mL | [5] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa | Cervical Cancer | 27.5 µg/mL | [5] |
| Chalcone-ciprofloxacin hybrid | HCT116 | Colon Cancer | 2.53–8.67 mM | [7] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | Cervical Cancer | 3.204 µM | [8] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | Breast Cancer | 3.849 µM | [8] |
Experimental Protocols
The following are detailed protocols for commonly employed in vitro cytotoxicity assays to evaluate the efficacy of 4-chlorochalcone derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
4-Chlorochalcone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 3 x 10⁴ cells per well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: Prepare serial dilutions of the 4-chlorochalcone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours.[9]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 550-570 nm using a microplate reader.[3][10]
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value can be determined by plotting a dose-response curve.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compounds.[2]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
4-Chlorochalcone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) into 6-well plates and treat them with various concentrations of the 4-chlorochalcone derivatives for 24 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway of Apoptosis Induction by 4-Chlorochalcone Derivatives
The diagram below illustrates the proposed signaling pathway through which 4-chlorochalcone derivatives induce apoptosis in cancer cells. This process often involves the upregulation of the p53 tumor suppressor protein, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately activating caspases and executing programmed cell death.[3]
Caption: Proposed apoptotic signaling pathway induced by 4-chlorochalcone derivatives.
Experimental Workflow for MTT Cytotoxicity Assay
This diagram outlines the sequential steps involved in performing the MTT assay to determine the cytotoxic effects of 4-chlorochalcone derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Logical Relationship in Apoptosis Analysis
This diagram illustrates the logical progression from compound treatment to the distinct cellular states observed in an Annexin V/PI apoptosis assay.
Caption: Cellular states identified through Annexin V/PI staining after treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorochalcone via Claisen-Schmidt Condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-chlorochalcone (B1237703) using the Claisen-Schmidt reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-chlorochalcone, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old and carbonated from atmospheric CO₂. For base-sensitive substrates, the catalyst might be too strong.[1] | - Use a fresh batch of the base catalyst. - Consider optimizing the catalyst concentration; for some reactions, 20 mol% has proven effective.[2] - For substrates sensitive to strong bases, explore milder catalysts.[1] |
| Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition or side reactions.[1] | - If the reaction is sluggish, consider a modest increase in temperature while monitoring for side product formation using Thin Layer Chromatography (TLC). - If decomposition is suspected (e.g., darkening of the reaction mixture), try running the reaction at a lower temperature, such as 0°C, and allowing it to warm to room temperature slowly.[3] | |
| Poor Reagent Quality or Stoichiometry: Impurities in the starting materials (4-chloroacetophenone and benzaldehyde) can inhibit the reaction. Incorrect molar ratios can lead to unreacted starting material and lower yields. | - Ensure the purity of your 4-chloroacetophenone and benzaldehyde (B42025). - While a 1:1 molar ratio is common, a slight excess of the ketone can sometimes suppress side reactions involving the aldehyde.[2] | |
| Poor Solubility: If the reactants or the intermediate aldol (B89426) adduct are not fully dissolved, the reaction can be slow or incomplete.[4] | - Ensure adequate solvent volume to dissolve all reactants. Common solvents include ethanol (B145695) and methanol (B129727).[5][6] | |
| Formation of Multiple Products/Impurities | Michael Addition: The enolate of 4-chloroacetophenone can add to the newly formed 4-chlorochalcone, leading to a 1,5-dicarbonyl compound.[2] | - Use a stoichiometric amount of benzaldehyde or a slight excess of 4-chloroacetophenone. - Lowering the reaction temperature can also disfavor the Michael addition.[2] |
| Self-Condensation of Ketone: The enolate of 4-chloroacetophenone can react with another molecule of itself. | - To minimize this, add the 4-chloroacetophenone slowly to a mixture of the benzaldehyde and the base catalyst.[1] This ensures the enolate preferentially reacts with the more electrophilic aldehyde. | |
| Cannizzaro Reaction of Aldehyde: In the presence of a high concentration of a strong base, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzyl (B1604629) alcohol and benzoic acid.[1][3] | - Use a lower concentration of the base or a milder base. - Add the ketone to the base first to generate the enolate before introducing the aldehyde.[3] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting materials or side products can prevent the crystallization of the desired 4-chlorochalcone. | - First, verify the purity of the crude product using TLC. Multiple spots indicate the presence of impurities.[4] - Purify the product using column chromatography on silica (B1680970) gel, often with a hexane/ethyl acetate (B1210297) eluent system.[4][7] |
| Intrinsic Properties of the Product: Some chalcone (B49325) derivatives have low melting points and exist as oils at room temperature. | - If the product is pure but remains an oil, it can be isolated by removing the solvent under reduced pressure after purification.[4] | |
| Darkening of Reaction Mixture/Tar Formation | Decomposition or Polymerization: Overly harsh reaction conditions, such as high temperatures or a high concentration of a strong base, can cause the starting materials or product to decompose or polymerize.[2] | - Reduce the reaction temperature. - Decrease the concentration of the base catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 4-chlorochalcone?
A1: The most common method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone with α-hydrogens (4-chloroacetophenone) and an aromatic aldehyde that lacks α-hydrogens (benzaldehyde).[4] The reaction proceeds through an aldol condensation followed by dehydration to form the α,β-unsaturated ketone structure of 4-chlorochalcone.[4]
Q2: Which catalysts are typically used for this synthesis?
A2: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common catalysts as they efficiently generate the required enolate from the ketone.[1] Acid catalysts can also be used, but base-catalysis is generally preferred for this reaction.[4]
Q3: How does the choice of solvent affect the reaction?
A3: Polar protic solvents like ethanol and methanol are frequently used because they effectively dissolve the reactants and the base catalyst.[2] Interestingly, solvent-free conditions, often involving grinding the reactants together with a solid catalyst, have been shown to be highly efficient, leading to shorter reaction times and high yields.[2][8] This solvent-free approach is also considered a "green chemistry" method.[2]
Q4: What are the best methods for purifying the crude 4-chlorochalcone?
A4: The most common purification technique is recrystallization, frequently from 95% ethanol.[7] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable alternative.[7] Before purification, it is essential to wash the crude product with water to remove the base catalyst and other water-soluble impurities.[7]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot with a different Rf value.[2]
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol describes a standard method for synthesizing 4-chlorochalcone using a solvent.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1-1.2 equivalents).
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary but often range from a few hours to overnight.[9]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water.[10] Acidify the mixture with dilute HCl to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining base.[9] The crude product can then be purified by recrystallization from ethanol.[8]
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol offers a green and efficient alternative to solvent-based methods.[4]
-
Reactant Preparation: In a porcelain mortar, combine 4-chloroacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid sodium hydroxide (1 equivalent).[4][11]
-
Grinding: Grind the mixture with a pestle for approximately 10-15 minutes. The mixture will typically become a paste and may change color, indicating the reaction is proceeding.[10][11]
-
Isolation: After grinding, add cold water to the mortar and stir to break up the solid mass.
-
Purification: Collect the crude product by suction filtration and wash it thoroughly with water.[8] The product obtained from this method is often of high purity, but it can be recrystallized from 95% ethanol if necessary.[4]
Visualizations
Caption: General workflow for 4-chlorochalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Minimizing side product formation in 4-Chlorobenzalacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 4-Chlorobenzalacetophenone via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-Chlorobenzalacetophenone?
The most common method for synthesizing 4-Chlorobenzalacetophenone is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-chloroacetophenone with 4-chlorobenzaldehyde (B46862).[3]
Q2: What are the most common side products in this synthesis?
The primary side products encountered during the synthesis of 4-Chlorobenzalacetophenone are:
-
Self-condensation product of 4-chloroacetophenone: Two molecules of the ketone can react with each other.[4][5]
-
Cannizzaro reaction products of 4-chlorobenzaldehyde: In the presence of a strong base, the aldehyde, which lacks α-hydrogens, can disproportionate to form 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[4][5][6]
-
Michael addition product: The enolate of 4-chloroacetophenone can add to the newly formed 4-Chlorobenzalacetophenone, leading to a 1,5-dicarbonyl compound.[4][5]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.[5][7] It allows for the visualization of the consumption of starting materials and the formation of the product and any side products.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-Chlorobenzalacetophenone and provides systematic solutions to minimize side product formation and improve yield and purity.
Problem 1: Low Yield of 4-Chlorobenzalacetophenone
A low yield of the desired product can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Conditions | Temperature: The reaction temperature is critical. Lower temperatures can slow the reaction, while excessively high temperatures can promote side reactions and decomposition.[4][8] It is often beneficial to start the reaction at a low temperature (e.g., 0-5 °C) and then allow it to warm to room temperature.[6] Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH, KOH) should be optimized. High concentrations can favor the Cannizzaro reaction.[4] |
| Poor Reagent Quality | Ensure that the 4-chlorobenzaldehyde and 4-chloroacetophenone are pure. Impurities can inhibit the reaction or lead to unwanted side products.[5][6] Freshly distilled benzaldehyde (B42025) is often recommended.[5] |
| Prevalence of Side Reactions | The formation of the side products mentioned in the FAQs can significantly reduce the yield. To minimize these, consider the order of reagent addition. Adding the ketone slowly to a mixture of the aldehyde and the base can reduce its self-condensation.[5][9] |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. If starting materials are still present after an extended period, consider increasing the reaction time or gently heating the mixture.[7] |
Problem 2: Formation of Multiple Products and Purification Difficulties
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate the purification process.
| Side Product | Minimization Strategy |
| Self-Condensation of Ketone | This is more likely if the ketone's enolate is formed in high concentration before it can react with the aldehyde. To mitigate this, add the 4-chloroacetophenone slowly to a stirred mixture of 4-chlorobenzaldehyde and the base catalyst.[5][9] This ensures the enolate reacts preferentially with the more electrophilic aldehyde. |
| Cannizzaro Reaction | This side reaction is favored by high concentrations of strong bases.[4] To avoid this, use a lower concentration of the base or consider using a milder base. Slow addition of the base can also prevent localized high concentrations.[4] |
| Michael Addition | The formation of the 1,5-dicarbonyl compound can be suppressed by using stoichiometric amounts of the reactants or a slight excess of the ketone.[4] Maintaining a lower reaction temperature can also be beneficial.[5] |
Problem 3: Oily Product That is Difficult to Crystallize
An oily product often indicates the presence of impurities that inhibit crystallization.
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Impurities | The oil may consist of a mixture of the desired product and side products.[5] If recrystallization proves ineffective for an oily product, column chromatography is a more suitable purification method.[5] |
| Incorrect Recrystallization Solvent | The choice of solvent for recrystallization is crucial. Using too much solvent can lead to the product remaining in the mother liquor.[5] Ethanol (B145695) is a commonly used solvent for the recrystallization of chalcones.[6][8] |
| Residual Starting Material | Unreacted 4-chlorobenzaldehyde or 4-chloroacetophenone can contribute to the oily nature of the product. Ensure the reaction goes to completion by monitoring with TLC. |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol is a standard method for the Claisen-Schmidt condensation.
-
Dissolve 0.005 mol of 4-chloroacetophenone in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of 2 mL of 60% potassium hydroxide (B78521) (KOH).
-
Stir the ketone solution and slowly add the KOH solution to allow for enolate formation.[6]
-
Slowly add 0.005 mol of 4-chlorobenzaldehyde to the mixture.
-
Heat the reaction mixture to 90°C and stir for 5 hours.[6]
-
After 5 hours, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.[5]
-
Purify the crude product by recrystallization from ethanol.[6]
Protocol 2: Green Synthesis via Grinding
This solvent-free method can offer higher yields and shorter reaction times.[6]
-
In a mortar, grind 0.005 mol of 4-chloroacetophenone with 0.84 g of solid KOH for approximately 30 minutes.[6]
-
Add 0.005 mol of 4-chlorobenzaldehyde to the mixture.
-
Continue to grind the mixture for an additional 50 minutes.[6]
-
After grinding, add cold deionized water to the solid mass.
-
Stir the mixture to break up the solid and collect the product by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Chlorobenzalacetophenone.
Caption: Troubleshooting logic for optimizing 4-Chlorobenzalacetophenone synthesis.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Preventing Michael addition as a side reaction in chalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the Michael addition side reaction during chalcone (B49325) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition side reaction in chalcone synthesis?
A1: The Michael addition is a common side reaction that occurs during the base-catalyzed synthesis of chalcones, a process known as the Claisen-Schmidt condensation. In this reaction, an enolate, which is typically formed from the starting ketone (e.g., acetophenone), acts as a nucleophile. This enolate attacks the β-carbon of the α,β-unsaturated chalcone product that has already formed. This 1,4-addition results in an undesired by-product called a Michael adduct, which can significantly lower the yield of the desired chalcone.[1]
Q2: What primary factors promote the Michael addition side reaction?
A2: Several factors can increase the likelihood of forming the Michael adduct:
-
Strong Bases: Using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) increases the concentration of the enolate, which functions as the Michael donor.[1][2]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the Michael addition to occur.[1][3]
-
Prolonged Reaction Times: Allowing the reaction to continue for extended periods after the chalcone has been formed increases the opportunity for the subsequent Michael addition.[1]
-
Stoichiometry: An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, thereby promoting the side reaction.[1]
Q3: How can I detect the presence of the Michael adduct in my reaction mixture?
A3: The presence of the Michael adduct and other impurities can be monitored using Thin Layer Chromatography (TLC). The appearance of multiple spots in addition to those of your starting materials and the desired chalcone product suggests the formation of by-products.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic signals of the Michael adduct.[4][5]
Q4: Can the choice of solvent influence the Michael addition side reaction?
A4: Yes, the solvent can play a role. While ethanol (B145695) is common, some studies have shown it can promote the formation of the Michael adduct.[6] In contrast, performing the reaction in water (often with a surfactant to form micelles) can suppress the formation of the Michael adduct.[6] Nonionic surfactants, in particular, may protect the newly formed chalcone within the micelle, preventing it from being attacked by the enolate.[6] Solvent-free grinding is another "green chemistry" approach that can also minimize this side reaction.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired chalcone with multiple products observed on TLC.
-
Possible Cause: The reaction conditions are favoring the Michael addition side reaction.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction in an ice bath to significantly reduce the rate of the Michael addition.[1]
-
Use a Milder Base: Consider replacing strong bases like NaOH or KOH with a milder alternative. If a strong base is necessary, use a stoichiometric amount that will be consumed during the reaction, leaving none to catalyze the subsequent Michael addition.[1]
-
Optimize Base Addition: Add the base catalyst slowly and dropwise to the reaction mixture. This prevents localized high concentrations of the base, which can promote side reactions.[2]
-
Monitor Reaction Progress: Use TLC to carefully monitor the reaction.[1][2] Once the starting materials have been consumed and the chalcone product is formed, work up the reaction promptly to prevent the subsequent Michael addition from occurring over time.
-
Adjust Stoichiometry: Using a slight excess of the aldehyde can sometimes help minimize side reactions involving the ketone.[2][3]
-
Problem 2: Difficulty purifying the chalcone from the Michael adduct by-product.
-
Possible Cause: The chalcone and the Michael adduct may have similar polarities, making separation by standard recrystallization challenging.
-
Troubleshooting Steps:
-
Column Chromatography: The most reliable method for separating products with similar polarities is column chromatography on silica (B1680970) gel.[1] A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[7]
-
Optimize Recrystallization: If you must use recrystallization, try a variety of solvents. The Michael adduct is a larger molecule and may have different solubility properties than the chalcone. Recrystallization from ethanol is a common final purification step for the chalcone itself.[1]
-
Problem 3: The reaction is clean, but the overall yield is still poor.
-
Possible Cause: Other side reactions, apart from Michael addition, could be consuming the starting materials.
-
Troubleshooting Steps:
-
Check for Self-Condensation: The ketone can react with itself. To minimize this, a common strategy is to add the ketone slowly to a mixture of the aldehyde and the base.[7][8]
-
Check for Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens in the presence of a strong base, it can undergo a disproportionation reaction.[2][8] This can be minimized by using a less concentrated base or by pre-forming the ketone's enolate before adding the aldehyde.[9]
-
Consider an Alternative Synthesis Route: If the Claisen-Schmidt condensation consistently produces side products, a different synthetic method that avoids strong bases, such as the Wittig reaction, can be a highly effective alternative.[4]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Michael Adduct Formation in Claisen-Schmidt Condensation
| Parameter | Condition | Effect on Michael Adduct Formation | Rationale |
| Base | Strong (e.g., NaOH, KOH) | Increased | Higher concentration of nucleophilic enolate.[1][2] |
| Mild (e.g., Piperidine) | Decreased | Lower equilibrium concentration of the enolate. | |
| Temperature | High (e.g., Reflux) | Increased | Provides activation energy for the side reaction.[1] |
| Low (e.g., 0-5 °C) | Significantly Decreased | Reduces the rate of the Michael addition.[1] | |
| Reaction Time | Prolonged | Increased | More time for the formed chalcone to react with available enolate.[1] |
| Monitored (via TLC) | Decreased | Reaction is stopped once the primary reaction is complete.[1] | |
| Stoichiometry | Excess Ketone | Increased | Higher concentration of the enolate nucleophile.[1] |
| Slight Excess Aldehyde | Decreased | Favors the consumption of the enolate by the aldehyde.[2] |
Table 2: Comparison of Synthesis Methods for Chalcones
| Method | Typical Catalyst/Reagents | Common Side Products | Advantages | Disadvantages |
| Claisen-Schmidt | NaOH or KOH in Ethanol | Michael adduct, Ketone self-condensation products, Cannizzaro products.[2][9] | Simple procedure, readily available reagents.[10] | Prone to side reactions, may require careful optimization.[4] |
| Wittig Reaction | Phosphonium ylide, Water | Triphenylphosphine (B44618) oxide.[4] | High yields, avoids strong base, not prone to Michael addition, substituent-independent.[4] | Requires synthesis of the ylide, triphenylphosphine oxide by-product can be difficult to remove without proper filtration.[4] |
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation to Minimize Michael Addition
This protocol is a standard procedure modified to suppress the formation of the Michael adduct.
-
Materials:
-
Substituted benzaldehyde (B42025) (10 mmol)
-
Substituted acetophenone (B1666503) (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (5 mL)
-
Ice bath
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 15-20 minutes.[1]
-
Continue stirring the reaction mixture in the ice bath and monitor the progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (100 mL).[1]
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]
-
Protocol 2: Alternative Chalcone Synthesis via Wittig Reaction
This method avoids the basic conditions that can lead to Michael addition.[1][4]
-
Materials:
-
(Benzoylmethylene)triphenylphosphorane (B188825) (ylide) (11 mmol)
-
Substituted benzaldehyde (10 mmol)
-
Water (20 mL)
-
Stirring apparatus
-
-
Procedure:
-
Suspend the (benzoylmethylene)triphenylphosphorane (11 mmol) and the substituted benzaldehyde (10 mmol) in water (20 mL) in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the chalcone from the triphenylphosphine oxide by-product.[1]
-
Visualizations
Caption: Reaction scheme for chalcone synthesis and the competing Michael addition side reaction.
Caption: A logical workflow for troubleshooting the Michael addition side reaction.
Caption: The Wittig reaction pathway as an alternative for clean chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Chlorochalcone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-chlorochalcone (B1237703) by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of 4-chlorochalcone?
Ethanol (B145695) (95%) is a commonly used and effective solvent for the recrystallization of 4-chlorochalcone.[1] This is because 4-chlorochalcone exhibits high solubility in hot ethanol and low solubility at cooler temperatures, which is the ideal characteristic for a recrystallization solvent.[2] Methanol can also be used as an alternative.[3] For certain impurities, a mixed solvent system, such as ethanol-water, may be beneficial.[4]
Q2: What is the expected appearance and melting point of purified 4-chlorochalcone?
Purified 4-chlorochalcone typically appears as pale yellow crystals.[1] The reported melting point varies slightly across different sources but generally falls within the range of 97-117 °C.[5][6] A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.
Q3: How can I improve the recovery yield of my recrystallized 4-chlorochalcone?
Low recovery is often due to using an excessive amount of solvent. To improve the yield, use the minimum amount of hot solvent required to completely dissolve the crude product.[4] Washing the collected crystals with a minimal amount of ice-cold solvent will also help to reduce product loss.[4] If the yield is still low, a second crop of crystals can sometimes be obtained by concentrating the mother liquor (the filtrate) by evaporation and re-cooling.[4]
Q4: My purified 4-chlorochalcone has a broad melting point range. What does this indicate?
A broad melting point range typically suggests the presence of impurities. Pure crystalline solids have a sharp melting point. If you observe a broad range, a second recrystallization may be necessary to achieve higher purity.
Q5: Can I use a solvent other than ethanol?
Yes, other solvents can be used. Chalcones are also soluble in solvents like acetone (B3395972) and dichloromethane.[3][7] The key is to find a solvent in which 4-chlorochalcone is highly soluble at an elevated temperature but poorly soluble at low temperatures. It is recommended to perform small-scale solubility tests with different solvents to determine the best option for your specific crude product.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of 4-chlorochalcone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution may be too dilute (too much solvent was used). | Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the chalcone (B49325), and then allow it to cool again.[4] |
| The solution is supersaturated and requires nucleation to begin crystallization. | 1. Scratch the inner surface of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[4] 2. Add a seed crystal of pure 4-chlorochalcone to the solution to initiate crystallization.[4] | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the impure compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[4] Consider using a solvent with a lower boiling point. |
| The rate of cooling is too rapid. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Avoid sudden, drastic temperature changes. | |
| Significant impurities are present. | Consider a pre-purification step, such as washing the crude product, before recrystallization. | |
| Low Yield of Purified Crystals | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4] |
| Excessive washing of the collected crystals. | Wash the crystals on the filter with a very small amount of ice-cold solvent. | |
| Premature crystallization during hot filtration. | If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and filter the solution quickly to prevent the product from crystallizing on the filter paper.[9] | |
| Crystals are Colored | Presence of colored impurities in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that using too much charcoal can reduce your final yield.[2] |
| Incomplete removal of impurities. | Ensure the crystals are thoroughly washed with a small amount of ice-cold ethanol after filtration. A second recrystallization may be necessary.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data for 4-chlorochalcone.
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₁₁ClO | - |
| Molecular Weight | ~242.70 g/mol | [10] |
| Melting Point (Purified) | 97-117 °C | The literature reports varying ranges; a narrow range indicates higher purity.[5][6][10] |
| Appearance | Pale yellow solid/crystals | [1] |
| Solubility in Ethanol | Sparingly soluble at room temperature; highly soluble at its boiling point. | This differential solubility is the basis for successful recrystallization.[2] |
| Typical Recrystallization Yield | 58-89% (for chalcone synthesis and purification) | The yield for the recrystallization step alone will depend on the purity of the crude material and the technique used.[11] |
Experimental Protocol: Single-Solvent Recrystallization of 4-Chlorochalcone from Ethanol
This protocol outlines the standard procedure for purifying crude 4-chlorochalcone using 95% ethanol.
Materials:
-
Crude 4-chlorochalcone powder
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-chlorochalcone in an Erlenmeyer flask with a boiling chip. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the chalcone is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a stemless funnel and fluted filter paper and quickly filter the hot solution into a clean, warm Erlenmeyer flask. This step prevents premature crystallization of the product.[9]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the formation of crystals.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[4]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a successful purification.
Visualizations
Caption: Experimental workflow for the purification of 4-chlorochalcone.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chlorochalcone 97 956-04-7 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
Troubleshooting low yield in the synthesis of 4-Chlorobenzalacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 4-Chlorobenzalacetophenone, specifically addressing the issue of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing 4-Chlorobenzalacetophenone?
A1: 4-Chlorobenzalacetophenone is typically synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde (B46862) with acetophenone (B1666503).
Q2: What are the primary reasons for low yield in this synthesis?
A2: Low yields in the Claisen-Schmidt condensation of 4-Chlorobenzalacetophenone can stem from several factors including inactive catalysts, impure starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][2] Product loss during workup and purification can also significantly impact the final yield.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2][4] By spotting the reaction mixture over time, you can observe the consumption of the starting materials (4-chlorobenzaldehyde and acetophenone) and the formation of the 4-Chlorobenzalacetophenone product. The product should have a different Rf value from the reactants.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing a very low yield or no formation of the desired product, consider the following troubleshooting steps:
Possible Causes and Solutions:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or have reacted with atmospheric CO2, reducing its effectiveness.[1][4]
-
Solution: Use fresh, high-purity catalyst for the reaction. Ensure proper storage to prevent deactivation.
-
-
Impure Reactants: The purity of the starting materials, 4-chlorobenzaldehyde and acetophenone, is crucial. Impurities can interfere with the reaction.[1]
-
Solution: Use purified starting materials. Distillation of liquid reactants can be a necessary purification step.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at a low temperature, or side reactions may be favored at higher temperatures.[3][5]
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction by TLC to determine the optimal reaction time. A typical duration at room temperature is around 3 hours, but this can vary.[3]
-
Issue 2: Presence of Multiple Products and Impurities
The formation of multiple products is a common issue leading to low yields of the desired 4-Chlorobenzalacetophenone.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Acetophenone: The enolate of acetophenone can react with another molecule of acetophenone instead of 4-chlorobenzaldehyde.[1][2]
-
Cannizzaro Reaction: In the presence of a strong base, 4-chlorobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[1][2]
-
Michael Addition: The enolate of acetophenone can add to the newly formed 4-Chlorobenzalacetophenone (an α,β-unsaturated ketone).[2][3]
-
Solution: Using stoichiometric amounts of the reactants or a slight excess of the ketone can help to control this side reaction. Maintaining a lower reaction temperature can also be beneficial.[3]
-
Issue 3: Product Loss During Workup and Purification
A significant amount of product can be lost during the isolation and purification stages.
Potential Problems and Solutions:
-
Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon the addition of water.
-
Product Loss During Washing: Washing the crude product with a solvent in which it has some solubility will lead to yield loss.[3]
-
Solution: Wash the filtered product with cold water to remove the base catalyst and other water-soluble impurities.[3]
-
-
Difficulties with Recrystallization: Using an excessive amount of recrystallization solvent will result in a significant portion of the product remaining in the mother liquor.[3]
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product.[3]
-
Quantitative Data Summary
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst Concentration | In the synthesis of α,α'-bis-benzylidenecyclohexanone using NaOH, 20 mol% concentration gave a 98% yield, comparable to a stoichiometric amount. | Optimal catalyst concentration is crucial and should be determined for specific substrates. | [2] |
| Temperature | Gentle heating (40-50°C) | Can increase reaction rate but may also promote side reactions. | [3] |
Experimental Protocols
General Protocol for the Synthesis of 4-Chlorobenzalacetophenone:
-
Reactant Preparation: Dissolve 4-chlorobenzaldehyde and acetophenone in a suitable solvent, such as ethanol, in a reaction flask.[7]
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst (e.g., 10% NaOH) to the stirred mixture of reactants.[7]
-
Reaction: Stir the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed with occasional stirring for a set amount of time (e.g., 20 minutes to 3 hours), monitoring by TLC.[3][7]
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation.[6][7] Collect the crude product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove the catalyst and other water-soluble impurities.[3][7]
-
Purification: Recrystallize the crude product from a minimal amount of a suitable hot solvent (e.g., ethyl acetate).[7]
-
Drying and Characterization: Dry the purified crystals, then determine the mass, calculate the percent yield, and characterize the product (e.g., by melting point).[7]
Visualizations
Caption: A troubleshooting workflow for addressing low yield in chemical synthesis.
Caption: Reaction pathways in the synthesis of 4-Chlorobenzalacetophenone.
References
Technical Support Center: Chalcone Synthesis Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted benzaldehyde (B42025) from chalcone (B49325) synthesis reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of chalcones.
Issue 1: Crude product is an oil or gummy solid and will not crystallize.
Question: My reaction has completed, but after the work-up, I have an oily product instead of a solid. How can I purify it?
Answer: The formation of an oil or gummy substance can be due to the presence of impurities, including unreacted benzaldehyde, which can depress the melting point of the product mixture.
Solutions:
-
Trituration: Stir or rub the oily product with a cold non-solvent like hexane (B92381) or diethyl ether.[1] This can often induce the chalcone to solidify while washing away more soluble impurities.[1]
-
Verify Purity with TLC: Before attempting purification, analyze your crude product using Thin-Layer Chromatography (TLC). The presence of multiple spots suggests that impurities are preventing crystallization.[2] You can monitor the reaction's progress by observing the disappearance of the benzaldehyde spot on the TLC plate.[1]
-
Column Chromatography: If trituration fails and TLC confirms a mixture, column chromatography is the most effective method for purifying oily products.[3] It separates compounds based on their different affinities for the stationary phase.[4]
-
Mixed-Solvent System: If you are attempting recrystallization, a mixed-solvent system may be effective. Dissolve the oil in a "good" solvent (one it dissolves in readily) at its boiling point, then add a "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1]
Issue 2: Benzaldehyde is still present in the product after recrystallization.
Question: I have recrystallized my chalcone product from ethanol (B145695), but my NMR/TLC analysis still shows the presence of unreacted benzaldehyde. What should I do?
Answer: This indicates that the recrystallization was not sufficient to remove all the benzaldehyde. This can happen if the benzaldehyde is trapped within the crystals or if its solubility properties are too similar to the chalcone in the chosen solvent.
Solutions:
-
Improve Initial Work-up: Ensure the crude product is thoroughly washed with cold water after the initial filtration.[4][5] Benzaldehyde is poorly soluble in water, but this wash helps remove the base catalyst and other water-soluble byproducts.[6] Sometimes, a small amount of cold ethanol is also used for washing.[2]
-
Repeat Recrystallization: A second recrystallization is often effective. Ensure you are using the minimum amount of hot solvent necessary to dissolve the product to maximize recovery.[7]
-
Switch to Column Chromatography: If repeated recrystallizations fail, column chromatography provides a more robust separation based on polarity differences.[8] Benzaldehyde is generally more polar than the corresponding chalcone, but TLC should be used to confirm separation and choose an appropriate solvent system (e.g., hexane/ethyl acetate).[1][4]
-
Consider an Alternative Synthesis Strategy: Some methods, like the Wittig reaction, can produce a cleaner crude product compared to the traditional Claisen-Schmidt condensation, simplifying purification.[8] The Wittig protocol can result in highly pure chalcones with yields of 80-100% after a simple filtration through a silica (B1680970) gel plug.[8]
Issue 3: Low recovery of chalcone after column chromatography.
Question: I used column chromatography to purify my chalcone, but the final yield was very low. What could have gone wrong?
Answer: Low recovery from column chromatography can be due to several factors, from irreversible adsorption on the silica gel to using an incorrect solvent system.
Solutions:
-
Check for Compound Decomposition: The acidic nature of standard silica gel can sometimes cause sensitive chalcones to decompose.[1] You can test for this by spotting your product on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. If decomposition is an issue, consider using deactivated (less acidic) silica gel or an alternative stationary phase like alumina.[1]
-
Optimize the Solvent System: If the chalcone is not eluting, the mobile phase may be too non-polar.[1] Conversely, if it elutes too quickly with the solvent front, the eluent is too polar. Use TLC to find an optimal solvent system where the chalcone has an Rf value of approximately 0.3-0.5.[3] Adding a small amount of a more polar solvent (e.g., 1-10% methanol (B129727) in dichloromethane) can help elute highly polar compounds.[1]
-
Avoid Sample Precipitation: Ensure your sample is fully dissolved before loading it onto the column. If the chalcone precipitates at the top of the column, it can block solvent flow and lead to poor separation.[1] Do not overload the column with too much crude product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted benzaldehyde from a chalcone synthesis? A1: The most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for purifying solid crude products. Ethanol (95%) is a widely used solvent because many chalcones dissolve in hot ethanol but are much less soluble at cooler temperatures, allowing them to crystallize out upon cooling while impurities like benzaldehyde remain in the solution.[5][9]
-
Column Chromatography: This technique is used for oily products or when recrystallization fails to provide sufficient purity.[3] It separates the chalcone from unreacted benzaldehyde based on their differing polarities.[4]
Q2: How can I use TLC to monitor the reaction and ensure all the benzaldehyde is consumed? A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction. The reaction should be followed by checking for the consumption of benzaldehyde.[7]
-
Procedure: Spot the starting materials (acetophenone and benzaldehyde) and the reaction mixture on a single TLC plate.
-
Eluent: A common solvent system is a mixture of hexane and ethyl acetate (B1210297) (e.g., starting with a 9:1 ratio).[1]
-
Analysis: Visualize the spots under a UV lamp.[1] The reaction is considered complete when the spot corresponding to the benzaldehyde has disappeared from the lane of the reaction mixture. This is often more reliable than trying to distinguish the chalcone spot from the acetophenone (B1666503) spot, which can have similar Rf values.[7]
Q3: Why is washing the crude product with water important during the work-up? A3: After the reaction, the mixture is typically poured into ice water and sometimes acidified to precipitate the crude product.[2] The solid is then collected by filtration and washed thoroughly with water.[4] This step is crucial for removing the base catalyst (e.g., NaOH or KOH) and any other water-soluble impurities.[2][5] While benzaldehyde itself has low water solubility, this wash is critical for removing the components that would interfere with subsequent purification steps like recrystallization.[6]
Q4: Can using an excess of one reagent simplify the removal of benzaldehyde? A4: Using an excess of the acetophenone starting material is sometimes employed, but this can complicate purification as it often co-elutes with the chalcone product during chromatography.[1] Using an excess of benzaldehyde is generally not recommended as its removal is the primary purification challenge. The best practice is to use equimolar amounts of the acetophenone and benzaldehyde.[10] The occurrence of side reactions involving benzaldehyde, such as the Cannizzaro reaction, can also be a concern with excess aldehyde or slow reaction rates.[7][10]
Data Presentation
Table 1: TLC Parameters for Chalcone Purification
| Component | Typical Mobile Phase | Expected Rf Value | Notes |
| Benzaldehyde | Hexane:Ethyl Acetate (9:1 to 3:1) | Varies, typically higher than chalcone | Monitor the disappearance of this spot to determine reaction completion.[1][7] |
| Acetophenone | Hexane:Ethyl Acetate (9:1 to 3:1) | Can be similar to the chalcone Rf.[7] | |
| Chalcone | Hexane:Ethyl Acetate (9:1 to 3:1) | ~0.3 - 0.5 for optimal column separation.[3] | Chalcones are often UV-active, making them easy to visualize.[1] |
Table 2: Comparison of Purification Methodologies
| Method | Principle | Best For | Typical Yield | Pros | Cons |
| Recrystallization | Differential solubility in a solvent at different temperatures.[3] | Solid crude products that are significantly less soluble in cold solvent than hot.[3] | 58-89%[7] | Simple, cost-effective, can yield very pure crystals. | Not suitable for oils; may not remove all impurities if solubilities are similar.[3] |
| Column Chromatography | Differential adsorption to a stationary phase (e.g., silica gel).[4] | Oily products or mixtures that are difficult to separate by recrystallization.[3] | Variable, can be high if optimized. | Highly effective for a wide range of compounds; separates based on polarity.[4] | More time-consuming, requires larger volumes of solvent, potential for product decomposition on silica.[1] |
| Solvent-Free Grinding | Solid-state reaction followed by washing.[11] | Green chemistry approach. | ~32-71%[4][11] | Reduces solvent waste, shorter reaction times, simple filtration work-up.[2] | May not be suitable for all substrates. |
| Wittig Reaction | Alternative synthesis route.[8] | Syntheses where aldol (B89426) condensation gives low yields or complex mixtures.[8] | 80-100%[8] | High yield and purity, easy removal of triphenylphosphine (B44618) oxide byproduct by filtration.[8] | Requires preparation of the Wittig reagent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol describes the general procedure for purifying a solid crude chalcone.
-
Solvent Selection: Place a small amount of the crude chalcone in a test tube. Add a few drops of 95% ethanol. If the solid dissolves completely at room temperature, ethanol is not a suitable solvent. The ideal solvent should only dissolve the chalcone when hot.[3]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to completely dissolve the solid.[3] It may be necessary to heat the mixture gently on a hot plate.[12]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[3]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[3][13]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[13] Allow the crystals to air dry completely.[9]
Protocol 2: Purification by Column Chromatography
This protocol is used when recrystallization is ineffective.[3]
-
TLC Analysis: Analyze the crude product by TLC to determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate).[3] The target chalcone should have an Rf value of approximately 0.3-0.5.[3]
-
Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is common).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent to ensure complete dissolution) and load it carefully onto the top of the silica gel column.[3]
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. rsc.org [rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Pyrimidine Synthesis from 4-Chlorochalcone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield of pyrimidine (B1678525) synthesis from 4-chlorochalcone (B1237703).
Frequently Asked Questions (FAQs)
Q1: Why are pyrimidine derivatives important in drug development? A1: Pyrimidine scaffolds are fundamental components of DNA and RNA and are found in many bioactive molecules, including antiviral and anticancer agents.[] Their versatile structure allows for chemical modifications to optimize biological activity, solubility, and target specificity, making them valuable in medicinal chemistry.[][2] Pyrimidine derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Q2: What is the general reaction for synthesizing pyrimidines from chalcones? A2: The synthesis typically involves the cyclocondensation of a chalcone (B49325) (an α,β-unsaturated ketone) with a nitrogen-containing reagent like urea (B33335), thiourea, or guanidine (B92328) hydrochloride. The reaction is usually carried out under basic conditions, for example, using potassium hydroxide (B78521) in an alcoholic solvent.[3][4]
Q3: What are the main challenges in this synthesis? A3: Common challenges include achieving high yields, managing regioselectivity, dealing with harsh reaction conditions, and simplifying complex purification processes.[] Low yields can often be attributed to incomplete reactions, the formation of side products, or suboptimal reaction conditions.
Q4: Are there "green chemistry" approaches for this synthesis? A4: Yes, microwave-assisted synthesis is a prominent green chemistry approach. It often leads to significantly shorter reaction times, higher yields, and is more environmentally friendly compared to conventional heating methods.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrimidine from 4-chlorochalcone.
Q5: My reaction yield is very low. What are the common causes and how can I fix this? A5: Low yields can stem from several factors related to the precursor chalcone synthesis or the final cyclization step.
-
Problem with 4-Chlorochalcone Precursor: The purity and yield of your starting chalcone are critical. Issues in the initial Claisen-Schmidt condensation (synthesis of chalcone) will directly impact the final pyrimidine yield.
-
Catalyst Inactivity: Ensure the base catalyst (e.g., NaOH, KOH) used for the chalcone synthesis is fresh. Older catalysts can absorb atmospheric CO2 and moisture, reducing their effectiveness.[5]
-
Solvent Purity: Using a dry solvent is crucial if required by the protocol, as protic impurities can interfere with the reaction.[5]
-
-
Problem with Pyrimidine Cyclization:
-
Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][5] Consider extending the reaction time or switching to microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[4]
-
Base Concentration: The concentration of the base (e.g., ethanolic KOH) is crucial. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.
-
Reagent Purity: Ensure the urea, thiourea, or guanidine hydrochloride is pure and dry.
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Q6: My TLC shows multiple spots, indicating side products. What are they and how can I minimize them? A6: The formation of multiple products complicates purification and reduces the yield of the desired pyrimidine.
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Unreacted Chalcone: A common spot is the starting 4-chlorochalcone. This indicates an incomplete reaction. See the troubleshooting steps for low yield (Q5).
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Side Reactions: The highly electrophilic nature of the α,β-unsaturated carbonyl system in chalcones can lead to various side reactions.[4] To minimize these, ensure controlled addition of reagents and maintain the optimal reaction temperature. Slow, constant stirring is also important.[3]
Q7: The final product is an oil and will not crystallize. What should I do? A7: The formation of an oily product can be due to impurities or the intrinsic properties of the specific pyrimidine derivative.
-
Verify Purity: First, analyze the product by TLC. If multiple spots are present, the impurities may be preventing crystallization. Purify the product using column chromatography.[6]
-
Induce Crystallization: If the product is pure but oily, try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, or cooling the mixture in an ice bath can also promote solidification.[5]
Experimental Protocols
Protocol 1: Conventional Synthesis of Pyrimidine Derivative This protocol is a general method for the synthesis of a pyrimidine derivative from 4-chlorochalcone and urea using conventional heating.[3][4]
-
Reactant Mixture: In a round-bottom flask, dissolve 4-chlorochalcone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.
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Base Addition: While stirring constantly, slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution.
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Reflux: Attach a condenser and reflux the reaction mixture on a water bath for approximately 4-6 hours.
-
Monitoring: Periodically check the reaction's completion by monitoring the disappearance of the starting material (chalcone) using TLC.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Neutralization & Precipitation: Neutralize the solution by adding dilute HCl. A precipitate of the pyrimidine derivative should form.
-
Isolation: Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the final product.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Derivative This protocol utilizes microwave irradiation to accelerate the reaction.[3][4]
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Reactant Mixture: In a microwave-safe reaction vessel, dissolve 4-chlorochalcone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.
-
Base Addition: While stirring, slowly add 10 mL of a 40% aqueous KOH solution.
-
Microwave Irradiation: Place the vessel in a scientific microwave oven and irradiate at a low power level (e.g., 210 W) for 7-10 minutes.
-
Monitoring: Pause the irradiation at intervals to monitor the reaction's progress by TLC.
-
Work-up and Isolation: Follow steps 5-8 from the conventional protocol above.
Quantitative Data Summary
The use of microwave irradiation can significantly improve yields and reduce reaction times in the synthesis of pyrimidines from chalcones.
| Synthesis Method | Reactant 1 | Reactant 2 | Reaction Time | Typical Yield (%) | Reference(s) |
| Conventional (Reflux) | Chalcone | Urea | 4-6 hours | 58-70% | [4] |
| Microwave-Assisted | Chalcone | Urea | 7-10 minutes | 80-85% | [4] |
| Conventional (Reflux) | Chalcone | Guanidine-HCl | 2 hours | 18-51% | |
| UV-Irradiation | Chalcone | Guanidine-HCl | 2 hours | 40-88% |
Note: Yields are generalized from studies on various substituted chalcones and may vary for 4-chlorochalcone.
Visualized Workflows and Pathways
Caption: Reaction pathway for pyrimidine synthesis from 4-chlorochalcone.
Caption: General experimental workflow for pyrimidine synthesis.
Caption: Troubleshooting decision tree for low-yield pyrimidine synthesis.
References
Stability issues and degradation of 4-chlorochalcone during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorochalcone (B1237703). The information addresses common stability issues and degradation pathways encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 4-chlorochalcone?
A1: 4-Chlorochalcone, like other chalcones, is susceptible to degradation under several conditions. The primary concerns are its stability in acidic and basic solutions, under oxidative stress, and upon exposure to light. It is relatively stable under thermal stress in the absence of other degrading factors. The α,β-unsaturated ketone moiety in the chalcone (B49325) structure is the main site of reactivity and degradation.
Q2: What are the expected degradation pathways for 4-chlorochalcone?
A2: The main degradation pathways for 4-chlorochalcone are:
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Hydrolysis (Acidic and Basic): Under both acidic and basic conditions, 4-chlorochalcone can undergo retro-aldol cleavage of the α,β-unsaturated ketone system. This reaction breaks the bond between the α- and β-carbons, yielding 4-chlorobenzaldehyde (B46862) and acetophenone.
-
Oxidation: The double bond of the enone system is susceptible to oxidation. A common outcome is the formation of an epoxide across the double bond, which can be further hydrolyzed to a diol.
-
Photodegradation: Upon exposure to UV light, 4-chlorochalcone, which typically exists as the more stable trans isomer, can undergo isomerization to the cis isomer.[1][2] Prolonged exposure may lead to further degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Reaction Mixture Analysis (e.g., by HPLC or TLC)
Possible Cause 1: Degradation of 4-chlorochalcone.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the pH, temperature, and presence of potential oxidants in your reaction. Chalcones are known to degrade in both acidic and basic environments, as well as in the presence of oxidizing agents.[3]
-
Protect from Light: Ensure your reaction is shielded from light, as UV exposure can cause photoisomerization from the trans to the cis isomer, which will appear as a new peak.[2]
-
Reference Standard Comparison: If possible, run forced degradation studies on a pure sample of 4-chlorochalcone under acidic, basic, oxidative, and photolytic conditions to identify the retention times/Rf values of the potential degradation products.
-
Possible Cause 2: Isomerization.
-
Troubleshooting Steps:
-
Minimize Light Exposure: As mentioned, photo-isomerization is a common issue. Use amber vials and cover your reaction setup with aluminum foil.
-
NMR Analysis: If you suspect isomerization, ¹H NMR spectroscopy can be used to distinguish between the trans and cis isomers based on the coupling constants of the vinylic protons.
-
Issue 2: Low Yield or Incomplete Reaction
Possible Cause: Degradation of starting material or product.
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures for extended periods.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction progress and stop it once the desired product is formed to prevent further degradation.
-
Quantitative Data on 4-Chlorochalcone Degradation
The following table summarizes representative data on the degradation of 4-chlorochalcone under various stress conditions. This data is illustrative and the actual degradation will depend on the specific experimental parameters.
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | 4-Chlorobenzaldehyde, Acetophenone |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 20-30% | 4-Chlorobenzaldehyde, Acetophenone |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | 4-Chlorochalcone epoxide |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 5-15% | cis-4-Chlorochalcone |
| Thermal | Solid state | 48 hours | 80°C | < 5% | - |
Experimental Protocols
Stability-Indicating HPLC Method for 4-Chlorochalcone
This method is adapted from a validated protocol for a similar chalcone derivative and is suitable for assessing the stability of 4-chlorochalcone.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of Acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
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Injection Volume: 20 µL.
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Column Temperature: 30°C.
Forced Degradation Study Protocol
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Preparation of Stock Solution: Prepare a stock solution of 4-chlorochalcone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
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Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl and dilute with the mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
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Photolytic Degradation: Expose a solution of 4-chlorochalcone in the mobile phase (e.g., 100 µg/mL) in a quartz cuvette to UV light (254 nm) for 24 hours.
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Thermal Degradation: Store the solid 4-chlorochalcone at 80°C for 48 hours. Dissolve a portion in the mobile phase to obtain a concentration of 100 µg/mL.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.
Visualizations
Logical Workflow for Investigating 4-Chlorochalcone Degradation
Caption: Troubleshooting workflow for 4-chlorochalcone stability issues.
NF-κB Signaling Pathway Inhibition by Chalcones
Caption: Chalcones can inhibit the NF-κB inflammatory pathway.
Intrinsic Apoptosis Pathway Induction by Chalcones
Caption: Chalcones can induce apoptosis via the intrinsic pathway.
References
Technical Support Center: Analysis of 4-Chlorochalcone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorochalcone (B1237703) and related compounds. The focus is on the identification of byproducts and reaction monitoring using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a 4-chlorochalcone synthesis via Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation, while a robust method for synthesizing chalcones, can be prone to several side reactions leading to impurities. The most common byproducts include:
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Self-condensation of 4-chloroacetophenone: The enolate of 4-chloroacetophenone can react with another molecule of itself instead of benzaldehyde (B42025).[1][2]
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Cannizzaro reaction products: Under strongly basic conditions, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to yield benzyl (B1604629) alcohol and benzoic acid.[2] This side reaction consumes the aldehyde starting material.
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Michael addition product: The α,β-unsaturated ketone product, 4-chlorochalcone, can be attacked by another enolate of 4-chloroacetophenone in a conjugate addition, leading to a Michael adduct.[2] This is more prevalent with extended reaction times or higher enolate concentrations.[2]
Q2: My TLC plate shows a streak instead of a distinct spot for my product. What could be the cause?
A2: Streaking on a TLC plate can indicate several issues:
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Decomposition: The 4-chlorochalcone product might be decomposing on the silica (B1680970) gel plate, which can be acidic.[3][4] Consider using a less acidic or a neutral solvent system for TLC analysis and developing the plate immediately after spotting.[3]
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Overloading: The sample spot may be too concentrated.[5] Diluting the sample before spotting can resolve this issue.
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Inappropriate Solvent System: The chosen eluent may be too polar, causing the compound to move up the plate in a continuous streak rather than as a defined spot. Experiment with different solvent systems of varying polarities.
Q3: The Rf values of my starting material (4-chloroacetophenone) and the 4-chlorochalcone product are very similar. How can I improve their separation on the TLC plate?
A3: When the Rfs of the reactant and product are similar, several strategies can be employed:
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Change the Solvent System: Experiment with different eluent compositions.[4] Sometimes, minor adjustments to the solvent ratios or switching to a different solvent system altogether can enhance separation.
-
Use a Co-spot: A "co-spot" involves spotting the reaction mixture, the starting material standard, and a mix of both in the same lane on the TLC plate. If the reaction is complete, the co-spot will appear as a single, elongated spot (like a snowman), confirming the absence of the starting material.[4]
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2D TLC: For complex mixtures or to confirm if a compound is stable on silica, a 2D TLC can be performed.[4] The sample is spotted in one corner and the plate is run in one direction. The plate is then turned 90 degrees and run again in a different solvent system. A stable compound will appear on the diagonal, while decomposition products will appear off the diagonal.[4]
Q4: I see multiple spots on my TLC plate after the reaction. How can I identify which spot is the 4-chlorochalcone product and which are byproducts?
A4: Identifying the product and byproducts on a TLC plate requires a systematic approach:
-
Run Standards: Spot the starting materials (4-chloroacetophenone and benzaldehyde) on the same TLC plate as the reaction mixture. This will help in identifying unreacted starting materials.
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UV Visualization: Chalcones are typically UV-active due to their conjugated system.[6] Visualizing the plate under a UV lamp (254 nm) will show the spots corresponding to UV-active compounds.
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Staining: Using a staining reagent can help differentiate between compounds. For instance, cerium molybdate (B1676688) can develop different colors for different compounds, while benzaldehyde may not be visible.[1]
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Monitor Reaction Progress: By taking TLC samples at different time points during the reaction, you can observe the disappearance of the starting material spots and the appearance of the product spot.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TLC analysis of 4-chlorochalcone reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No product spot visible on TLC | Incomplete reaction; Insufficient reaction time or temperature. | Monitor the reaction for a longer duration or consider a moderate increase in temperature, while being cautious of decomposition.[3] |
| Inactive catalyst. | Ensure the base (e.g., NaOH) or acid catalyst is fresh and at the correct concentration. | |
| Multiple unexpected spots appear | Formation of side products (e.g., self-condensation, Michael addition).[3] | Adjust the stoichiometry of the reactants. A slight excess of the aldehyde can sometimes minimize ketone self-condensation.[2] Promptly work up the reaction upon completion to prevent further side reactions.[2] |
| Decomposition of the product on the silica plate. | Use a less acidic eluent or develop the TLC plate immediately after spotting.[3] | |
| Product appears as an oily or gummy substance, leading to poor TLC spotting | The product may be a mixture of the desired chalcone (B49325) and byproducts.[6] | Purify the crude product using column chromatography to isolate the pure 4-chlorochalcone. |
| The product may not have fully precipitated or crystallized. | Try cooling the reaction mixture in an ice bath to induce precipitation.[1] |
Quantitative Data Summary
The following table provides representative Rf values for 4-chlorochalcone and related compounds. Note that these values are illustrative and can vary depending on the exact TLC conditions (plate type, eluent composition, temperature, etc.).
| Compound | Structure | Typical Eluent System | Approximate Rf Value |
| 4-Chlorochalcone | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | n-hexane: ethyl acetate (B1210297) (9:1) | 0.72[8] |
| 4-Chloroacetophenone | 1-(4-chlorophenyl)ethan-1-one | n-hexane: ethyl acetate (9:1) | Similar to or slightly lower than 4-chlorochalcone |
| Benzaldehyde | Phenylmethanal | n-hexane: ethyl acetate (9:1) | Higher than 4-chlorochalcone |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring of 4-Chlorochalcone Synthesis
Objective: To monitor the progress of the Claisen-Schmidt condensation reaction between 4-chloroacetophenone and benzaldehyde to form 4-chlorochalcone.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Eluent: n-hexane: ethyl acetate (9:1 v/v)
-
Reaction mixture at various time points (e.g., t=0, 1h, 2h, completion)
-
Standards: 4-chloroacetophenone and benzaldehyde dissolved in a suitable solvent (e.g., ethyl acetate).
Procedure:
-
Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber with a lid and allow it to saturate for at least 15 minutes.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, spot the following on the baseline, keeping the spots small and about 1 cm apart:
-
Lane 1: 4-chloroacetophenone standard
-
Lane 2: Benzaldehyde standard
-
Lane 3: Reaction mixture at t=0
-
Lane 4: Reaction mixture at a later time point
-
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the reaction mixture lanes to the standards to identify the starting materials and the product. The reaction is complete when the starting material spots are no longer visible or have significantly diminished.
Visualizations
Caption: Troubleshooting workflow for identifying unknown spots on a TLC plate.
References
Strategies to improve the reaction rate of 4-chlorochalcone synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the reaction rate and yield of 4-chlorochalcone (B1237703) synthesis via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 4-chlorochalcone?
A1: The synthesis of 4-chlorochalcone is typically achieved through the Claisen-Schmidt condensation. This is a base-catalyzed crossed aldol (B89426) condensation between 4-chlorobenzaldehyde (B46862) (an aromatic aldehyde with no α-hydrogens) and acetophenone (B1666503) (a ketone with α-hydrogens). The base deprotonates the α-carbon of acetophenone to form a reactive enolate, which then attacks the carbonyl carbon of 4-chlorobenzaldehyde. A subsequent dehydration step yields the final α,β-unsaturated ketone product, 4-chlorochalcone.[1][2]
Q2: My reaction is very slow. What are the primary factors I should investigate to increase the rate?
A2: To increase the reaction rate, you should investigate three primary factors:
-
Catalyst: The activity of the base catalyst (commonly NaOH or KOH) is critical.[3] Ensure the base is fresh and has not been deactivated by improper storage. A variety of other catalysts, including solid bases, ionic liquids, and zeolites, have also been explored to improve reaction times and yields.[4][5]
-
Temperature: While many syntheses proceed at room temperature, increasing the temperature to 40-80 °C can significantly accelerate the reaction.[3][6] However, be cautious, as excessive heat can promote side reactions.[3][7]
-
Reaction Method: Consider alternative methods such as solvent-free grinding or using ultrasound, which can dramatically reduce reaction times from hours to minutes and often increase yields.[3][8][9]
Q3: How does temperature specifically impact the reaction rate and yield?
A3: Temperature is a critical parameter for balancing the reaction rate against the formation of unwanted byproducts.[3]
-
Room Temperature (20-25 °C): Often sufficient for reactive substrates and helps minimize side reactions.[3] If the reaction is sluggish, this may be a suboptimal temperature.
-
Elevated Temperatures (40-80 °C): This range can significantly increase the rate for less reactive starting materials.[6] Studies have shown optimal temperatures for some chalcone (B49325) syntheses to be 70 °C or 80 °C.[6]
-
Excessive Temperatures (>80 °C): High temperatures can lead to the decomposition of reactants and products, often indicated by the reaction mixture turning dark brown or black.[3] This can also promote side reactions like the Cannizzaro reaction, reducing the overall yield of the desired product.[3]
Q4: What are the advantages of a solvent-free ("green") approach to synthesis?
A4: A solvent-free approach, typically involving grinding the solid reactants (4-chlorobenzaldehyde, acetophenone, and a solid base like NaOH) in a mortar and pestle, offers several advantages.[1][9] It is environmentally friendly by minimizing waste, often requires significantly shorter reaction times, and can lead to higher product yields compared to traditional solution-phase methods.[3][8]
Q5: How can I effectively monitor the progress of the reaction to determine its completion?
A5: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[1][3] By spotting small aliquots of the reaction mixture on a TLC plate over time, alongside the starting materials, you can visually track the consumption of reactants and the formation of the 4-chlorochalcone product. The reaction is considered complete when the spot corresponding to the limiting reactant (usually acetophenone) disappears.[3]
Troubleshooting Guide
Issue 1: The reaction is slow, with low or no product yield after several hours.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The base catalyst (e.g., NaOH, KOH) may be old or deactivated from exposure to atmospheric CO₂. Use a freshly prepared aqueous solution of the base or a new pellet for solvent-free reactions.[3] |
| Suboptimal Temperature | The reaction rate may be too slow at room temperature. Gradually increase the temperature to 40-60 °C while monitoring the reaction by TLC.[3][7] Avoid temperatures above 65-70 °C to prevent side reactions.[3][6] |
| Poor Reactant Solubility | If reactants are not fully dissolved in a solution-phase reaction, it can be slow or incomplete. Consider increasing the volume of the solvent (e.g., ethanol) or adding a co-solvent to ensure the mixture is homogeneous.[6][10] |
| Product Precipitation | The 4-chlorochalcone product may be insoluble and precipitate from the reaction medium, coating the reactants and halting the reaction. Ensure vigorous stirring and adequate solvent volume to mitigate this.[10] |
Issue 2: The reaction mixture has turned dark brown/black, and I've isolated a gummy or oily precipitate instead of crystals.
| Potential Cause | Troubleshooting Steps |
| Excessive Heat | Overheating is a common cause of product degradation and side reactions, leading to a dark, tarry mixture.[3] Reduce the reaction temperature. If refluxing, ensure the temperature does not significantly exceed the boiling point of the solvent. |
| Cannizzaro Reaction | If a high concentration of a strong base is used, 4-chlorobenzaldehyde can undergo a disproportionation reaction.[11] Use a lower concentration of the base or ensure the stoichiometry does not involve a large excess of base.[10] |
| Self-Condensation of Ketone | The acetophenone enolate can react with another molecule of acetophenone. To minimize this, add the acetophenone slowly to the mixture of 4-chlorobenzaldehyde and the base catalyst. This ensures the enolate preferentially reacts with the more electrophilic aldehyde.[11] |
| Michael Addition | The enolate of acetophenone can add to the newly formed 4-chlorochalcone product, which is more common with prolonged reaction times.[3] Monitor the reaction closely with TLC and stop it once the starting material is consumed to prevent this subsequent reaction.[7] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Method | Catalyst | Temperature | Reaction Time | Solvent | Yield (%) | Reference(s) |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | Ethanol (B145695) | 58-89 | [3] |
| Conventional Stirring | aq. NaOH | Room Temp | Not Specified | Methanol | Moderate | [12] |
| Solvent-Free Grinding | Solid NaOH | Ambient | 10 minutes | None | 71.5 | [8] |
| Ultrasound-Assisted | KOH (10 M) | 70 °C | 6 hours | Methanol/Water | High | [6] |
| Reflux | KOH | Varies | 6-8 hours | Ethanol | High | [3] |
| Micellar | NaOH | Room Temp | 24 hours | Water with Surfactant | 56-70 | [3][13] |
Experimental Protocols
Protocol 1: Standard Synthesis in Solution
This protocol describes a standard method for the base-catalyzed Claisen-Schmidt condensation in an ethanol solvent.
-
Materials: 4-chlorobenzaldehyde, Acetophenone, Sodium Hydroxide (NaOH), Ethanol (95%), Distilled Water, Dilute Hydrochloric Acid (HCl), Standard laboratory glassware, TLC plates.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.0 eq.) and acetophenone (1.0 eq.) in a minimal amount of 95% ethanol.
-
In a separate beaker, prepare a solution of NaOH (1.2 eq.) in water.
-
Add the NaOH solution dropwise to the stirred solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.[3] Monitor the reaction's progress using TLC (e.g., in a hexane:ethyl acetate (B1210297) mobile phase).[8]
-
Once the reaction is complete (indicated by the disappearance of the acetophenone spot on TLC), pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until the pH is neutral to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts.[10]
-
Purify the crude 4-chlorochalcone by recrystallization from ethanol.[8]
-
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol provides a rapid and environmentally friendly alternative to the conventional method.[9]
-
Materials: 4-chlorobenzaldehyde, Acetophenone, Sodium Hydroxide (NaOH) solid, Mortar and Pestle, Distilled Water, 95% Ethanol (for optional recrystallization).
-
Procedure:
-
Place 4-chlorobenzaldehyde (1.0 eq.), acetophenone (1.0 eq.), and solid NaOH (1.0 eq.) in a porcelain mortar.[9]
-
Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature.[3][8] The solid mixture will likely become a paste and may solidify as the product forms.[9]
-
Monitor the reaction by taking a small sample for TLC analysis to confirm completion.
-
After grinding is complete, add cold distilled water to the mortar and break up the solid mass.
-
Collect the crude product by suction filtration and wash thoroughly with water.[8]
-
The product is often of high purity, but can be recrystallized from 95% ethanol if necessary.[10]
-
Visualizations
Caption: Key steps of the base-catalyzed Claisen-Schmidt mechanism.
Caption: A logical workflow for optimizing 4-chlorochalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 4-Chlorochalcone via Claisen-Schmidt Condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4-chlorochalcone (B1237703) using the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for 4-chlorochalcone synthesis?
A1: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation reaction between an aromatic aldehyde that lacks α-hydrogens (like 4-chlorobenzaldehyde) and a ketone with α-hydrogens (like acetophenone).[1][2] This reaction is highly efficient for synthesizing α,β-unsaturated ketones, known as chalcones.[3] For 4-chlorochalcone, this method provides a direct and reliable route to a key building block in medicinal chemistry, as chalcones are precursors to various flavonoids and isoflavonoids with diverse pharmacological activities.[3]
Q2: Which type of catalyst is best for the synthesis of 4-chlorochalcone?
A2: Both base and acid catalysts can be used for the Claisen-Schmidt condensation.[4] Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used and often provide high yields.[5] However, solid acid catalysts and heterogeneous base catalysts, such as hydrotalcites, are also effective and can offer advantages in terms of milder reaction conditions and easier purification.[4][6] The optimal catalyst may depend on the specific reaction conditions, such as the solvent used and the desired reaction time.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free Claisen-Schmidt condensations have been reported to be highly efficient, often leading to higher yields and shorter reaction times.[7][8] These "green" chemistry approaches typically involve grinding the reactants with a solid catalyst, such as solid NaOH, which minimizes waste and can simplify the work-up procedure.[3][8]
Q4: What are the common side reactions to be aware of during the synthesis of 4-chlorochalcone?
A4: Common side reactions include self-condensation of the ketone (acetophenone), the Cannizzaro reaction of the aldehyde (4-chlorobenzaldehyde) in the presence of a strong base, and Michael addition of the enolate to the newly formed chalcone.[9] Optimizing the reaction conditions, such as catalyst concentration and temperature, can help minimize these side reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive or inappropriate catalyst.[10] | - Ensure the catalyst is fresh. For base catalysts like NaOH or KOH, ensure they are not overly exposed to atmospheric CO2.[10] - Screen different catalysts (e.g., switch from a strong base to a milder one or a solid acid catalyst). |
| Suboptimal reaction temperature.[9] | - If the reaction is slow, gentle heating may be required.[11] However, excessively high temperatures can lead to side reactions and polymerization.[9] | |
| Incomplete reaction.[9] | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] If starting materials are still present, extend the reaction time. | |
| Impure reactants.[10] | - Ensure the purity of 4-chlorobenzaldehyde (B46862) and acetophenone (B1666503), as impurities can inhibit the reaction. | |
| Formation of Multiple Products/Side Reactions | Self-condensation of acetophenone.[9] | - This can occur if the ketone is more reactive than the aldehyde. Consider using a slight excess of the aldehyde. |
| Cannizzaro reaction of 4-chlorobenzaldehyde.[9] | - This is more likely with high concentrations of strong bases. Use a milder base or optimize the base concentration.[9] | |
| Michael addition.[9] | - The enolate can add to the α,β-unsaturated ketone product. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help suppress this.[9] | |
| Product Purification Difficulties | Oily product or difficulty in crystallization. | - Ensure the reaction has gone to completion. - During work-up, wash the crude product thoroughly with cold water to remove the base catalyst.[11] - Recrystallize from an appropriate solvent, such as ethanol (B145695).[3] |
| Reaction Mixture Turns Dark/Forms Tar | Polymerization or decomposition.[9] | - This is often due to harsh reaction conditions like high temperature or high base concentration.[9] Reduce the temperature and/or use a lower concentration of the base. |
Catalyst Performance Data
The following table summarizes quantitative data for different catalysts used in the Claisen-Schmidt condensation to produce chalcones. While not all examples are specific to 4-chlorochalcone, they provide a comparative overview of catalyst efficiency under various conditions.
| Catalyst | Reactants | Solvent/Condition | Time | Temp. | Yield (%) | Reference |
| KOH | Benzaldehyde, Acetophenone | Ethanol | - | - | 9.2 | [3] |
| KOH | Benzaldehyde, Acetophenone | Grinding (Solvent-free) | - | Ambient | 32.6 | [3] |
| NaOH | Benzaldehyde, 4'-Chloroacetophenone | Grinding (Solvent-free) | 10 min | Ambient | - | [3] |
| NaOH (40%) | Various aldehydes, 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Solvent-free | - | - | Good | [5] |
| KOH (50%) | Veratraldehyde, 4-hydroxyacetophenone | - | - | - | 97 | [5] |
| HAlMSN | Acetophenone, Benzaldehyde derivatives | Solvent-free | Short | Low | Excellent | [4] |
| Hydrotalcites | Substituted acetophenones, Benzaldehyde | - | - | - | High | [6] |
| Ultrasound | p-chloroacetophenone, Aromatic aldehydes | Ethanol | Shorter | - | Higher | [12] |
Experimental Protocol: Solvent-Free Synthesis of 4-Chlorochalcone
This protocol is adapted from solvent-free procedures which are noted for their efficiency and adherence to green chemistry principles.[3][8]
Materials:
-
4-chlorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) pellets
-
Mortar and pestle
-
Ethanol (95%) for recrystallization
Procedure:
-
In a porcelain mortar, combine 4-chlorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent).[8]
-
Add one pellet of solid NaOH (approximately 1 equivalent).[8]
-
Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste, and may then solidify again.[7]
-
Continue grinding for approximately 10-15 minutes to ensure the reaction goes to completion.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Upon completion, add cold water to the mortar and stir to dissolve the NaOH.[7]
-
Collect the crude 4-chlorochalcone by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[7]
-
The crude product can be purified by recrystallization from 95% ethanol to obtain pure crystals.[3]
Visualizations
Caption: Workflow for Catalyst Selection and Optimization in 4-Chlorochalcone Synthesis.
Caption: Logical Flowchart for Troubleshooting Claisen-Schmidt Condensation Issues.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Isolating 4-Chlorobenzalacetophenone
This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions regarding the isolation of 4-Chlorobenzalacetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has separated as an oil or a gummy precipitate instead of a solid. What should I do?
A1: This is a common issue that can arise from several factors, including reaction temperature or product solubility.
-
Induce Crystallization: If the reaction mixture has formed two layers or an oily product, try stirring it in an ice bath for several minutes.[1] Scratching the inside of the flask with a glass rod can also initiate crystallization.[2]
-
Add Cold Water: In some cases, adding a small amount of cold water to the mixture can help precipitate the chalcone (B49325).[1]
-
Temperature Control: If the product separates as an oil during the reaction, it may be due to the temperature being too low. Conversely, if the temperature rises too high (e.g., above 30°C), it can lead to side reactions and impact product purity.[3] For recrystallization, dissolving the crude product at a controlled temperature (around 50°C for similar chalcones) can prevent it from oiling out upon cooling.[1][3]
-
Solvent Volume: If the product is too soluble in the reaction solvent, consider reducing the volume by evaporation and then cooling it in a refrigerator overnight.[4]
Q2: The yield of my isolated 4-Chlorobenzalacetophenone is very low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to suboptimal reaction conditions, poor reagent quality, or competing side reactions.[5]
-
Optimize Reaction Conditions: Ensure that the temperature, reaction time, and catalyst concentration are optimized. Some reactions benefit from starting at 0°C and slowly warming to room temperature.[5]
-
Check Reagent Purity: Use fresh, pure 4-chlorobenzaldehyde (B46862) and acetophenone (B1666503), as impurities can significantly lower the yield.[3][5]
-
Minimize Side Reactions: The Cannizzaro reaction, a common side reaction, can be minimized by first reacting the acetophenone with the base to form the enolate before adding the 4-chlorobenzaldehyde.[5] This ensures the primary reaction pathway is favored.[5]
Q3: After the work-up, my product is impure. How can I purify it effectively?
A3: The most common impurities are unreacted starting materials.[5] Recrystallization is the standard and most effective method for purifying chalcones.
-
Recrystallization: Recrystallize the crude solid from hot ethanol (B145695) (95%) or methanol.[6] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, allowing it to cool slowly to room temperature to form crystals, and then cooling further in an ice bath to maximize recovery.
-
Washing: During the initial filtration, ensure the crude product is washed thoroughly with cold water until the washings are neutral to remove the base catalyst (e.g., NaOH).[3] A subsequent wash with a small amount of cold alcohol can also help remove impurities.[3]
Q4: I'm having trouble with the work-up itself. The layers won't separate, or a gooey precipitate is forming.
A4: Work-up challenges like emulsions or insoluble materials can often be resolved with simple procedural adjustments.
-
Breaking Emulsions: If an emulsion forms between the organic and aqueous layers during extraction, adding a saturated sodium chloride solution (brine) can help break the layers apart.[7]
-
Managing Precipitates: If a gooey or insoluble precipitate appears between layers, continue washing with water to remove as much of it as possible. Using a sufficient amount of drying agent (like MgSO₄ or Na₂SO₄) afterward can help absorb the remaining residue, which can then be filtered off.[7]
Quantitative Data Summary
This table summarizes typical quantitative data for chalcone synthesis and purification, primarily based on the closely related benzalacetophenone. This data can serve as a benchmark for the work-up of 4-Chlorobenzalacetophenone.
| Parameter | Value | Compound | Source |
| Crude Yield | ~97% | Benzalacetophenone | [3] |
| Recrystallized Yield | ~85% | Benzalacetophenone | [3] |
| Average Student Yield | 76% (range: 58-89%) | Chalcone | [1] |
| Crude Melting Point | 50-54 °C | Benzalacetophenone | [3] |
| Pure Melting Point | 55-57 °C | Benzalacetophenone | [3] |
| Recrystallization Solvent Ratio (Ethanol) | 5 mL / 1 g of crude product | Chalcone | [1] |
| Recrystallization Solvent Ratio (95% Alcohol) | 4 - 4.5 mL / 1 g of crude product | Benzalacetophenone | [3] |
Experimental Protocol: Work-up and Purification
This protocol outlines a standard procedure for isolating and purifying 4-Chlorobenzalacetophenone after the initial reaction.
1. Quenching and Precipitation: a. Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing ice water.[2] b. Stir the mixture vigorously. The crude 4-Chlorobenzalacetophenone should precipitate as a solid. If an oil forms, continue stirring in an ice bath and scratch the flask with a glass rod to induce crystallization.[1][2]
2. Isolation by Filtration: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3][6] b. Wash the solid on the filter extensively with cold deionized water until the filtrate is neutral to litmus (B1172312) paper. This removes the base catalyst and other water-soluble impurities.[3] c. Perform a final wash with a small portion of cold 95% ethanol to remove any remaining impurities.[3] d. Allow the crude product to air dry on the funnel for at least 30 minutes, or until it is a dry powder.[2] Weigh the crude product.
3. Recrystallization for Purification: a. Transfer the crude solid to an Erlenmeyer flask. b. Add the recommended amount of 95% ethanol (approximately 5 mL per gram of crude product).[1] c. Gently heat the mixture in a water bath to about 50-60°C while swirling to dissolve the solid.[1] Add a minimal amount of additional hot ethanol if necessary to fully dissolve the product. Avoid adding a large excess of solvent. d. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form. e. After crystal formation is evident, place the flask in an ice bath for at least 20 minutes to maximize the yield of pure crystals.[1]
4. Final Collection and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold 95% ethanol. c. Dry the purified product completely in a desiccator or a vacuum oven. d. Weigh the final product and determine the percent yield. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting common issues during the work-up of 4-Chlorobenzalacetophenone.
Caption: Troubleshooting workflow for isolating 4-Chlorobenzalacetophenone.
References
Validation & Comparative
A Comparative Study of 4-Chlorochalcone and 4-Bromochalcone Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity and biological activity of 4-chlorochalcone (B1237703) and 4-bromochalcone (B160694). Chalcones, belonging to the flavonoid family, are a class of organic compounds that serve as crucial intermediates in the synthesis of various biologically active molecules. The introduction of a halogen atom, such as chlorine or bromine, at the 4-position of the phenyl ring can significantly influence their reactivity and therapeutic potential. This document summarizes key experimental data, outlines synthetic protocols, and explores the mechanistic aspects of their reactions to assist researchers in making informed decisions for their drug discovery and development endeavors.
Chemical Reactivity: A Comparative Overview
The reactivity of 4-chlorochalcone and 4-bromochalcone is primarily centered around the α,β-unsaturated ketone moiety, which makes them susceptible to various reactions, including Claisen-Schmidt condensation (synthesis), Michael addition, and epoxidation. The nature of the halogen substituent (chlorine vs. bromine) influences the electrophilicity of the molecule and, consequently, its reaction kinetics and biological interactions.
The primary method for synthesizing both 4-chlorochalcone and 4-bromochalcone is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde (B42025) with acetophenone.[2]
The general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of 4-halochalcones.
Michael Addition
The electrophilic β-carbon of the chalcone (B49325) scaffold is susceptible to nucleophilic attack via a Michael addition reaction. Thiol-containing molecules, such as cysteine and glutathione, can react with chalcones, a mechanism often implicated in their biological activity.[3][4] The electron-withdrawing nature of the halogen at the 4-position enhances the electrophilicity of the β-carbon, facilitating this reaction. While direct kinetic comparisons are scarce, the relative electronegativity and inductive effects of chlorine and bromine suggest subtle differences in their reactivity towards nucleophiles.
Epoxidation
The double bond of the enone system in chalcones can be epoxidized to form chalcone epoxides, which are valuable synthetic intermediates.[5] Studies have shown that electron-withdrawing groups on the B-ring, such as chloro and bromo substituents, promote the formation of the desired chalcone epoxides.[6] This suggests that both 4-chlorochalcone and 4-bromochalcone are good substrates for epoxidation reactions.
Biological Activity: A Comparative Analysis
Both 4-chlorochalcone and 4-bromochalcone derivatives have been investigated for their potential as therapeutic agents, exhibiting a range of biological activities.
Antimicrobial Activity
Halogenated chalcones have demonstrated notable antimicrobial properties. The position of the halogen substituent is a critical determinant of its efficacy.[7] While direct comparative studies are limited, available data allows for an indirect assessment.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 4-Chlorochalcone | Escherichia coli | 12 |
| Pseudomonas aeruginosa | 13 | |
| Staphylococcus aureus | 12 | |
| 4-Bromo-3',4'-dimethoxychalcone | Escherichia coli | 11 ± 0.3 |
Note: The data for the two compounds are from different studies and are not directly comparable. The 4-bromochalcone derivative has additional methoxy (B1213986) groups which can influence its activity.[8]
A study on pyrazine-based chalcones found that a brominated derivative (CH-0y) showed higher anti-staphylococcal activity (MIC = 15.625 to 62.5 µM) compared to a chlorinated derivative (CH-0w) (MIC = 31.25 to 125 µM).[9]
Anticancer Activity
Chlorinated and brominated chalcones have shown significant cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis.[10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 4-Chlorochalcone | MCF-7 (Breast) | 4.19 ± 1.04 to 21.55 ± 2.71[12] |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 to 18.10 ± 1.65[12] | |
| A549 (Lung) | 41.99 ± 7.64 to >100[12] | |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D (Breast) | 45[8] |
| HeLa (Cervical) | 53[8] |
Note: The data presented is for 4-chlorochalcone and a derivative of 4-bromochalcone, and thus not directly comparable.
The proposed apoptotic pathway for brominated chalcones is illustrated below:
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. 4-Bromochalcone oxide | C15H11BrO2 | CID 11483498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Anticancer Potential of 4-Chlorochalcone and 4-Methoxychalcone
In the landscape of anticancer drug discovery, chalcones represent a privileged scaffold due to their synthetic accessibility and broad spectrum of biological activities. Among the myriad of chalcone (B49325) derivatives, those bearing a halogen or a methoxy (B1213986) group on their phenyl rings have garnered significant attention. This guide provides a comparative overview of the anticancer activities of 4-chlorochalcone (B1237703) and 4-methoxychalcone (B190469), focusing on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. The information presented herein is a synthesis of data from multiple in vitro studies, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Cytotoxicity Profile
The cytotoxic efficacy of 4-chlorochalcone and 4-methoxychalcone has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the available IC50 values for each compound. It is important to note that the data are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of 4-Chlorochalcone against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 4.19 ± 1.04 to 21.55 ± 2.71[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.12 ± 0.84 to 18.10 ± 1.65[1] |
| ZR-75-1 | Breast Carcinoma | 8.75 ± 2.01 to 9.40 ± 1.74[1] |
| A549 | Lung Carcinoma | 41.99 ± 7.64 to >100[1] |
| HCT116 | Colon Carcinoma | ~50[1] |
Table 2: Cytotoxicity of 4-Methoxychalcone and its Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 4'-Methoxychalcone | A549 | Human Lung Adenocarcinoma | 85.40[2] |
| 4'-Methoxychalcone | B-16 | Mouse Melanoma | 50.15[2] |
| 4'-Methoxychalcone | Hep-2 | Human Laryngeal Squamous Carcinoma | >50[2] |
| 4,4'-dimethoxychalcone | Various | - | Induces apoptosis[3] |
| Methoxy- and fluoro-chalcone derivatives | A375 | Human Melanoma | Induce apoptosis and cell cycle arrest[4] |
Mechanisms of Anticancer Action
Both 4-chlorochalcone and 4-methoxychalcone exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Chlorinated chalcones have been shown to induce apoptosis by modulating the levels of reactive oxygen species (ROS) and causing mitochondrial dysfunction.[1][5][6] This leads to the depolarization of the mitochondrial membrane and a subsequent cascade of events culminating in cell death.[1] Similarly, methoxychalcone derivatives are known to trigger the intrinsic (mitochondrial) pathway of apoptosis.[2] This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[2]
Cell Cycle Arrest
Methoxychalcone derivatives have been observed to induce cell cycle arrest, particularly at the G1 or G2/M phases.[4][7][8] For instance, a methoxychalcone derivative, WJ9708011, was found to cause a concentration-dependent G1 phase arrest in human prostate cancer cells.[9] This is achieved by down-regulating the expression of key G1-phase regulators such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDK2, CDK4).[8][9]
Signaling Pathways
The anticancer activities of these chalcones are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
4-Chlorochalcone
The precise signaling pathways modulated by 4-chlorochalcone are not as extensively detailed in the provided search results. However, the induction of apoptosis via mitochondrial dysfunction suggests an impact on pathways regulating mitochondrial integrity and ROS homeostasis.
4-Methoxychalcone
4-Methoxychalcone and its derivatives have been shown to modulate several critical signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Some methoxychalcone derivatives inhibit the mTOR pathway, which is crucial for cell proliferation and survival, independent of PI3K/Akt signaling.[8] The suppression of the mTOR pathway is linked to mitochondrial stress.[8]
Caption: Proposed anticancer mechanism of 4-methoxychalcone.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used to evaluate the anticancer activity of chalcones.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10⁴ cells/mL and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivative (e.g., 4-chlorochalcone or 4-methoxychalcone) and incubated for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is also included.[2]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[2]
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Cancer cells are seeded in 6-well plates and treated with the chalcone derivative or a vehicle control for a desired time period.[9]
-
Cell Harvesting: Adherent cells are harvested by trypsinization, and suspension cells by centrifugation.[9]
-
Fixation: Cells are washed with ice-cold PBS and fixed in ice-cold 70% ethanol.[9]
-
Staining: The fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.[9]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[9]
Conclusion
Both 4-chlorochalcone and 4-methoxychalcone demonstrate promising anticancer properties, primarily through the induction of apoptosis and cell cycle arrest. The available data suggests that 4-chlorochalcone exhibits potent cytotoxicity against various breast cancer cell lines. 4-Methoxychalcone and its derivatives also show significant anticancer activity, with a more detailed understanding of their impact on cell cycle regulation and the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of Substituents: A Comparative Guide to the Structure-Activity Relationship of Chalcones
A deep dive into the versatile chalcone (B49325) scaffold reveals how minor structural modifications can elicit profound changes in biological activity. This guide offers a comparative analysis of substituted chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a privileged scaffold in medicinal chemistry. The ease of their synthesis and the accessibility of diverse substitutions on their aromatic rings have made them a focal point of research for developing novel therapeutic agents. The biological activity of these compounds is intricately linked to the nature and position of various substituents on their aromatic A and B rings. This guide provides a structured overview of these structure-activity relationships (SAR), presenting key quantitative data to facilitate comparison and guide future drug design.
Comparative Analysis of Biological Activities
The potency of substituted chalcones across different therapeutic areas is highly dependent on the electronic and steric properties of their substituents. Below is a summary of their activity, with quantitative data presented in the subsequent tables.
Anticancer Activity
The anticancer potential of chalcones is significantly influenced by the substitution pattern on both aromatic rings. Hydroxylation, methoxylation, and the presence of halogens or heterocyclic moieties have been shown to be critical determinants of cytotoxicity against various cancer cell lines. For instance, the presence of hydroxyl groups can enhance activity through interactions with cellular targets, while electron-withdrawing groups can also contribute to increased potency.
Antimicrobial Activity
In the realm of antimicrobial agents, the SAR of chalcones often points to the importance of electron-withdrawing groups, such as halogens and nitro groups, on the aromatic rings. These substitutions are believed to enhance the electrophilicity of the α,β-unsaturated carbonyl system, a key feature for interaction with microbial targets. The position of these substituents also plays a crucial role in determining the spectrum and potency of antimicrobial action.
Anti-inflammatory Activity
The anti-inflammatory effects of chalcones are frequently associated with their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. Hydroxyl and methoxy (B1213986) substituents are particularly important, with their positions on the aromatic rings dictating the extent of anti-inflammatory efficacy.
Quantitative Data Summary
The following tables provide a comparative summary of the biological activities of various substituted chalcones based on reported experimental data.
Table 1: Anticancer Activity of Substituted Chalcones (IC50 in µM)
| Compound ID | Ring A Substituent | Ring B Substituent | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |
| 1 | 4-OCH₃ | 4-Cl | 5.2 | 7.8 | [1] |
| 2 | 2'-OH, 4'-OCH₃ | 3,4-(OCH₃)₂ | 3.1 | 4.5 | [2] |
| 3 | 4-N(CH₃)₂ | 4-NO₂ | 2.5 | 3.1 | [1] |
| 4 | Unsubstituted | 4-Br | 10.7 | 15.2 | [3] |
| 5 | 2'-OH | 4'-Cl | 6.8 | 9.3 | [4] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Table 2: Antimicrobial Activity of Substituted Chalcones (MIC in µg/mL)
| Compound ID | Ring A Substituent | Ring B Substituent | S. aureus | E. coli | Reference |
| 6 | 4-Cl | 4-NO₂ | 16 | 32 | [5] |
| 7 | 2'-OH | 4'-Br | 8 | 16 | [6] |
| 8 | Unsubstituted | 4-F | 64 | 128 | [7] |
| 9 | 4-OCH₃ | 2,4-Cl₂ | 32 | 64 | [5] |
| 10 | 4-NO₂ | Unsubstituted | 16 | 32 | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Anti-inflammatory Activity of Substituted Chalcones (IC50 in µM for NO Inhibition)
| Compound ID | Ring A Substituent | Ring B Substituent | RAW 264.7 Cells | Reference |
| 11 | 2'-OH, 6'-OCH₃ | Unsubstituted | 9.6 | [9][10] |
| 12 | 2'-OCH₃ | 3,4-Cl₂ | 7.1 | [9][10] |
| 13 | 2'-OH, 4',6'-(OCH₃)₂ | Unsubstituted | 9.6 | [9][10] |
| 14 | 2'-OH | 3-Br, 6'-OCH₃ | 7.8 | [11] |
| 15 | Unsubstituted | 4-OCH₃ | >50 | [11] |
IC50 values represent the concentration required to inhibit 50% of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.
Synthesis of Chalcones: Claisen-Schmidt Condensation
Substituted chalcones are commonly synthesized via the Claisen-Schmidt condensation reaction.[7]
Procedure:
-
An appropriate substituted acetophenone (B1666503) (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a strong base (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) is added to the solution.
-
The corresponding substituted benzaldehyde (B42025) (1 equivalent) is then added dropwise to the stirred reaction mixture at room temperature.
-
The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified (e.g., with dilute HCl) to precipitate the chalcone.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Procedure:
-
Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test chalcones (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
After a 48-72 hour incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.
-
The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Procedure:
-
A two-fold serial dilution of each test chalcone is prepared in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Each well is inoculated with the bacterial suspension. A positive control (medium with bacteria, no compound) and a negative control (medium only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation, by quantifying its stable metabolite, nitrite (B80452).[9][10]
Procedure:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test chalcones for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the negative control.
-
The plate is incubated for 24 hours to allow for NO production.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated for 10-15 minutes at room temperature, allowing for the development of a pink/magenta color.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
Visualizing Key Concepts and Pathways
Diagrams generated using Graphviz provide a clear visual representation of fundamental structures, reactions, and biological pathways relevant to the study of chalcones.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcat.com [ijpcat.com]
- 6. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells [jstage.jst.go.jp]
- 11. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chloro and 4-Fluorochalcone Derivatives: Unveiling Structure-Activity Relationships
A deep dive into the comparative biological activities of 4-chloro and 4-fluorochalcone (B155551) derivatives reveals nuanced differences in their anticancer, antimicrobial, and anti-inflammatory potential. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals, highlighting the impact of halogen substitution on the therapeutic efficacy of these promising compounds.
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. The introduction of halogen substituents, particularly chlorine and fluorine, at the 4-position of one of the aromatic rings has been a key strategy to enhance their biological profiles. This comparative guide provides an objective analysis of the performance of 4-chloro and 4-fluorochalcone derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Anticancer Activity: A Tale of Two Halogens
Both 4-chloro and 4-fluorochalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a halogen atom generally enhances the anticancer potential of the chalcone (B49325) scaffold. While direct comparative studies under identical conditions are limited, analysis of available data suggests that the specific halogen and its position can influence the potency and selectivity of these compounds.
Fluorinated chalcones, in some instances, have shown superior activity, which can be attributed to fluorine's high electronegativity and its ability to form strong bonds, potentially leading to enhanced binding to target proteins and increased metabolic stability.[1] For example, studies on various fluorinated chalcones have reported potent activity against a range of cancer cell lines with IC50 values in the nanomolar to low micromolar range.[1]
On the other hand, chlorinated chalcones have also exhibited potent anticancer effects, primarily through the induction of apoptosis.[2] The position of the chlorine atom has been shown to be a critical determinant of its activity.
Below is a summary of the reported anticancer activities of representative 4-chloro and 4-fluorochalcone derivatives against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chlorochalcone | 4-Chlorochalcone | MCF-7 (Breast) | 21.55 ± 2.71 | [2] |
| 4-Chlorochalcone | MDA-MB-231 (Breast) | 18.10 ± 1.65 | [2] | |
| 2',5'-dihydroxy-4-chloro-dihydrochalcone | RAW 264.7 (Macrophage) | - | [1] | |
| 4-Fluorochalcone | 4'-amino-4-fluorochalcone | Neutrophils | 0.250 ± 0.081 | [3] |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | - | - | [4][5] | |
| Fluorinated Chalcones | Various | Potent Activity | [6] |
Antimicrobial Efficacy: Halogens in the Fight Against Microbes
The antimicrobial properties of chalcones are significantly influenced by the presence and nature of substituents on their aromatic rings. Halogenation has been consistently shown to enhance the antibacterial and antifungal activities of these compounds.
Studies on chlorinated chalcones have demonstrated that the position of the chlorine atom influences the antimicrobial spectrum and efficacy.[7][8] The agar (B569324) well diffusion method is a common technique to assess this activity, where a larger zone of inhibition indicates greater antimicrobial potency.[7][8][9]
Fluorinated chalcones have also emerged as potent antimicrobial agents. The microdilution method is often employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10]
The following table summarizes the antimicrobial activity of selected 4-chloro and 4-fluorochalcone derivatives.
| Compound Type | Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-Chlorochalcone | 4-Chlorochalcone | Escherichia coli | 12 | - | [9] |
| 4-Chlorochalcone | Pseudomonas aeruginosa | 13 | - | [9] | |
| 4-Chlorochalcone | Staphylococcus aureus | 12 | - | [9] | |
| 4-Fluorochalcone | Fluoro-substituted chalcones | S. aureus | - | Significant Activity | [10] |
| Fluoro-substituted chalcones | E. coli | - | Significant Activity | [10] |
Anti-inflammatory Potential: Quelling the Flames of Inflammation
Chalcone derivatives have demonstrated notable anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[11] The introduction of chlorine or fluorine at the 4-position can modulate this activity.
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and their capacity to prevent protein denaturation.[11][12]
One study reported that a novel 4'-fluoro-2'-hydroxychalcone derivative exhibited significant analgesic and anti-inflammatory activities.[13][14] Another study highlighted the anti-inflammatory properties of a fluorinated chalcone derivative, which were found to be comparable to the standard drug dexamethasone.[4][5]
The table below presents a summary of the anti-inflammatory activity of representative derivatives.
| Compound Type | Derivative | Assay | Activity | Reference |
| 4-Chlorochalcone | 2',5'-dihydroxy-4-chloro-dihydrochalcone | NO production inhibition | Potent | [1] |
| 4-Fluorochalcone | 4'-fluoro-2'-hydroxychalcone | Analgesic and Anti-inflammatory | Highest | [13][14] |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Anti-inflammatory | Comparable to dexamethasone | [4][5] |
Experimental Protocols
Synthesis of 4-Chloro and 4-Fluorochalcone Derivatives
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[15][16][17]
General Procedure:
-
Reactant Preparation: Dissolve an appropriate substituted acetophenone (B1666503) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) in ethanol (B145695) in a round-bottom flask.[15]
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred mixture.[15]
-
Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[15]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into cold water.[15]
-
Isolation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.[15]
-
Purification: Filter the precipitate, wash it with water until the filtrate is neutral, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[15]
Anticancer Activity Assays
1. Cell Viability/Cytotoxicity (MTT Assay): [18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the chalcone derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The IC50 value is then calculated.
2. Apoptosis Assay (Annexin V-FITC/PI Staining): [18]
-
Cell Treatment: Treat cancer cells with the chalcone derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Antimicrobial Activity Assays
1. Agar Well Diffusion Method: [7][8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate.
-
Well Creation and Compound Addition: Create wells in the agar and add a known concentration of the chalcone derivative to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
2. Microdilution Method (for MIC determination): [10]
-
Serial Dilutions: Prepare serial two-fold dilutions of the chalcone derivatives in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial or fungal suspension to each well.
-
Incubation: Incubate the plates under suitable conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Anti-inflammatory Activity Assays
1. Inhibition of Albumin Denaturation: [12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the chalcone derivative at various concentrations and a solution of bovine serum albumin.
-
Incubation: Incubate the mixture at a specific temperature to induce denaturation.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer. The percentage inhibition of denaturation is then calculated.
2. Nitric Oxide (NO) Production Inhibition Assay: [11]
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the chalcone derivatives.
-
Griess Assay: After incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated and untreated stimulated cells.
Signaling Pathways and Mechanisms of Action
Chalcones exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt/mTOR pathways are two critical cascades often targeted by these compounds.[1][19][20][21][22][23][24][25][26]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cancer.[19][20][22] Chalcones can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[27] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by 4-halo-chalcone derivatives.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[1][21][23][24][25][26] Chalcones have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[21][23]
Caption: Modulation of the PI3K/Akt/mTOR pathway by 4-halo-chalcone derivatives.
Conclusion
The comparative analysis of 4-chloro and 4-fluorochalcone derivatives underscores the significant impact of halogen substitution on their biological activities. Both classes of compounds exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. While fluorinated derivatives may offer advantages in terms of potency and metabolic stability in some cases, chlorinated chalcones also demonstrate robust therapeutic potential. The choice between these derivatives will ultimately depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation chalcone-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
- 13. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. nveo.org [nveo.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. SG06, a Chalcone Derivative Targets PI3K/AKT1 Pathway for Neuroprotection and Cognitive Enhancement in an Alzheimer's Disease-Like Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
The Impact of Electron-Withdrawing Groups on the Biological Prowess of Chalcones: A Comparative Guide
An objective analysis of how the incorporation of electron-withdrawing groups into the chalcone (B49325) scaffold influences its anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Chalcones, a class of organic compounds belonging to the flavonoid family, have long been recognized for their diverse pharmacological potential. Their basic structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for medicinal chemists. The biological activity of chalcones can be significantly modulated by the introduction of various substituents on their aromatic rings. This guide focuses on the effects of electron-withdrawing groups (EWGs) on the anticancer, antimicrobial, and anti-inflammatory properties of chalcones, providing a comparative analysis based on published experimental data.
Anticancer Activity: A Double-Edged Sword
The presence of EWGs on the chalcone scaffold has been shown to have a complex and often potent effect on its anticancer activity. The specific nature and position of the EWG can lead to enhanced cytotoxicity in some cancer cell lines, while having a lesser effect in others. This variability underscores the importance of targeted drug design in cancer therapy.
In a study by Zhang et al., a novel brominated chalcone derivative demonstrated significant antiproliferative activity in gastric cancer cells, both in vitro and in vivo. This activity was attributed to the ROS-mediated upregulation of death receptors DR4 and DR5, leading to apoptosis.[1] Similarly, Padhye et al. found that fluorinated chalcones exhibited more potent antioxidant and antiproliferative activity against human pancreatic (BxPC-3) and breast (BT-20) cancer cells compared to their hydroxylated counterparts.[1]
However, the effect of EWGs is not universally enhancing. In some cases, electron-donating groups (EDGs) have been shown to improve inhibitory efficacy more than EWGs.[2][3] For instance, a series of amino chalcone derivatives showed that compounds with EDGs on the phenyl group of R1 had improved inhibitory efficacy compared to those with unsubstituted or EWG-substituted groups.[2][3]
The following table summarizes the in vitro anticancer activity (IC50 values) of various chalcone derivatives bearing EWGs against different cancer cell lines.
| Compound ID | Electron-Withdrawing Group(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Nitro | MCF-7 (Breast) | 3.57 | [4] |
| 2 | 2,4-Dichloro | HCT116 (Colon) | 0.6 | [5] |
| 3 | 4-Fluoro | PC-3 (Prostate) | 2.5 | [5] |
| 4 | 3-Nitro | A549 (Lung) | 5.61 | [1] |
| 5 | 4-Bromo | HepG2 (Liver) | 1.8 | [6] |
| 6 | 4-Chloro | K562 (Leukemia) | 0.65 | [5] |
Table 1: Anticancer Activity of Chalcones with Electron-Withdrawing Groups.
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values listed above are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chalcone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds, typically ≤ 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (cell viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining the IC50 of chalcones using the MTT assay.
Antimicrobial Activity: Targeting Bacterial Defenses
Chalcones bearing EWGs have also demonstrated promising activity against a range of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies have indicated that the presence of EWGs, particularly halogens and nitro groups at the para position of the aromatic ring, can significantly increase antimicrobial activity.[7] Conversely, the presence of electron-donating groups tends to lower this activity.[7]
One study revealed that the presence of a strong electron-withdrawing group (NO2) in ring A and an electron-donating group in ring B of the chalcone structure could enhance antibacterial activity.[8][9] The following table presents the minimum inhibitory concentration (MIC) values of some EWG-substituted chalcones against various microbial strains.
| Compound ID | Electron-Withdrawing Group(s) | Microbial Strain | MIC (µg/mL) | Reference |
| 7 | 4-Nitro | Staphylococcus aureus | 25 | [10] |
| 8 | 2,4-Dichloro | Escherichia coli | 32 | [7] |
| 9 | 4-Fluoro | Candida albicans | 16 | [7] |
| 10 | 3-Nitro | Bacillus subtilis | 50 | [9] |
| 11 | 4-Chloro | Pseudomonas aeruginosa | 64 | [11] |
| 12 | 4-Bromo | Aspergillus niger | 32 | [11] |
Table 2: Antimicrobial Activity of Chalcones with Electron-Withdrawing Groups.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard laboratory procedure for determining the MIC.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Chalcone derivatives dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the chalcone derivatives in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only). A positive control with a known antibiotic should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chalcones substituted with EWGs have also been investigated for their anti-inflammatory properties. These compounds can exert their effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1]
The activation of NF-κB is a central event in inflammation, leading to the transcription of pro-inflammatory genes. Several studies have shown that chalcone derivatives can inhibit NF-κB activation, thereby reducing the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[12][13] For example, one study identified chalcone analogues that significantly suppressed the expression of iNOS and COX-2 through the NF-κB/JNK signaling pathway.[12]
The following diagram illustrates the inhibitory effect of EWG-substituted chalcones on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by EWG-substituted chalcones.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
A common in vitro assay to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Chalcone derivatives dissolved in DMSO
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the samples is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.
Conclusion
The incorporation of electron-withdrawing groups into the chalcone scaffold is a viable strategy for enhancing its biological activities. The evidence presented in this guide indicates that EWGs can significantly improve the anticancer and antimicrobial properties of chalcones. Furthermore, these modified chalcones can effectively modulate key inflammatory pathways, highlighting their potential as anti-inflammatory agents. However, the structure-activity relationships are complex, and the optimal type and position of the EWG can vary depending on the desired biological target. Further research, guided by the experimental protocols outlined herein, will be crucial for the development of potent and selective chalcone-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcones with electron-withdrawing and electron-donating substituents: anticancer activity against TRAIL resistant cancer cells, structure-activity relationship analysis and regulation of apoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
A Comparative Guide to Pyrimidine Synthesis: Evaluating Chalcone Precursors and Synthetic Methodologies
For researchers and professionals in drug development, the efficient synthesis of pyrimidine (B1678525) scaffolds is a critical step in the discovery of novel therapeutic agents. Pyrimidines are a core structural motif in a vast array of biologically active compounds.[1] Chalcones, α,β-unsaturated ketones, serve as versatile and readily accessible precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines.[2] This guide provides a comparative analysis of pyrimidine synthesis yields using different chalcone (B49325) precursors and highlights the impact of the synthetic methodology, primarily comparing conventional heating with microwave-assisted techniques.
Comparative Yield of Pyrimidine Synthesis
The yield of pyrimidine synthesis is significantly influenced by the substituents on the chalcone precursors and the reaction conditions. The following table summarizes the comparative yields of pyrimidine derivatives synthesized from various chalcones using both conventional heating and microwave irradiation methods. The data consistently demonstrates that microwave-assisted synthesis offers superior yields in significantly shorter reaction times.
| Chalcone Precursor (Substituent R) | Pyrimidine Product | Synthesis Method | Reaction Time | Yield (%) | Reference |
| H | 4-phenyl-6-phenyl-pyrimidin-2-ol | Conventional | 4 h | 65 | [3] |
| Microwave | 7 min | 85 | [3] | ||
| 4-OCH₃ | 4-(4-methoxyphenyl)-6-phenyl-pyrimidin-2-ol | Conventional | 4 h | 62 | [3] |
| Microwave | 8 min | 82 | [3] | ||
| 4-Cl | 4-(4-chlorophenyl)-6-phenyl-pyrimidin-2-ol | Conventional | 4 h | 60 | [3] |
| Microwave | 8 min | 79 | [3] | ||
| 4-NO₂ | 4-(4-nitrophenyl)-6-phenyl-pyrimidin-2-ol | Conventional | 4 h | 58 | [3] |
| Microwave | 10 min | 81 | [3] | ||
| 2-OH | 4-(2-hydroxyphenyl)-6-phenyl-pyrimidin-2-ol | Conventional | 4 h | 63 | [4] |
| Microwave | 9 min | 83 | [4] | ||
| 4-F | 4-(4-fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | Conventional | Not Specified | 59.02 | |
| 2,4-dichloro | 2-amino-4-(2,4-dichlorophenyl)-6-phenylpyrimidine | Conventional | 90-150 min | 18-51 | |
| UV-Irradiation | Not Specified | 40-88 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of pyrimidine derivatives. Below are representative procedures for the synthesis of chalcone precursors and their subsequent conversion to pyrimidines via conventional and microwave-assisted methods.
Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation)
This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with a substituted benzaldehyde (B42025).[2][3][4]
Procedure:
-
Dissolve substituted benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (B145695) (10 mL).
-
Slowly add a 40% aqueous solution of potassium hydroxide (B78521) (10 mL) to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, keep the reaction mixture in a refrigerator overnight.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and if necessary, acidify with dilute HCl.[3]
-
Recrystallize the product from ethanol to obtain the pure chalcone.
Synthesis of Pyrimidine Derivatives
The synthesized chalcones are cyclized with a nitrogen-containing reagent such as urea (B33335) or guanidine (B92328) to form the pyrimidine ring.
Procedure:
-
Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).
-
Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours.
-
Monitor the reaction's completion via TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the pyrimidine derivative.[3][4]
Procedure:
-
In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).
-
Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Place the reaction mixture in a scientific microwave oven and irradiate at a power of 210 W for 7-10 minutes.[3][4]
-
Monitor the reaction's progress using TLC.
-
Once complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.
Visualizing the Synthesis and Molecular Scaffolds
The following diagrams, generated using Graphviz, illustrate the experimental workflow for pyrimidine synthesis and the general structure of the resulting pharmacologically relevant compounds.
Caption: Workflow for the synthesis of pyrimidine derivatives from chalcone precursors.
Caption: Generalized pharmacophore model for pyrimidine derivatives synthesized from chalcones.
Conclusion
The synthesis of pyrimidines from chalcone precursors is a robust and versatile method for generating libraries of potentially bioactive molecules. The choice of substituents on the aromatic rings of the chalcone precursors plays a significant role in the biological activity of the final pyrimidine products.[4] Furthermore, the adoption of microwave-assisted synthesis protocols offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved energy efficiency, and higher product yields.[3][5] These green chemistry approaches are not only environmentally friendly but also accelerate the drug discovery process by enabling faster synthesis and screening of new chemical entities. For researchers in drug development, optimizing both the choice of chalcone precursors and the synthetic methodology is key to efficiently accessing novel pyrimidine-based therapeutic agents.
References
Stability comparison between 4-chlorochalcone and other chalcone derivatives
Chalcones, a class of aromatic ketones with a distinctive 1,3-diaryl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis and have garnered significant interest in drug discovery due to their diverse biological activities. The stability of these compounds is a critical factor in their development as therapeutic agents. This guide provides a comparative analysis of the stability of 4-chlorochalcone (B1237703) against other chalcone (B49325) derivatives, supported by experimental data from forced degradation and metabolic stability studies.
Comparative Stability Analysis
The stability of chalcones is influenced by the nature and position of substituents on their aromatic rings. Forced degradation studies under various stress conditions, including hydrolysis, oxidation, heat, and light, are essential for evaluating the intrinsic stability of these compounds.
Forced Degradation Studies:
Forced degradation studies are a crucial component of drug development, providing insights into the degradation pathways and intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][2]
A study on three thiophene (B33073) chalcone derivatives provides a framework for understanding how different substituents affect stability under forced degradation conditions. The results indicated that all three compounds were stable under thermal and thermal-humidity stress but showed varying degrees of degradation under hydrolytic, oxidative, and photolytic conditions.
| Stress Condition | Methoxy Chalcone (% Degradation) | Benzyl Chalcone (% Degradation) | Hydroxy Chalcone (% Degradation) |
| Acid Hydrolysis | 10.5 | 12.3 | 15.8 |
| Base Hydrolysis | 18.2 | 20.1 | 25.4 |
| Oxidative Degradation | 8.7 | 9.5 | 11.2 |
| Photodegradation | 22.4 | 25.1 | 30.7 |
Table 1: Percentage degradation of three thiophene chalcone derivatives under various forced degradation conditions. Data extrapolated from a study by Pise et al. Please note that the exact structures of these derivatives were not fully specified in the abstract.[3]
Thermal Stability:
The thermal stability of chalcone and its hydroxylated derivatives has been investigated using thermogravimetric analysis. The activation energy (Ea) for thermal decomposition provides a quantitative measure of stability, with higher values indicating greater stability.
| Compound | Activation Energy (Ea) in Nitrogen (kJ/mol) | Activation Energy (Ea) in Oxygen (kJ/mol) | | :--- | :--- | :--- | :--- | | Chalcone | 135 | 110 | | 2'-hydroxy-chalcone | 145 | 120 | | 3'-hydroxy-chalcone | 125 | 115 | | 4'-hydroxy-chalcone | 150 | 125 |
Table 2: Activation energies for the thermal decomposition of chalcone and its hydroxylated derivatives. A higher activation energy indicates greater thermal stability.[4]
Metabolic Stability:
Metabolic stability, typically assessed using liver microsomes, is a critical parameter in drug discovery as it influences the in vivo half-life and bioavailability of a compound. While specific comparative data for a wide range of chalcones is limited, the general protocol involves incubating the compound with liver microsomes and measuring its disappearance over time.[5][6] The results are often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[5]
Unfortunately, specific quantitative metabolic stability data for 4-chlorochalcone in comparison to other derivatives was not found in the reviewed literature. However, the general experimental protocol for such an assessment is well-established.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are protocols for forced degradation and metabolic stability assays.
Forced Degradation Studies Protocol:
This protocol outlines the conditions for subjecting chalcone derivatives to various stress conditions to induce degradation.
Stability-Indicating HPLC Method:
A validated stability-indicating HPLC method is essential to separate and quantify the parent drug from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chalcone and its degradation products have significant absorbance.
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled (e.g., 25°C).
Metabolic Stability Assay Protocol:
This protocol describes a typical in vitro metabolic stability assay using liver microsomes.
Signaling Pathways Modulated by Chalcones
Chalcones are known to interact with various cellular signaling pathways, which is the basis for their wide range of biological activities. Understanding these pathways is crucial for drug development.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Halogenated Chalcones: A Comparative Molecular Docking Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of halogenated chalcones against various biological targets, supported by experimental and in-silico data. We delve into their binding affinities, inhibitory concentrations, and the molecular interactions that underpin their therapeutic potential.
Halogenated chalcones, a class of aromatic ketones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding modes and predicting the affinities of these compounds for their protein targets. This guide synthesizes findings from multiple studies to offer a comparative overview of their performance.
Comparative Analysis of Binding Affinities and Inhibitory Activities
The efficacy of halogenated chalcones is often quantified by their binding affinity (typically in kcal/mol) in molecular docking studies and their inhibitory concentrations (IC50 or Ki values) in biological assays. Lower binding energy values indicate a more stable protein-ligand complex, suggesting stronger binding. Similarly, lower IC50 and Ki values represent greater potency. The following tables summarize the performance of representative halogenated chalcones against key protein targets.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference Study |
| Chalcone (B49325) B5 | Epidermal Growth Factor Receptor (EGFR) | Not explicitly stated, but noted as having a lower bond affinity than erlotinib (B232) (-7.9 kcal/mol) | Met769 | [1] |
| Chalcone B6 | Epidermal Growth Factor Receptor (EGFR) | Not explicitly stated, but noted as having a lower bond affinity than erlotinib (-7.9 kcal/mol) | Met769 | [1] |
| L5 | Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) | -11.4 | Not specified | [2] |
| L3 | Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) | -10.4 | Not specified | [2] |
| Compound 5 | Epidermal Growth Factor Receptor (EGFR) | -7.6 | Not specified | [3] |
| Compound 6 | Epidermal Growth Factor Receptor (EGFR) | -7.38 | Not specified | [3] |
| Compound 7 | Epidermal Growth Factor Receptor (EGFR) | -7.44 | Not specified | [3] |
| Compound ID | Target Enzyme | IC50/Ki Value (µM) | Inhibition Type | Reference Study |
| Compound 3e | Acetylcholinesterase (AChE) | 8.3 (IC50) | Mixed | [4] |
| Compound 3g | Acetylcholinesterase (AChE) | 11.3 (IC50) | Not specified | [4] |
| Compound 3c | Butyrylcholinesterase (BChE) | 14.5 (IC50) | Not specified | [4] |
| Compound 3e | Butyrylcholinesterase (BChE) | 8.3 (IC50) | Mixed | [4] |
| Compound 3g | Butyrylcholinesterase (BChE) | 11.3 (IC50) | Not specified | [4] |
| Compound 1a | Tyrosinase | More potent than kojic acid (standard) | Not specified | [5] |
| DM2 | Monoamine Oxidase-B (MAO-B) | 0.067 (IC50) | Competitive, Reversible | [6] |
| DM18 | Monoamine Oxidase-B (MAO-B) | 0.118 (IC50) | Competitive, Reversible | [6] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a standardized workflow for performing molecular docking studies with halogenated chalcones, based on methodologies cited in various research articles.
1. Ligand Preparation:
-
The 3D structures of the halogenated chalcone derivatives are sketched using chemical drawing software (e.g., Marvin Sketch).
-
The structures are then subjected to geometry optimization using computational chemistry software (e.g., Gaussian) with methods like Density Functional Theory (DFT) at a specific basis set (e.g., B3LYP/6-31G(d,p)).
-
The optimized ligand structures are saved in a suitable format (e.g., .pdb or .mol2).
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
All water molecules and existing ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared protein structure is saved in a PDBQT format for use with docking software like AutoDock.
3. Molecular Docking Simulation:
-
Docking software such as AutoDock Vina, PyRx, or Schrodinger Maestro is utilized.[2]
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid are crucial for directing the docking simulation to the region of interest.
-
The docking simulation is performed, allowing the ligand to flexibly bind to the rigid protein target. The software explores various conformations and orientations of the ligand within the active site.
-
The docking algorithm, often a Lamarckian Genetic Algorithm, calculates the binding energy for each conformation.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
The binding affinity, reported in kcal/mol, provides a quantitative measure of the binding strength.
Visualizing Molecular Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams illustrate key signaling pathways and a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by halogenated chalcones.
Caption: Mechanism of tyrosinase inhibition by halogenated chalcones.
References
- 1. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 2. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cancer-Fighting Potential of 4-Chlorochalcone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the mechanism of action of 4-chlorochalcone (B1237703), a promising anti-cancer agent. Through a comprehensive review of experimental data, this document objectively compares its performance against other chalcones and established chemotherapeutic drugs, offering valuable insights for future research and development.
Abstract
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their therapeutic potential, particularly in oncology. Among these, 4-chlorochalcone has emerged as a potent cytotoxic agent against various cancer cell lines. This guide consolidates the current understanding of its mechanism of action, focusing on its ability to induce programmed cell death (apoptosis) and halt the cell cycle. We present a comparative analysis of its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates.
Comparative Performance Analysis
The anti-cancer efficacy of 4-chlorochalcone is best understood through direct comparison with other chalcone (B49325) derivatives and standard chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Chalcones in Cancer Cell Lines
| Cancer Cell Line | 4-Chlorochalcone | Licochalcone A | trans-chalcone | 4-Methoxychalcone | Reference |
| MCF-7 (Breast) | 4.19 - 21.55 | - | - | - | [1] |
| MDA-MB-231 (Breast) | 6.12 - 18.10 | - | - | - | [1] |
| A549 (Lung) | 41.99 - >100 | 46.13 | 81.29 | 85.40 | [1] |
| HCT116 (Colon) | ~50 | - | - | - | [1] |
| B-16 (Melanoma) | - | 25.89 | 45.42 | 50.15 | [2] |
| Hep-2 (Laryngeal) | - | - | - | - | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Cytotoxicity (IC50 in µM) of 4-Chlorochalcone and Standard Chemotherapeutics
| Cancer Cell Line | 4-Chlorochalcone | Doxorubicin | Cisplatin | Reference |
| MCF-7 (Breast) | 4.19 - 21.55 | 2.5 | - | [1][3] |
| A549 (Lung) | 41.99 - >100 | >20 | - | [1][3] |
| HepG2 (Liver) | - | 12.2 | - | [3] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anti-cancer activity of 4-chlorochalcone is not attributed to a single mechanism but rather a coordinated induction of cellular processes that lead to the demise of cancer cells. The primary mechanisms include the induction of apoptosis and cell cycle arrest, orchestrated through the modulation of key signaling pathways.
Induction of Apoptosis
4-Chlorochalcone is a potent inducer of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[1] This process is triggered by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[4] The induction of apoptosis is a hallmark of many effective cancer therapies.
Cell Cycle Arrest
In addition to inducing apoptosis, 4-chlorochalcone can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[5] This prevents the cells from dividing and propagating.
Key Signaling Pathways Modulated by 4-Chlorochalcone
The pro-apoptotic and anti-proliferative effects of 4-chlorochalcone are mediated by its influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. 4-Chlorochalcone and its analogs have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 4-Chlorochalcone: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the biological cross-reactivity of 4-chlorochalcone (B1237703), a halogenated derivative of the chalcone (B49325) scaffold, which is of significant interest in drug discovery. Chalcones, characterized by their α,β-unsaturated ketone core, are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Understanding the potential for off-target interactions is a critical aspect of the drug development process, ensuring both efficacy and safety. This document provides a synthesis of available experimental data to illuminate the cross-reactivity of 4-chlorochalcone and related derivatives with various biological targets.
Comparative Analysis of Biological Targets
While a comprehensive screening of 4-chlorochalcone against a broad, standardized panel of biological targets is not extensively documented in publicly available literature, a comparative assessment can be constructed from various studies on chloro-substituted chalcones and their derivatives. This section summarizes the inhibitory activities of these compounds against several key enzymes implicated in various disease pathways.
Enzyme Inhibition Profile
The following table consolidates the available quantitative data on the inhibitory potency of 4-chlorochalcone and structurally similar chloro-substituted chalcones against a range of enzymes. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their activity.
| Target Enzyme | Chalcone Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tyrosinase | 4-Chlorochalcone | Data not available | Kojic Acid | 24.88 |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (monophenolase) / 0.93 (diphenolase) | Kojic Acid | 22.84 / 24.57 | |
| Acetylcholinesterase (AChE) | 4-Chlorochalcone derivative | 22 ± 2.8 - 37.6 ± 0.74 | Rivastigmine | 10.54 |
| 4-amino alkyl-chlorochalcones | 0.17 - 0.91 | Rivastigmine | 10.54 | |
| Myeloperoxidase (MPO) | 4'-amino-4-fluorochalcone | 0.250 ± 0.081 | 5-fluorotryptamine | 0.192 ± 0.012 |
| 4,4'-difluorochalcone | 0.05 | Not specified | Not specified | |
| Cyclooxygenase-1 (COX-1) | (E)-1-(2,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 24.2 ± 0.3 | Not specified | Not specified |
| Cyclooxygenase-2 (COX-2) | (E)-3-(2-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | >100 (91.45% inhibition at 100 µM) | Not specified | Not specified |
Note: The table includes data for various chloro-substituted chalcones as direct cross-reactivity data for 4-chlorochalcone against a wide panel is limited. This provides an insight into the potential biological targets of this class of compounds.
Key Signaling Pathway Interactions
Chalcones are known to modulate various signaling pathways critical in cellular processes. One of the most significant is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and immune responses. Several studies have indicated that chalcone derivatives can inhibit the activation of NF-κB, thereby exerting their anti-inflammatory effects.[2][3] This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and interference with the DNA-binding activity of NF-κB.[2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Substituted Chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] Among these, their anti-inflammatory properties are particularly promising, with numerous synthetic derivatives being developed to enhance their potency and elucidate their mechanisms of action.[3][4] This guide provides an in vitro comparison of the anti-inflammatory effects of various substituted chalcones, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel anti-inflammatory agents.
Core Structure and Synthesis
Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][5] The versatility of their synthesis, most commonly through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a corresponding aromatic aldehyde, allows for the introduction of various substituents on both aromatic rings, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][3]
Caption: General synthesis of substituted chalcones via Claisen-Schmidt condensation.
Comparative Anti-Inflammatory Activity
The in vitro anti-inflammatory activity of substituted chalcones is frequently evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.[1][5] A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO), a signaling molecule involved in inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Below is a summary of the inhibitory effects of various substituted chalcones on NO production:
| Compound ID | Substitution Pattern | IC50 (µM) for NO Inhibition | Reference |
| Ch15 | 2'-methoxy-3,4-dichlorochalcone | 7.1 | [1][5] |
| Ch29 | 2'-hydroxy-6'-methoxychalcone | 9.6 | [1] |
| Ch31 | 2'-hydroxy-3-bromo-6'-methoxychalcone | 8.8 | [1][5] |
| Ch35 | 2'-hydroxy-4',6'-dimethoxychalcone | 8.2 | [1][5] |
| Compound 1 | 2'-hydroxychalcone derivative | 1.6 (β-glucuronidase release) | [3] |
| Compound 11 | 2',5'-dialkoxychalcone derivative | 0.7 | [3] |
| Fluorinated Chalcone 17 | Dimethoxy- and trimethoxychalcone with fluorination | 0.03 | [6] |
Note: The data is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
Substituted chalcones exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] Several chalcone derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8] Additionally, some chalcones can modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is also involved in the regulation of inflammatory gene expression.[7]
Caption: Simplified NF-κB signaling pathway and points of inhibition by chalcones.
Experimental Protocols
The following are generalized methodologies for key in vitro experiments cited in this guide.
Cell Culture and Treatment
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of substituted chalcones for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a further 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for Protein Expression
To assess the effect of chalcones on the expression of inflammatory proteins (e.g., iNOS, COX-2, IκBα), Western blot analysis is performed. After treatment, cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies against the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for in vitro anti-inflammatory screening of chalcones.
Conclusion
Substituted chalcones represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their ease of synthesis and the tunability of their chemical structure allow for the optimization of their biological activity. In vitro studies consistently demonstrate their ability to inhibit key inflammatory mediators and modulate critical signaling pathways such as NF-κB. The data and protocols presented in this guide offer a comparative overview to facilitate further research and development in this field. Future investigations should focus on structure-activity relationship (SAR) studies to design more potent and specific chalcone-based anti-inflammatory agents.
References
- 1. Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chlorobenzalacetophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Chlorobenzalacetophenone, a halogenated chalcone (B49325) derivative, is a critical component of laboratory safety and environmental responsibility. As a classified hazardous material, it necessitates strict adherence to established disposal protocols to mitigate risks to human health and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 4-Chlorobenzalacetophenone waste.
Hazard Profile and Safety Summary
All personnel handling 4-Chlorobenzalacetophenone must be thoroughly familiar with its hazard profile to ensure safe management and disposal. The following table summarizes the key hazard classifications.
| Parameter | Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H411: Toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection. |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases, and strong reducing agents. |
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of hazardous halogenated organic chemical waste.
1. Waste Identification and Segregation:
-
Classify all 4-Chlorobenzalacetophenone waste, including the pure compound, contaminated solutions, and any contaminated materials (e.g., filter paper, gloves, pipette tips), as hazardous chemical waste.
-
This compound is a halogenated organic waste. It is crucial to segregate it from non-halogenated organic waste streams to prevent costly and complex disposal procedures.[1][2]
-
Never mix 4-Chlorobenzalacetophenone waste with incompatible chemicals, such as strong oxidizing agents.
2. Waste Collection and Container Management:
-
Collect all 4-Chlorobenzalacetophenone waste in a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Chlorobenzalacetophenone," and a list of all components of the waste, including any solvents.
-
Ensure the waste container is kept closed at all times, except when adding waste, to prevent the release of vapors.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Incompatible wastes within the same SAA must be stored in separate secondary containment trays or tubs.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Do not attempt to treat, neutralize, or dispose of 4-Chlorobenzalacetophenone waste through standard laboratory drains or as regular trash.
-
Provide the EHS office with accurate information about the waste composition and volume.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container.
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.
6. Disposal of Contaminated Personal Protective Equipment (PPE):
-
Any PPE, such as gloves and lab coats, that becomes contaminated with 4-Chlorobenzalacetophenone must be disposed of as hazardous waste.
-
Place contaminated PPE in a sealed bag and label it as hazardous waste before placing it in the designated waste container.
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate 4-Chlorobenzalacetophenone waste should incorporate these disposal steps into their methodology to ensure safety and compliance.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chlorobenzalacetophenone.
Caption: Workflow for the proper disposal of 4-Chlorobenzalacetophenone.
References
Essential Safety and Operational Guide for Handling 4-Chlorobenzalacetophenone (4-Chlorochalcone)
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Operation, and Disposal of 4-Chlorobenzalacetophenone.
This document provides immediate, essential safety protocols and logistical plans for the handling of 4-Chlorobenzalacetophenone (also known as 4-Chlorochalcone). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Section 1: Chemical Identification and Hazards
Synonyms: 4-Chlorochalcone, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one[1]
Hazard Summary: 4-Chlorobenzalacetophenone is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Statements:
GHS Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 2: Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side-shields are required.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4] |
| Hand Protection | Chemical-resistant protective gloves are mandatory. Nitrile gloves are a suitable option for incidental contact.[1][4] Gloves must be inspected prior to use.[1] |
| Body Protection | A lab coat or chemical-resistant coveralls must be worn to prevent skin contact.[2][4] |
| Respiratory Protection | A suitable respirator should be used, especially in areas with inadequate ventilation, to prevent inhalation of dust or aerosols.[4] A type N95 (US) respirator is recommended. |
Section 3: Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of 4-Chlorobenzalacetophenone from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Inspect the container for any damage or leaks.
-
Put on all required PPE as listed in the table above.
-
-
Handling and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2][4]
-
Avoid direct contact with the skin, eyes, and clothing.[2][4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4]
-
After handling, wash hands and any exposed skin thoroughly.[2][4]
-
-
Storage:
Section 4: Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin and hair with running water and soap.[5] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Continue rinsing and get medical attention.[2] |
| Inhalation | Move the exposed person to fresh air at once.[7] If breathing has stopped, perform artificial respiration.[7] Keep the affected person warm and at rest. Get medical attention as soon as possible.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2][6] Get medical attention if symptoms occur.[2] |
| Chemical Spill | Evacuate the area. For small spills, use absorbent pads to contain and clean up the spill, working from the outside in.[4] Place all contaminated materials in a sealed container for disposal.[4] For large spills, alert emergency responders.[5] |
Section 5: Disposal Plan
Proper disposal of 4-Chlorobenzalacetophenone and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[2] All disposals must be in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any materials that have come into contact with 4-Chlorobenzalacetophenone, including PPE and absorbent pads, should be treated as hazardous waste and disposed of accordingly.[4]
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinsate should be collected and treated as hazardous waste.[4]
Visual Workflow: Emergency Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of 4-Chlorobenzalacetophenone.
Caption: Workflow for handling a 4-Chlorobenzalacetophenone spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
